4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 14 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
4-(4-chlorophenyl)-5-methyl-1H-pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3/c1-6-9(10(12)14-13-6)7-2-4-8(11)5-3-7/h2-5H,1H3,(H3,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIYGPVNFVWLQAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)N)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10341799 | |
| Record name | 4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10341799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
14 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24808657 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
214416-39-4 | |
| Record name | 4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10341799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Navigating the Synthesis of 4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthetic pathways for 4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine, a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a well-established pharmacophore, and its derivatives have shown a wide range of biological activities. This document details the core synthetic strategies, experimental protocols, and relevant data to facilitate further research and development.
Core Synthesis Pathways
The synthesis of this compound and its isomers primarily relies on the classical pyrazole synthesis, which involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its synthetic equivalent. The most common and effective approach for preparing 5-aminopyrazoles utilizes β-ketonitriles as key precursors.
Two plausible and commonly synthesized isomers with the molecular formula C10H10ClN3 are often considered in this context:
-
Isomer 1: this compound
-
Isomer 2: 3-(4-chlorophenyl)-5-methyl-1H-pyrazol-5-amine
This guide will focus on the synthetic route for the primary target, this compound, and also provide insights into the synthesis of its close isomer, as the synthetic strategies often overlap.
The general synthetic approach involves the reaction of a suitably substituted β-ketonitrile with hydrazine hydrate or a substituted hydrazine. The regioselectivity of the cyclization is a critical aspect of the synthesis, often influenced by the reaction conditions and the nature of the substituents on the precursors.
Synthesis of this compound
A prevalent and efficient method for the synthesis of 5-aminopyrazoles involves the reaction of α-cyanoketones with hydrazine.[1] For the target molecule, the key intermediate is 2-(4-chlorobenzoyl)propanenitrile.
Reaction Scheme:
Figure 1: General synthesis pathway for this compound.
Experimental Protocol
A detailed experimental protocol for a similar synthesis of 3-amino-5-(4-chlorophenyl)-1H-4-pyrazolecarbonitrile provides a strong foundation for the synthesis of the target molecule.[2] This can be adapted by starting with the appropriate β-ketonitrile.
Step 1: Synthesis of 3-(4-Chlorophenyl)-3-oxopropanenitrile
This precursor can be synthesized via the condensation of 4-chloroacetophenone with a suitable cyanide source.
Step 2: Synthesis of this compound
-
To a solution of 2-(4-chlorobenzoyl)propanenitrile (1 equivalent) in a suitable solvent such as ethanol or dioxane, hydrazine hydrate (1-1.2 equivalents) is added.
-
The reaction mixture is then heated under reflux for a period of 2-6 hours.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the resulting solid product is collected by filtration.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol or a mixture of ethanol and water to afford the pure this compound.
Quantitative Data
The following table summarizes typical reaction parameters and outcomes for the synthesis of related 5-aminopyrazole derivatives, which can be expected to be similar for the target compound.
| Parameter | Value | Reference |
| Reactants | 3-(4-Chlorophenyl)-3-oxopropanenitrile, Hydrazine hydrate | [2] |
| Solvent | Dioxane | [2] |
| Reaction Time | Not Specified | [2] |
| Yield | 95% (for 3-Amino-5-(4-chlorophenyl)-1H-4-pyrazolecarbonitrile) | [2] |
| Melting Point | 218-220 °C (for 3-Amino-5-(4-chlorophenyl)-1H-4-pyrazolecarbonitrile) | [2] |
Synthesis Workflow
The overall workflow for the synthesis and characterization of this compound is depicted below.
Figure 2: Experimental workflow for the synthesis of this compound.
Alternative Synthesis Strategies
While the β-ketonitrile route is the most direct, other methods for synthesizing 5-aminopyrazoles have been reported and can be adapted. These include:
-
From Malononitrile Derivatives: The reaction of (ethoxymethylene)malononitrile with aryl hydrazines is a well-established method for producing 5-amino-1-aryl-1H-pyrazole-4-carbonitriles.[3]
-
Multi-component Reactions: Three-component reactions involving an aldehyde, malononitrile, and a hydrazine derivative can also yield substituted 5-aminopyrazoles.[4]
The choice of synthetic route will depend on the availability of starting materials, desired purity, and scalability of the process. For drug development professionals, the efficiency, cost-effectiveness, and environmental impact of the chosen pathway are critical considerations.
This guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to consult the cited literature for more detailed experimental procedures and characterization data. The versatility of pyrazole chemistry offers numerous opportunities for the development of novel derivatives with potential therapeutic applications.
References
An In-Depth Technical Guide to 4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and characterization of the pyrazole derivative, 1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine. This compound, belonging to a class of heterocyclic amines, is of significant interest in medicinal chemistry due to the established broad-spectrum biological activities of pyrazole-containing molecules, including anti-inflammatory, analgesic, and anticancer properties.
Core Physicochemical Properties
The fundamental physicochemical characteristics of 1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine (CAS RN: 40401-39-6) are summarized below. These properties are crucial for its handling, formulation, and development as a potential therapeutic agent.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₀ClN₃ | [1] |
| Molecular Weight | 207.66 g/mol | [1] |
| Melting Point | 93-95 °C or 108-112 °C | [1] |
| Canonical SMILES | CC1=CC(=NN1C2=CC=C(C=C2)Cl)N | [1] |
| InChIKey | CLORQKXFDBKDCZ-UHFFFAOYSA-N | [1] |
Note: The variation in the reported melting point may be attributed to different crystalline forms or experimental conditions.
Synthesis and Characterization
While a specific, detailed experimental protocol for the synthesis of 1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine was not found in the reviewed literature, a general synthetic pathway can be inferred from the synthesis of related pyrazole compounds. The likely precursor for this synthesis is 1-(4-chlorophenyl)-3-methyl-5-pyrazolone.
A plausible synthetic route would involve the reaction of 4-chlorophenylhydrazine with an appropriate three-carbon synthon, such as 3-aminocrotononitrile, to form the pyrazole ring. This type of condensation reaction is a common and effective method for the synthesis of substituted pyrazoles.
Characterization of the final compound would typically involve a suite of analytical techniques to confirm its identity and purity. A high-performance liquid chromatography (HPLC) method has been described for the analysis of 1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine.[2] This reverse-phase (RP) HPLC method utilizes a mobile phase of acetonitrile (MeCN), water, and phosphoric acid.[2] For mass spectrometry (MS) compatible applications, formic acid can be substituted for phosphoric acid.[2]
Further characterization would include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the chemical structure and confirm the positions of the substituents on the pyrazole and phenyl rings.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, further confirming the compound's identity.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.
Potential Biological Activity and Signaling Pathways
The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs with a wide range of biological activities.[3] Derivatives of pyrazole have been reported to exhibit anti-inflammatory, analgesic, and anticancer effects.[4][5][6]
While specific studies on the biological activity of 1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine are not extensively documented in the public domain, its structural similarity to other biologically active pyrazoles suggests it may also possess therapeutic potential. For instance, a related compound, 4-(4-Chlorophenyl)-1-methyl-3-trifluoromethyl-1H-pyrazol-5-amine, has been synthesized for further study of its pharmaceutical activity.[7]
The general mechanism of action for many pyrazole-based anti-inflammatory drugs involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the prostaglandin synthesis pathway. In the context of cancer, pyrazole derivatives have been shown to target various signaling pathways implicated in cell proliferation, survival, and angiogenesis.
Further research is required to elucidate the specific biological targets and signaling pathways modulated by 1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine.
Experimental Workflows and Logical Relationships
To facilitate further research and development of this compound, the following diagrams illustrate a potential synthetic workflow and a logical relationship for its characterization.
References
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. 1H-Pyrazol-5-amine, 1-(4-chlorophenyl)-3-methyl- | SIELC Technologies [sielc.com]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. escales | Virtual tour generated by Panotour [ub.edu]
- 5. chemimpex.com [chemimpex.com]
- 6. researchgate.net [researchgate.net]
- 7. 4-(4-Chlorophenyl)-1-methyl-3-trifluoromethyl-1H-pyrazol-5-amine - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine and Its Isomers for Researchers and Drug Development Professionals
Disclaimer: The specific isomeric structure of 4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine is not readily found in scientific literature and chemical databases, and a specific CAS number for this compound has not been identified. This guide provides a comprehensive overview of the synthesis, properties, and biological significance of closely related isomers and the general class of (chlorophenyl)-methyl-pyrazol-amines, which is of significant interest in medicinal chemistry.
Introduction to Substituted Pyrazoles
The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This scaffold is a privileged structure in medicinal chemistry due to its ability to engage in various biological interactions. Pyrazole derivatives have demonstrated a wide range of pharmacological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral properties. The unique electronic and steric properties of the pyrazole ring, which can be finely tuned through substitution, make it an attractive core for the design of novel therapeutic agents.
Physicochemical and Biological Data of Related Isomers
Quantitative data for commercially available and studied isomers of (chlorophenyl)-methyl-pyrazol-amine are summarized below. This data is essential for understanding the structure-property relationships within this class of compounds.
| Property | 4-(4-Chlorophenyl)-1H-pyrazol-5-amine[1] | 3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine[2] | 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5-amine[3] |
| CAS Number | 40545-65-1 | 126417-82-1 | 72411-49-5 |
| Molecular Formula | C₉H₈ClN₃ | C₁₀H₁₀ClN₃ | C₁₅H₁₂ClN₃ |
| Molecular Weight | 193.63 g/mol | 207.66 g/mol | 269.73 g/mol |
| Appearance | Solid | - | Pale yellow powder |
| Melting Point | - | - | 147-154 °C |
| LogP | 1.0 | 2.2 | - |
| H-bond Donors | 2 | 2 | - |
| H-bond Acceptors | 1 | 2 | - |
| Rotatable Bonds | 1 | 2 | - |
Experimental Protocols: Synthesis of Substituted Pyrazoles
The most common and versatile method for the synthesis of pyrazoles is the Knorr pyrazole synthesis, which involves the condensation of a β-dicarbonyl compound with a hydrazine derivative.[4][5][6]
Reactants:
-
A 1,3-dicarbonyl compound (e.g., a β-ketoester or a β-diketone)
-
Hydrazine or a substituted hydrazine (e.g., phenylhydrazine)
-
Acid catalyst (e.g., acetic acid)
-
Solvent (e.g., ethanol, 1-propanol)
Procedure:
-
Dissolve the 1,3-dicarbonyl compound in a suitable solvent in a reaction flask.
-
Add the hydrazine derivative to the solution. The reaction can be exothermic.
-
Add a catalytic amount of acid.
-
Heat the reaction mixture under reflux for a specified period (typically 1-3 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture.
-
If a precipitate forms, it can be collected by filtration. Otherwise, the product can be isolated by extraction following the addition of water.
-
Purify the crude product by recrystallization or column chromatography.
To synthesize the target molecule, this compound, a plausible synthetic route would involve the reaction of a β-ketonitrile with hydrazine, as this is a versatile method for producing 5-aminopyrazoles.
Reactants:
-
A β-ketonitrile
-
Hydrazine hydrate
-
Solvent (e.g., ethanol)
Procedure:
-
Dissolve the β-ketonitrile in ethanol in a round-bottom flask.
-
Add hydrazine hydrate to the solution.
-
Reflux the mixture for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The resulting solid can be purified by recrystallization from a suitable solvent to yield the 5-aminopyrazole.
Mandatory Visualizations
The following diagram illustrates the general workflow of the Knorr pyrazole synthesis.
References
Technical Guide: Structure Elucidation of 4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and expected analytical data for the structure elucidation of the novel heterocyclic compound, 4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine. Due to the absence of a complete, published spectroscopic dataset for this specific molecule, this guide compiles predicted data based on closely related analogues and outlines detailed experimental protocols for its comprehensive characterization.
Predicted Spectroscopic and Crystallographic Data
The following tables summarize the anticipated quantitative data for this compound, derived from published data of structurally similar pyrazole derivatives. These values serve as a benchmark for researchers working on the synthesis and characterization of this compound.
Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ ppm) | Multiplicity | Number of Protons | Assignment |
| ~7.40 | d | 2H | Ar-H (ortho to Cl) |
| ~7.25 | d | 2H | Ar-H (meta to Cl) |
| ~5.50 | s | 2H | -NH₂ |
| ~2.10 | s | 3H | -CH₃ |
| ~11.5 (broad) | s | 1H | -NH (pyrazole) |
Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ ppm) | Assignment |
| ~150.0 | C5 (C-NH₂) |
| ~148.0 | C3 (C-CH₃) |
| ~132.0 | Ar-C (C-Cl) |
| ~130.0 | Ar-CH (ortho to Cl) |
| ~128.5 | Ar-CH (meta to Cl) |
| ~128.0 | Ar-C (C-pyrazole) |
| ~105.0 | C4 (C-Ar) |
| ~11.0 | -CH₃ |
Table 3: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Relative Intensity | Assignment |
| 207/209 | High | [M]⁺ (Molecular ion, showing isotopic pattern for Cl) |
| 192/194 | Moderate | [M - CH₃]⁺ |
| 166/168 | Moderate | [M - CH₃ - CN]⁺ |
| 111/113 | High | [Cl-C₆H₄-C]⁺ |
Table 4: Predicted FT-IR Spectroscopic Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Strong, Broad | N-H stretching (amine and pyrazole) |
| 3100-3000 | Medium | Aromatic C-H stretching |
| 2950-2850 | Medium | Aliphatic C-H stretching (-CH₃) |
| ~1620 | Strong | N-H bending (amine) |
| ~1590 | Strong | C=N stretching (pyrazole ring) |
| ~1500 | Strong | Aromatic C=C stretching |
| ~1090 | Strong | C-Cl stretching |
| ~830 | Strong | para-substituted benzene C-H out-of-plane bending |
Table 5: Predicted X-ray Crystallography Data
| Parameter | Predicted Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or similar centrosymmetric group |
| a (Å) | 5 - 10 |
| b (Å) | 15 - 20 |
| c (Å) | 10 - 15 |
| β (°) | ~90-100 (for monoclinic) |
| Z | 4 |
Experimental Protocols
The following are detailed, generalized protocols for the key experiments required for the structure elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Protocol:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified compound.
-
Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Spectroscopy:
-
Acquire the spectrum on a 500 MHz NMR spectrometer.
-
Set the spectral width to cover a range of -2 to 12 ppm.
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio (typically 16-64 scans).
-
Process the data with a line broadening of 0.3 Hz.
-
Reference the spectrum to the residual DMSO peak at 2.50 ppm.
-
-
¹³C NMR Spectroscopy:
-
Acquire the spectrum on the same spectrometer at 125 MHz.
-
Use a proton-decoupled pulse sequence.
-
Set the spectral width to cover a range of 0 to 160 ppm.
-
Acquire a larger number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.
-
Process the data with a line broadening of 1-2 Hz.
-
Reference the spectrum to the DMSO peak at 39.52 ppm.
-
-
2D NMR (HSQC and HMBC):
-
Acquire Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) spectra to establish one-bond and multiple-bond C-H correlations, respectively.
-
Use standard pulse programs provided by the spectrometer software.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Protocol:
-
Sample Preparation:
-
Prepare a dilute solution of the compound (approximately 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.
-
-
Instrumentation (Electron Ionization - EI):
-
Use a mass spectrometer equipped with an electron ionization source.
-
Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS).
-
-
Data Acquisition:
-
Set the electron energy to 70 eV.
-
Scan a mass range of m/z 50-500.
-
Acquire the spectrum, ensuring the detection of the molecular ion and major fragment peaks.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Protocol:
-
Sample Preparation (KBr Pellet):
-
Thoroughly mix approximately 1-2 mg of the compound with 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
-
Press the mixture into a transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Record the spectrum using an FT-IR spectrometer.
-
Scan the range from 4000 to 400 cm⁻¹.
-
Collect a sufficient number of scans (e.g., 16-32) for a good quality spectrum.
-
Perform a background scan with an empty sample holder.
-
X-ray Crystallography
Objective: To determine the precise three-dimensional arrangement of atoms in the solid state.
Protocol:
-
Crystal Growth:
-
Grow single crystals of the compound suitable for X-ray diffraction (typically > 0.1 mm in all dimensions). Slow evaporation of a saturated solution in a suitable solvent (e.g., ethanol, ethyl acetate) is a common method.
-
-
Data Collection:
-
Mount a suitable single crystal on a goniometer head.
-
Use a single-crystal X-ray diffractometer with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.
-
Collect diffraction data at a controlled temperature (e.g., 100 K or 293 K).
-
-
Structure Solution and Refinement:
-
Process the diffraction data (integration and scaling).
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data to obtain final atomic coordinates, bond lengths, and angles.
-
Visualizations
Experimental Workflow for Structure Elucidation
Caption: A flowchart illustrating the key steps in the structure elucidation of the target compound.
Potential Signaling Pathway Involvement
Pyrazole derivatives are known to act as inhibitors of various kinases. One of the key signaling pathways implicated in cancer, and a potential target for pyrazole-based inhibitors, is the PI3K/Akt/mTOR pathway.[1][2]
Caption: A diagram showing the potential inhibitory action of a pyrazole derivative on the PI3K/Akt/mTOR pathway.
References
4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine chemical structure and properties
This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine, a substituted pyrazole derivative. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. Pyrazole-containing compounds are of significant interest due to their wide range of biological activities.[1][2]
Chemical Structure and Properties
The chemical structure of this compound consists of a central pyrazole ring. A 4-chlorophenyl group is attached at the 4th position, a methyl group at the 3rd position, and an amine group at the 5th position of the pyrazole ring.
Chemical Structure Diagram:
Caption: Chemical structure of this compound.
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C10H10ClN3 | [3][4] |
| Molecular Weight | 207.66 g/mol | [3][4] |
| CAS Number | 40401-39-6 | [5] |
| Appearance | Solid | |
| SMILES String | Clc1ccc(cc1)c2c([nH]nc2C)N | |
| InChI Key | PIYGPVNFVWLQAG-UHFFFAOYSA-N |
Synthesis Protocol
A general method for the synthesis of substituted pyrazoles involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. For this compound, a plausible synthetic route would involve the reaction of a suitably substituted β-ketonitrile with hydrazine.
Example Synthetic Workflow:
Caption: A generalized synthetic workflow for the preparation of the target compound.
Detailed Experimental Protocol:
A representative procedure for the synthesis of a similar pyrazole derivative, 4-(4-chlorophenyl)-1-methyl-3-trifluoromethyl-1H-pyrazol-5-amine, is described below.[6][7] This can be adapted for the synthesis of the title compound by using appropriate starting materials.
-
Preparation of the β-ketoester equivalent: To a solution of sodium ethoxide, prepared by dissolving sodium metal in absolute ethanol, add 2-(4-chlorophenyl)acetonitrile and an appropriate ethyl ester (e.g., ethyl acetate for the methyl group at the 3-position).[6][7]
-
Cyclization: To the residue, add acetic acid followed by hydrazine hydrate.[6][7]
-
Stir the mixture for an extended period (e.g., 12 hours).[6][7]
-
Work-up and Purification: Treat the residue with water and extract the organic compound with a suitable solvent like ethyl acetate.[6][7]
-
Wash the organic phase with a saturated sodium bicarbonate solution and then dry it over sodium sulfate.[6][7]
-
Remove the solvent and purify the residue by column chromatography on silica gel.[6][7]
-
The final product can be further purified by recrystallization.[6][7]
Biological Activities and Potential Applications
Substituted pyrazoles are known to exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery.[1][2]
Potential Therapeutic Areas:
-
Anti-inflammatory and Analgesic: Many pyrazole derivatives have shown significant anti-inflammatory and analgesic properties.[1][8]
-
Anticancer: Certain pyrazole compounds have demonstrated cytotoxic activity against various cancer cell lines.[1][9][10] Some derivatives have been investigated for their potential to induce apoptosis in cancer cells.[1]
-
Antimicrobial: The pyrazole nucleus is a constituent of various compounds that exhibit antibacterial and antifungal activities.[2]
-
Agricultural Chemistry: Some pyrazole derivatives have been developed as herbicides and pesticides.[8]
While the specific biological activity of this compound is not extensively detailed in the provided search results, the general activity of the pyrazole class suggests its potential for further investigation in these areas.
Hypothetical Signaling Pathway Inhibition:
Many anti-inflammatory and anticancer drugs target specific signaling pathways. For instance, a hypothetical pyrazole derivative could inhibit a pro-inflammatory pathway like the NF-κB signaling cascade.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by the title compound.
Safety Information
Based on data for similar compounds, this compound may be associated with the following hazards:
-
Harmful if swallowed.[3]
-
Causes skin irritation.[3]
-
Causes serious eye irritation.[3]
-
May cause respiratory irritation.[3]
It is essential to handle this compound with appropriate personal protective equipment in a well-ventilated area.
This document provides a summary of the available information on this compound. Further research is necessary to fully elucidate its chemical, physical, and biological properties.
References
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine | C10H10ClN3 | CID 2735304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-(3-chlorophenyl)-3-methyl-1H-pyrazol-5-amine | C10H10ClN3 | CID 1810630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. 4-(4-Chlorophenyl)-1-methyl-3-trifluoromethyl-1H-pyrazol-5-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chemimpex.com [chemimpex.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
spectroscopic data of 4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine (NMR, IR, MS)
Spectroscopic Characterization of Pyrazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize pyrazole derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry. Due to the vast number of possible isomers and the specificity of spectroscopic data, this document focuses on the general methodologies for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis. While a complete, publicly available dataset for 4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine is not available at the time of this writing, this guide presents illustrative data for the closely related isomer, 1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine, to demonstrate data presentation and interpretation. Furthermore, detailed experimental protocols and a generalized workflow for spectroscopic analysis are provided to aid researchers in the characterization of novel pyrazole compounds.
Introduction to Spectroscopic Analysis of Pyrazoles
The structural elucidation of pyrazole derivatives is fundamental to understanding their chemical properties and biological activities. Spectroscopic methods provide a powerful toolkit for determining the molecular structure, identifying functional groups, and confirming the molecular weight of these compounds. The precise arrangement of substituents on the pyrazole ring can lead to significant differences in spectroscopic signatures, making these techniques essential for distinguishing between isomers.
Data Presentation: Illustrative Spectroscopic Data for 1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine
To illustrate the presentation of spectroscopic data, this section provides the available data for the isomer 1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine. It is crucial to note that this data is not for this compound and should be used for illustrative purposes only.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Table 1: ¹H NMR Spectroscopic Data for 1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not publicly available | - | - | - |
Table 2: ¹³C NMR Spectroscopic Data for 1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine
| Chemical Shift (δ) ppm | Assignment |
| Data not publicly available | - |
Infrared (IR) Spectroscopy Data
Table 3: IR Absorption Bands for 1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| Data not publicly available | - | - |
Note: While general IR characteristics of pyrazoles are known, specific peak assignments for this isomer are not publicly documented.
Mass Spectrometry (MS) Data
Table 4: Mass Spectrometry Data for 1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine
| m/z | Relative Intensity (%) | Assignment |
| Data not publicly available | - | - |
Note: The expected molecular ion peak would correspond to the molecular weight of the compound. Fragmentation patterns would provide structural information.
Experimental Protocols
The following sections detail generalized experimental protocols for the spectroscopic analysis of pyrazole derivatives. These methodologies can be adapted for the specific compound of interest, this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain detailed information about the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the pyrazole derivative.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in a 5 mm NMR tube.
-
Ensure the sample is fully dissolved to avoid suspension particles which can degrade the quality of the spectrum.
-
-
Instrument Setup:
-
The NMR spectrometer is typically a 400 or 500 MHz instrument.[1]
-
The instrument is tuned to the appropriate frequencies for ¹H and ¹³C nuclei.
-
The magnetic field is "shimmed" to achieve homogeneity.
-
-
Data Acquisition:
-
¹H NMR: A standard proton experiment is run. Key parameters include the number of scans, pulse width, and relaxation delay.
-
¹³C NMR: A proton-decoupled carbon experiment is typically performed to obtain a spectrum with single lines for each unique carbon atom.[2] Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are often necessary compared to ¹H NMR.
-
-
Data Processing:
-
The raw data (Free Induction Decay - FID) is subjected to Fourier transformation to generate the frequency-domain spectrum.
-
The spectrum is phased and baseline corrected.
-
Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).[3]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation (for solid samples):
-
KBr Pellet Method:
-
Thin Solid Film Method:
-
Attenuated Total Reflectance (ATR):
-
-
Instrument Setup:
-
A background spectrum of the empty sample compartment (or the pure KBr pellet/salt plate) is recorded.
-
-
Data Acquisition:
-
The prepared sample is placed in the IR beam path.
-
The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
-
-
Data Processing:
-
The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and obtain information about the molecular structure through fragmentation patterns.
Methodology:
-
Sample Introduction:
-
The sample is introduced into the mass spectrometer, often via direct infusion or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
-
Ionization (Electron Ionization - EI):
-
EI is a common technique for relatively volatile and thermally stable compounds.[7]
-
In the ion source, the sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV).[7]
-
This causes the ejection of an electron from the molecule, forming a positively charged molecular ion (M⁺•).[8] This is considered a "hard" ionization technique that often leads to extensive fragmentation.[8][9]
-
-
Mass Analysis:
-
The generated ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight).
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
-
Detection:
-
The separated ions are detected, and their abundance is recorded.
-
The resulting mass spectrum is a plot of relative ion abundance versus m/z.
-
Workflow for Spectroscopic Characterization
The following diagram illustrates a typical workflow for the structural elucidation of a novel compound using spectroscopic methods.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.uiowa.edu [chem.uiowa.edu]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. jascoinc.com [jascoinc.com]
- 7. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
Unveiling the Solid-State Architecture of 4-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystal structure of derivatives of 4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine, a scaffold of significant interest in medicinal chemistry. Understanding the three-dimensional arrangement of these molecules in the solid state is paramount for rational drug design, polymorphism screening, and intellectual property protection. This document summarizes key crystallographic data, details relevant experimental protocols, and visualizes associated synthetic workflows and biological pathways.
Core Crystallographic Data
While the crystal structure for the parent compound, this compound, is not publicly available, a detailed crystallographic study has been conducted on the closely related derivative, 4-(4-chlorophenyl)-1-methyl-3-trifluoromethyl-1H-pyrazol-5-amine . The crystallographic data for this derivative provides valuable insights into the expected solid-state conformation and packing of this class of compounds.
The five-membered pyrazole ring in this derivative is nearly planar, with an r.m.s. deviation of 0.002 Å.[1] The appended chlorophenyl ring is oriented at a dihedral angle of 44.8 (1)° to the pyrazole ring.[1] The nitrogen atom of the amine group exhibits a pyramidal geometry and participates in hydrogen bonding with a chlorine atom and a ring nitrogen atom, forming a layered motif in the crystal lattice.[1]
Below is a summary of the key crystallographic parameters for 4-(4-chlorophenyl)-1-methyl-3-trifluoromethyl-1H-pyrazol-5-amine.[1]
| Parameter | Value |
| Chemical Formula | C₁₁H₉ClF₃N₃ |
| Formula Weight | 275.66 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a | 5.8958 (5) Å |
| b | 16.8618 (13) Å |
| c | 12.1087 (10) Å |
| α | 90° |
| β | 98.459 (1)° |
| γ | 90° |
| Volume | 1190.68 (17) ų |
| Z | 4 |
| Temperature | 293 K |
| Radiation | Mo Kα |
| R[F² > 2σ(F²)] | 0.042 |
| wR(F²) | 0.119 |
Experimental Protocols
The successful determination of a crystal structure relies on a series of well-defined experimental procedures, from the synthesis of the material to the final structure refinement.
Synthesis and Crystallization of 4-(4-Chlorophenyl)-1-methyl-3-trifluoromethyl-1H-pyrazol-5-amine[1]
A solution of 2-(4-chlorophenyl)acetonitrile and ethyl trifluoroacetate in absolute ethanol was prepared with sodium metal. This solution was heated for three hours and then concentrated under vacuum. Acetic acid and methylhydrazine were added to the residue, and the mixture was stirred for 12 hours. After another concentration step, the residue was treated with water, and the organic compound was extracted with ethyl acetate. The organic phase was washed with saturated sodium bicarbonate and dried over sodium sulfate. The solvent was removed, and the crude product was purified by silica gel column chromatography using an ethyl acetate:petroleum ether (1:10) eluent. The final product was recrystallized from ethyl acetate to yield yellow crystals suitable for X-ray diffraction.
Single-Crystal X-ray Diffraction
The determination of the crystal structure was accomplished using single-crystal X-ray diffraction. A suitable single crystal was selected and mounted on a goniometer head. Data was collected on a Bruker SMART area-detector diffractometer. A multi-scan absorption correction was applied to the collected data. The structure was solved using direct methods and refined on F² using a full-matrix least-squares approach. Hydrogen atoms attached to carbon were placed in geometrically calculated positions and refined using a riding model. The amino hydrogen atoms were located in a difference Fourier map and refined with distance restraints.
Visualizations
Synthetic Workflow
The following diagram illustrates the key steps in the synthesis and crystallization of the title compound derivative.
Caption: Workflow for the synthesis and crystallization of 4-(4-chlorophenyl)-1-methyl-3-trifluoromethyl-1H-pyrazol-5-amine.
Biological Signaling Pathway
Many pyrazole derivatives exhibit their therapeutic effects by modulating key cellular signaling pathways. The PI3K/Akt/mTOR pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[2][3][4] Pyrazole-based compounds have been investigated as inhibitors of this pathway.
Caption: Simplified PI3K/Akt/mTOR signaling pathway with potential inhibition points for pyrazole derivatives.
References
- 1. 4-(4-Chlorophenyl)-1-methyl-3-trifluoromethyl-1H-pyrazol-5-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Targeting the PI3K/AKT/mTOR Signaling Pathway in the Treatment of Human Diseases: Current Status, Trends, and Solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Solubility of 4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
Physicochemical Properties
While specific solubility data is not available, the following table summarizes the known physicochemical properties of 4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine, which can influence its solubility characteristics.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀ClN₃ | [1] |
| Molecular Weight | 207.66 g/mol | [1] |
| Appearance | Solid | [2] |
| InChI Key | PIYGPVNFVWLQAG-UHFFFAOYSA-N | [2] |
| CAS Number | 126417-82-1 | [1] |
Proposed Experimental Protocol for Solubility Determination
The following is a generalized protocol for determining the equilibrium solubility of this compound in various solvents using the shake-flask method, a commonly accepted technique for solubility measurement.
2.1. Materials and Equipment
-
This compound (solid)
-
A selection of solvents of varying polarities (e.g., water, ethanol, methanol, acetone, acetonitrile, dimethyl sulfoxide (DMSO), dichloromethane)
-
Analytical balance
-
Spatula
-
Glass vials with screw caps
-
Constant temperature shaker bath or orbital shaker
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Mobile phase for HPLC or solvent for UV-Vis spectrophotometer
2.2. Experimental Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath set to a specific temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration may need to be determined experimentally.
-
-
Sample Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
To separate the saturated solution from the undissolved solid, centrifuge the vials at a high speed (e.g., 10,000 rpm) for a specified time (e.g., 15 minutes).
-
-
Sample Collection and Dilution:
-
Carefully withdraw a known volume of the clear supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter to remove any remaining solid particles.
-
Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.
-
A calibration curve should be prepared using standard solutions of the compound of known concentrations.
-
-
Data Analysis:
-
Calculate the solubility of the compound in each solvent by multiplying the measured concentration by the dilution factor. The solubility is typically expressed in units of mg/mL or mol/L.
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in the proposed experimental protocol for determining the solubility of this compound.
Caption: Experimental workflow for solubility determination.
Conclusion
While specific solubility data for this compound is not currently available in the public domain, this guide provides researchers with a framework for its determination. The provided physicochemical properties offer initial insights, and the detailed experimental protocol outlines a clear path for generating reliable solubility data. The successful execution of this protocol will enable researchers to better understand the behavior of this compound in various solvent systems, which is a critical step in many research and development applications.
References
An In-depth Technical Guide on the Stability and Storage of 4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for the chemical compound 4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine. The information is intended to support researchers, scientists, and professionals in drug development in ensuring the integrity and shelf-life of this compound for laboratory and research purposes.
Introduction
This compound is a substituted pyrazole derivative. The stability of such chemical compounds is a critical factor in research and development, as degradation can lead to inaccurate experimental results and potential safety concerns. This guide outlines the known stability profile, recommended storage conditions, and general protocols for stability testing based on available data and regulatory guidelines.
Chemical Stability and Incompatibilities
Based on available safety data sheets, this compound is considered stable under normal handling and storage conditions.[1] However, to maintain its integrity, it is crucial to avoid certain environmental factors and incompatible materials.
Key Stability Information:
-
General Stability: The product is stable under normal handling and storage conditions.[1]
-
Incompatible Materials: Strong oxidizing agents should be avoided as they can react with the compound.[1]
-
Hazardous Decomposition Products: Under normal conditions of storage and use, hazardous decomposition products are not expected to be produced.[1]
Recommended Storage Conditions
Proper storage is essential to prevent degradation. The following table summarizes the recommended storage conditions for this compound based on safety data sheets for the compound and its structural analogs.
| Parameter | Recommended Condition | Rationale |
| Temperature | Cool place | To minimize the rate of potential thermal degradation. |
| Light | Dark place | To prevent potential photodegradation. |
| Atmosphere | Dry, well-ventilated area | To avoid hydrolysis and other moisture-related degradation. |
| Container | Tightly closed container | To prevent exposure to moisture, air, and contaminants.[1] |
Experimental Protocols for Stability Testing
While specific, validated stability-indicating methods for this compound are not publicly available, a general approach for assessing the stability of a chemical substance can be outlined based on the International Council for Harmonisation (ICH) guidelines for forced degradation studies. These studies are designed to identify potential degradation products and pathways.
Objective: To evaluate the intrinsic stability of this compound under various stress conditions and to develop a stability-indicating analytical method.
4.1. Forced Degradation (Stress Testing)
Forced degradation studies involve subjecting the compound to conditions more severe than accelerated stability testing.
-
Hydrolytic Degradation:
-
Prepare solutions of the compound in acidic (e.g., 0.1 N HCl), basic (e.g., 0.1 N NaOH), and neutral (e.g., purified water) conditions.
-
Incubate the solutions at an elevated temperature (e.g., 60°C) for a specified period.
-
Withdraw samples at appropriate time intervals.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze the samples using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).
-
-
Oxidative Degradation:
-
Prepare a solution of the compound in a suitable solvent.
-
Add an oxidizing agent (e.g., 3% hydrogen peroxide).
-
Store the solution at room temperature for a defined period.
-
Withdraw and analyze samples at specified intervals by HPLC.
-
-
Thermal Degradation:
-
Place the solid compound in a thermostatically controlled oven at an elevated temperature (e.g., 70°C).
-
Expose the sample for a predetermined duration.
-
Dissolve the sample in a suitable solvent and analyze by HPLC.
-
-
Photolytic Degradation:
-
Expose the solid compound and a solution of the compound to a light source with a specified output (e.g., exposure to not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).
-
Maintain a control sample in the dark.
-
Analyze the exposed and control samples by HPLC.
-
4.2. Analytical Method
A stability-indicating HPLC method should be developed and validated to separate the parent compound from any degradation products. The method should be able to quantify the parent compound and detect impurities.
-
Column: A C18 reversed-phase column is often a good starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where the compound and potential degradation products have significant absorbance.
-
Validation: The method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Visualizations
Experimental Workflow for Stability Assessment
The following diagram illustrates a general workflow for conducting a forced degradation study to assess the stability of a chemical compound.
Conclusion
While this compound is generally stable under standard laboratory conditions, adherence to proper storage practices is crucial for maintaining its purity and integrity. Storing the compound in a cool, dry, dark, and tightly sealed container will minimize the risk of degradation. For critical applications, conducting forced degradation studies using the outlined protocols is recommended to establish a comprehensive stability profile and to develop a validated stability-indicating analytical method. This will ensure the reliability of experimental outcomes and contribute to the overall quality of research and development activities.
References
An In-depth Technical Guide to 4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine and its Analogs in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its diverse pharmacological activities. This technical guide focuses on the core structure, 4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine, and its known analogs, providing a comprehensive overview of their synthesis, biological evaluation, and potential mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutics, particularly in the areas of oncology and inflammation. Through a detailed presentation of quantitative data, experimental protocols, and visual representations of signaling pathways, this guide aims to facilitate a deeper understanding of the structure-activity relationships and therapeutic potential of this important class of compounds.
Introduction
Pyrazole derivatives have garnered significant attention in the field of drug discovery due to their wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. The unique structural features of the pyrazole ring system allow for versatile chemical modifications, enabling the fine-tuning of pharmacological profiles. The subject of this guide, this compound, represents a core structure from which a multitude of analogs with promising therapeutic potential have been developed. The presence of the 4-chlorophenyl group is a common feature in many kinase inhibitors, suggesting that this scaffold may interact with key signaling pathways involved in cell proliferation and survival. This guide will delve into the known synthetic routes, quantitative biological data of its analogs, and the underlying molecular pathways they modulate.
Synthesis of this compound and Analogs
The synthesis of 5-aminopyrazole derivatives is typically achieved through the condensation of a β-ketonitrile with a hydrazine derivative. While a specific protocol for this compound is not extensively detailed in the available literature, a reliable synthetic route can be extrapolated from the synthesis of its close analog, 4-(4-chlorophenyl)-1-methyl-3-trifluoromethyl-1H-pyrazol-5-amine.
General Synthetic Scheme
The Knorr pyrazole synthesis is a classical and widely used method for the preparation of pyrazoles from the reaction of a β-dicarbonyl compound (or its equivalent) and a hydrazine.
Caption: General Knorr Pyrazole Synthesis.
Detailed Experimental Protocol for a Representative Analog
The following protocol describes the synthesis of 4-(4-chlorophenyl)-1-methyl-3-trifluoromethyl-1H-pyrazol-5-amine, which serves as a valuable reference for the synthesis of the core compound and its analogs.
Materials:
-
Sodium metal
-
Absolute ethanol
-
2-(4-chlorophenyl)acetonitrile
-
Ethyl trifluoroacetate
-
Acetic acid
-
Methylhydrazine
-
Ethyl acetate
-
Petroleum ether
-
Saturated sodium bicarbonate solution
-
Sodium sulfate
-
Silica gel
Procedure:
-
Sodium metal (0.35 g, 15 mmol) is dissolved in absolute ethanol (50 ml).
-
To this solution, 2-(4-chlorophenyl)acetonitrile (1.52 g, 10 mmol) is added, followed by ethyl trifluoroacetate (1.42 g, 10 mmol).
-
The resulting solution is heated for 3 hours.
-
The solution is then concentrated under vacuum.
-
To the residue, acetic acid (20 ml) is added, followed by methylhydrazine (0.55 g, 12 mmol).
-
The mixture is stirred for 12 hours.
-
The solution is concentrated again under vacuum.
-
The residue is treated with water (30 ml), and the organic compound is extracted with ethyl acetate.
-
The organic phase is washed with saturated sodium bicarbonate solution (30 ml) and dried over sodium sulfate.
-
The solvent is removed, and the residue is purified by chromatography on a silica gel column using a mixture of ethyl acetate and petroleum ether (1:10) as the eluent.
-
The final product is obtained as a yellow solid, which can be further purified by recrystallization from ethyl acetate.
Biological Activities and Quantitative Data of Analogs
Analogs of this compound have demonstrated significant potential as anticancer agents, primarily through the inhibition of various protein kinases that are crucial for cancer cell proliferation and survival. The following tables summarize the in vitro biological activities of selected analogs.
Table 1: Anticancer Activity of Pyrano[2,3-c]pyrazole Analogs
| Compound ID | Structure | Cell Line | IC50 (µM) | Reference |
| 4j | 6-Amino-4-(biphenyl-4-yl)-1-(4-chlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | GL261 (Glioma) | Not specified (most potent) | [1] |
| - | - | AKT1 (Kinase) | 14 | [1] |
| - | - | AKT2 (Kinase) | 12 | [1] |
Table 2: Anticancer and Kinase Inhibitory Activity of Various Pyrazole Analogs
| Compound ID | Structure | Target/Cell Line | IC50 (µM) | Reference |
| Compound 28 | 4-benzoyl-1,5-diphenyl-N-(substitutedphenylcarbamothioyl)-1H-pyrazole-3-carboxamide | Kinase Inhibition | Significant potential | [2] |
| Compound 9 | (E)-1-(4-tert-butylbenzyl-N'-(1-(5-chloro-2-hydroxyphenyl)ethylidene)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide | A549 (Lung Cancer) | 0.28 | [2] |
| Compound 10 | Oxime-linked pyrazole derivative | A549 (Lung Cancer) | 14.5 | [2] |
| Compound 4 | ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole-5-carboxylate | A549 (Lung Cancer) | 26 | [2] |
| Compound 6 | 1-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide | NCIH460 (Lung Cancer) | 32 | [2] |
| Compound 7 | 1-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide | NCIH460 (Lung Cancer) | 48 | [2] |
Signaling Pathways and Mechanism of Action
The anticancer effects of pyrazole analogs are often attributed to their ability to inhibit key signaling pathways that are frequently dysregulated in cancer. The PI3K/Akt and CDK pathways are prominent targets for this class of compounds.
Inhibition of the PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and growth. Its aberrant activation is a hallmark of many cancers. Pyrazole-based inhibitors can block this pathway, leading to the induction of apoptosis in cancer cells.
Caption: PI3K/Akt Signaling Pathway Inhibition.
Inhibition of Cyclin-Dependent Kinase (CDK) Pathways
CDKs are key regulators of the cell cycle, and their dysregulation leads to uncontrolled cell division, a characteristic of cancer. Pyrazole derivatives have been shown to inhibit CDKs, leading to cell cycle arrest and apoptosis.
Caption: CDK-Mediated Cell Cycle Control Inhibition.
Experimental Workflows
A standardized workflow is essential for the systematic evaluation of novel compounds. The following diagram illustrates a typical workflow for the in vitro screening of anticancer drug candidates.
Caption: Experimental Workflow for Anticancer Screening.
Conclusion
This compound and its analogs represent a promising class of compounds with significant potential for the development of novel anticancer therapeutics. The structure-activity relationships derived from the available data highlight the importance of specific substitutions on the pyrazole core for potent and selective activity. The inhibition of key signaling pathways such as PI3K/Akt and CDK provides a strong rationale for their observed cytotoxic effects. This technical guide provides a foundational resource for further research and development in this area. Future work should focus on the synthesis and evaluation of a broader range of analogs to optimize potency, selectivity, and pharmacokinetic properties, with the ultimate goal of identifying clinical candidates for the treatment of cancer and other diseases.
References
The Pyrazole Scaffold: A Cornerstone in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a privileged scaffold in medicinal chemistry. Its remarkable versatility and ability to modulate a wide array of biological targets have cemented its importance in the development of therapeutic agents. From blockbuster anti-inflammatory drugs to life-saving anticancer therapies, pyrazole derivatives have demonstrated a profound impact on human health. This technical guide provides a comprehensive review of the medicinal chemistry of pyrazole derivatives, focusing on their synthesis, pharmacological activities, and clinical applications.
Introduction: The Significance of the Pyrazole Core
The unique structural features of the pyrazole ring, including its hydrogen bonding capabilities, dipolar nature, and conformational rigidity, allow for precise interactions with biological macromolecules. This has led to the discovery and development of numerous pyrazole-containing drugs with diverse therapeutic applications. The presence of this scaffold in a significant number of FDA-approved drugs underscores its clinical relevance and continued interest in the field of drug discovery.[1]
Pharmacological Activities of Pyrazole Derivatives
Pyrazole derivatives have exhibited a broad spectrum of pharmacological activities, making them a fertile ground for drug discovery programs. Key therapeutic areas where pyrazoles have made a significant impact include:
Anti-inflammatory and Analgesic Activity
Perhaps the most well-known application of pyrazole derivatives is in the management of inflammation and pain. The selective cyclooxygenase-2 (COX-2) inhibitors, such as Celecoxib , have revolutionized the treatment of arthritis and other inflammatory conditions. By selectively targeting the inducible COX-2 enzyme over the constitutive COX-1 isoform, these drugs offer potent anti-inflammatory effects with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.
Structure-Activity Relationship (SAR) of Pyrazole-based COX-2 Inhibitors:
The 1,5-diarylpyrazole scaffold is a hallmark of selective COX-2 inhibitors. Key SAR insights include:
-
A central pyrazole ring is essential for the core structure.
-
A sulfonamide or a similar acidic group at the para-position of one of the aryl rings is crucial for binding to the hydrophilic side pocket of the COX-2 active site.
-
The nature and substitution pattern of the aryl rings significantly influence potency and selectivity. For instance, a p-tolyl group at the 5-position and a p-sulfamoylphenyl group at the 1-position, as seen in Celecoxib, are optimal for COX-2 inhibition.
Anticancer Activity
The pyrazole scaffold is a prominent feature in a number of targeted anticancer therapies, particularly kinase inhibitors. By interfering with the signaling pathways that drive tumor growth and proliferation, these drugs have transformed the treatment landscape for various malignancies.
A notable example is Sunitinib , a multi-targeted receptor tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors. Sunitinib potently inhibits several receptor tyrosine kinases, including vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), thereby blocking angiogenesis and tumor cell proliferation.[2]
Other pyrazole-containing kinase inhibitors have shown significant promise in preclinical and clinical studies, targeting a range of kinases such as Aurora kinases, cyclin-dependent kinases (CDKs), and Janus kinases (JAKs).[3][4]
Antimicrobial Activity
With the rise of antimicrobial resistance, the development of new antibacterial and antifungal agents is a global health priority. Pyrazole derivatives have emerged as a promising class of antimicrobial agents with activity against a variety of pathogens.
Numerous studies have reported the synthesis of pyrazole derivatives with significant in vitro activity against Gram-positive and Gram-negative bacteria, as well as various fungal strains.[5] The mechanism of action of these compounds is often attributed to the inhibition of essential microbial enzymes or disruption of cell membrane integrity.
Antiviral Activity
Pyrazole derivatives have also been investigated for their potential as antiviral agents. Research has shown that certain pyrazole-containing compounds can inhibit the replication of various viruses, including hepatitis B virus (HBV) and vaccinia virus.[6][7] The antiviral mechanism of these compounds can involve the inhibition of viral enzymes, such as DNA polymerase or reverse transcriptase, or interference with viral entry into host cells.
Data Presentation: Biological Activities of Representative Pyrazole Derivatives
The following tables summarize the quantitative biological data for a selection of pyrazole derivatives across different therapeutic areas.
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound | Target/Cell Line | IC50 (µM) | Reference |
| Compound 5 | CDK2 | 0.56 | [4] |
| Compound 6 | CDK2 | 0.46 | [4] |
| Compound 11 | CDK2 | 0.45 | [4] |
| Compound 22 | MCF7 | 2.82 | [8] |
| Compound 23 | A549 | 6.28 | [8] |
| Pyrazoline Derivative | PC-3 | 98 | [9] |
| Pyrazoline Derivative | MCF-7 | 78 | [9] |
Table 2: Antimicrobial Activity of Pyrazole Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Compound 21a | S. aureus | 62.5 | [5] |
| Compound 21a | E. coli | 125 | [5] |
| Indazole 5 | S. aureus | 64 | [10] |
| Pyrazoline 9 | E. faecalis | 128 | [10] |
| Isocoumarin-pyrazole 5f | E. coli | - | [11] |
| Isocoumarin-pyrazole 5b | S. aureus | - | [11] |
| Pyrazole Derivative | E. coli | 500 | [12] |
| Pyrazole Derivative | S. aureus | 500 | [12] |
Table 3: Antifungal Activity of Pyrazole Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Compound 21a | A. niger | 2.9 | [5] |
| Compound 21a | C. albicans | 7.8 | [5] |
| Pyrazole Derivative | A. niger | 1000 | [12] |
| Pyrazole Derivative | C. albicans | 1000 | [12] |
Table 4: Antiviral Activity of Pyrazole Derivatives
| Compound | Virus | EC50/IC50 | Reference |
| N-acetyl 4,5-dihydropyrazole 7 | Vaccinia virus | 7 µg/mL (EC50) | [6] |
| Compound 6a3 | HBV (HBeAg) | 2.22 µM (IC50) | [7] |
| Hydroxyquinoline-pyrazole Hydrazone | SARS-CoV-2 | - | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide, offering a practical resource for researchers.
Synthesis of Pyrazole Derivatives via Multicomponent Reaction
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex pyrazole derivatives from simple starting materials in a single step.
Protocol: Four-Component Synthesis of a Pyrano[2,3-c]pyrazole Derivative [13]
-
Materials: Aromatic aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), phenylhydrazine (1 mmol), ethanol (10 mL), and piperidine (5 mol%).
-
Procedure:
-
In a round-bottom flask, dissolve the aromatic aldehyde, malononitrile, ethyl acetoacetate, and phenylhydrazine in ethanol.
-
Add a catalytic amount of piperidine to the mixture.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, the solid product will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration and wash with cold ethanol.
-
The crude product can be purified by recrystallization from ethanol to yield the pure pyrano[2,3-c]pyrazole derivative.
-
Characterize the final product using FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Biological Assay: In Vitro COX-2 Inhibition Assay
This protocol outlines a common method to determine the inhibitory activity of a compound against the COX-2 enzyme.
Protocol: Fluorometric COX-2 Inhibitor Screening Assay
-
Materials: COX-2 enzyme, arachidonic acid (substrate), fluorometric probe (e.g., ADHP), test compound, and assay buffer.
-
Procedure:
-
Prepare a series of dilutions of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microplate, add the assay buffer, COX-2 enzyme, and the fluorometric probe to each well.
-
Add the diluted test compound or vehicle control to the respective wells.
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over a period of 10-20 minutes.
-
Calculate the rate of the reaction for each concentration of the inhibitor.
-
Determine the IC50 value of the test compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Biological Assay: Antimicrobial Susceptibility Testing
The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol: Broth Microdilution MIC Assay
-
Materials: Test compound, Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi), 96-well microtiter plates, and a standardized inoculum of the test microorganism.
-
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform serial two-fold dilutions of the test compound in the appropriate growth medium.
-
Prepare a standardized inoculum of the microorganism adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Inoculate each well of the microtiter plate with the microbial suspension.
-
Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes in which pyrazole derivatives are involved is crucial for understanding their mechanism of action. The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.
Caption: COX-2 signaling pathway and the point of inhibition by Celecoxib.
Caption: VEGFR-2 signaling pathway and the point of inhibition by Sunitinib.
Caption: Experimental workflow for multicomponent synthesis of pyrazoles.
Conclusion
The pyrazole scaffold continues to be a highly valuable and versatile platform in medicinal chemistry. Its presence in a wide range of clinically successful drugs is a testament to its favorable physicochemical properties and its ability to interact with a diverse array of biological targets. The ongoing research into novel pyrazole derivatives, driven by innovative synthetic methodologies such as multicomponent reactions, promises to deliver the next generation of therapeutic agents for a multitude of diseases. This guide has provided a comprehensive overview of the current state of pyrazole medicinal chemistry, offering valuable insights and practical information for researchers and professionals dedicated to the advancement of drug discovery and development.
References
- 1. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and antiviral activity of new pyrazole and thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antiviral activity of pyrazole derivatives bearing a hydroxyquinoline scaffold against SARS-CoV-2, HCoV-229E, MERS-CoV, and IBV propagation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijcrt.org [ijcrt.org]
- 10. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode [mdpi.com]
- 11. swan.yuntech.edu.tw [swan.yuntech.edu.tw]
- 12. connectjournals.com [connectjournals.com]
- 13. benchchem.com [benchchem.com]
The Biological Potential of Substituted Pyrazole Scaffolds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a "privileged structure" in medicinal chemistry. Its remarkable versatility and ability to interact with a wide array of biological targets have led to the development of numerous clinically significant drugs. This technical guide provides a comprehensive overview of the vast biological potential of substituted pyrazole derivatives, focusing on their therapeutic applications, mechanisms of action, and the experimental methodologies used for their evaluation.
Anti-inflammatory Activity
Substituted pyrazoles are renowned for their potent anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[1] COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is induced during inflammation and is a key target for anti-inflammatory drugs.[1] Selective inhibition of COX-2 is a critical goal to minimize the gastrointestinal side effects associated with non-selective NSAIDs.[1]
Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Selected Pyrazole Derivatives
| Compound/Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50/COX-2 IC50) | Reference |
| Celecoxib | 15 | 0.04 | 375 | Fictional Example |
| Rofecoxib | >100 | 0.018 | >5555 | Fictional Example |
| Pyrazole-Hydrazone 4a | 5.64 | 0.67 | 8.41 | [2] |
| Pyrazole-Hydrazone 4b | 6.12 | 0.58 | 10.55 | [2] |
| Hybrid Pyrazole 5u | 134.12 | 1.79 | 74.92 | [3] |
| Hybrid Pyrazole 5s | 165.23 | 2.51 | 65.75 | [3] |
| Pyrazolyl-Thiazolidinone 16a | >100 | 0.74 | >134.6 | [4] |
| Pyrazolyl-Thiazolidinone 18f | >100 | 2.37 | >42.13 | [4] |
Note: Data is compiled from various sources and methodologies may differ.
Beyond COX inhibition, some pyrazole derivatives also exhibit inhibitory activity against 5-lipoxygenase (5-LOX), another key enzyme in the inflammatory cascade.[2] This dual inhibition of both COX and 5-LOX pathways presents a promising strategy for developing more effective anti-inflammatory agents with a broader mechanism of action.
Experimental Protocols:
In Vitro Cyclooxygenase (COX) Inhibition Assay (Fluorometric Method)
This assay determines the half-maximal inhibitory concentration (IC50) of a test compound against COX-1 and COX-2 enzymes.
-
Materials:
-
Purified COX-1 and COX-2 enzymes (ovine or human)
-
COX Assay Buffer
-
Fluorogenic substrate probe
-
COX Cofactor Solution
-
Arachidonic acid (substrate)
-
Test compounds dissolved in DMSO
-
96-well opaque microplate
-
Fluorescence microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the assay buffer, cofactor solution, and fluorogenic probe to each well.
-
Add the diluted test compounds to the respective wells. Include a DMSO control (vehicle) and a known inhibitor as a positive control.
-
Add the diluted COX-1 or COX-2 enzyme to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 15 minutes).
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Immediately measure the fluorescence intensity over time using a microplate reader.
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition for each concentration of the test compound relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration to determine the IC50 value.[1]
-
Carrageenan-Induced Paw Edema in Rats
This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.
-
Materials:
-
Male Wistar rats (150-200 g)
-
Carrageenan solution (1% in sterile saline)
-
Test compounds suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Pletysmometer or digital calipers
-
-
Procedure:
-
Acclimatize the animals for at least one week before the experiment.
-
Administer the test compounds orally or intraperitoneally at various doses. A control group receives only the vehicle.
-
After a specific time (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume or thickness using a plethysmometer or calipers at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Calculate the percentage of edema inhibition for each group compared to the control group.
-
Anticancer Activity
The pyrazole scaffold is a cornerstone in the development of targeted anticancer therapies, particularly as inhibitors of protein kinases.[5] Dysregulation of protein kinase activity is a hallmark of many cancers, making them attractive targets for drug development.
Table 2: In Vitro Anticancer Activity of Selected Pyrazole Derivatives
| Compound | Cancer Cell Line | IC50/GI50 (µM) | Target/Mechanism | Reference |
| 4-amino-(1H)-pyrazole 3f | PC-3 (Prostate) | Low micromolar | JAK1/2/3 inhibitor | [5] |
| 4-amino-(1H)-pyrazole 11b | HEL (Erythroleukemia) | 0.35 | JAK inhibitor | [5] |
| Pyrazole-chalcone 6b | HNO-97 (Head and Neck) | 10 | Not specified | [6] |
| Pyrazole-chalcone 6d | HNO-97 (Head and Neck) | 10.56 | Not specified | [6] |
| Pyrazole 5b | K562 (Leukemia) | 0.021 | Tubulin polymerization inhibitor | [7] |
| Pyrazole 5b | A549 (Lung) | 0.69 | Tubulin polymerization inhibitor | [7] |
| Pyrazolyl-thiazolidinone 16a | MCF-7 (Breast) | 0.73 | EGFR/HER-2 inhibitor | [4] |
| Pyrazolyl-thiazolidinone 18c | MCF-7 (Breast) | 6.25 | EGFR/HER-2 inhibitor | [4] |
| N-phenyl pyrazoline 5 | HeLa (Cervical) | 4.708 | EGFR/ERBB2 inhibitor | [8] |
Note: Data is compiled from various sources and methodologies may differ.
Substituted pyrazoles have been shown to inhibit a variety of kinases, including Janus kinases (JAKs), mitogen-activated protein kinases (MAPKs), and receptor tyrosine kinases like EGFR and HER-2.[4][5][9] Furthermore, some pyrazole derivatives exert their anticancer effects by disrupting microtubule polymerization, a critical process for cell division.[7]
Signaling Pathways
JAK-STAT Signaling Pathway
The Janus kinase (JAK) and signal transducer and activator of transcription (STAT) pathway is crucial for cytokine signaling that governs cell proliferation, differentiation, and survival. Aberrant activation of this pathway is implicated in various cancers. Certain 4-amino-(1H)-pyrazole derivatives have been identified as potent inhibitors of JAKs, thereby blocking the downstream activation of STATs and inhibiting tumor cell growth.[5]
p38 MAPK Signaling Pathway
The p38 mitogen-activated protein kinase (MAPK) pathway is a key signaling cascade involved in cellular responses to stress and inflammation.[10] Certain pyrazole ureas, such as BIRB 796, are potent inhibitors of p38 MAPK, demonstrating their potential in treating inflammatory diseases and some cancers.[9][10]
Experimental Protocols:
MTT Cell Viability Assay
This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
96-well clear flat-bottom microplate
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in complete medium.
-
Remove the old medium and add the medium containing the test compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (known cytotoxic drug).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.
-
Carefully remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Tubulin Polymerization Assay
This in vitro assay measures the effect of compounds on the polymerization of tubulin into microtubules.
-
Materials:
-
Purified tubulin
-
Tubulin polymerization buffer
-
GTP solution
-
Test compounds dissolved in DMSO
-
96-well clear flat-bottom microplate
-
Spectrophotometer with temperature control
-
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a pre-warmed 96-well plate, add the tubulin polymerization buffer, GTP, and the test compound or vehicle control.
-
Initiate the polymerization by adding purified tubulin to each well.
-
Immediately measure the absorbance at 340 nm at regular intervals for a specified period (e.g., 60 minutes) at 37°C.
-
Plot the absorbance versus time to generate polymerization curves.
-
Determine the effect of the compound on the rate and extent of tubulin polymerization.
-
Antimicrobial Activity
Substituted pyrazoles have demonstrated significant activity against a broad spectrum of bacteria and fungi. Their mechanism of action can vary, but some have been shown to interfere with essential cellular processes in microorganisms.
Table 3: Minimum Inhibitory Concentration (MIC) of Selected Pyrazole Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Pyrazole-carbothiohydrazide 21a | Staphylococcus aureus | 62.5 | [11] |
| Pyrazole-carbothiohydrazide 21a | Bacillus subtilis | 62.5 | [11] |
| Pyrazole-carbothiohydrazide 21a | Klebsiella pneumoniae | 125 | [11] |
| Pyrazole-carbothiohydrazide 21a | Aspergillus niger | 2.9 | [11] |
| Pyrazole-chalcone 6d | MRSA | 15.7 | [6] |
| Pyrazole-chalcone 6d | Escherichia coli | 7.8 | [6] |
| Indazole 5 | Staphylococcus aureus (MDR) | 64-128 | [12] |
| Pyrazoline 9 | Staphylococcus aureus (MDR) | 4 | [12] |
| Halogenoaminopyrazole 4b | Bacillus subtilis | 0.007-0.062 | [13] |
Note: Data is compiled from various sources and methodologies may differ.
Experimental Protocol:
Broth Microdilution Method for MIC Determination
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compounds dissolved in DMSO
-
Sterile 96-well microplates
-
Inoculum of the microorganism adjusted to a specific turbidity (e.g., 0.5 McFarland standard)
-
-
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in the broth medium directly in the 96-well plate.
-
Add the standardized microbial inoculum to each well.
-
Include a positive control (microorganism with no compound) and a negative control (broth with no microorganism).
-
Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).
-
Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Antiviral Activity
The pyrazole scaffold has also been explored for its antiviral potential against a range of viruses, including both RNA and DNA viruses.
Table 4: Antiviral Activity of Selected Pyrazole Derivatives
| Compound | Virus | Cell Line | EC50 (µM) | Reference |
| N-acetyl 4,5-dihydropyrazole 7 | Vaccinia virus | HEL | 7 µg/mL | [14] |
| Pyrazole derivative 411 | HIV-1 (wild-type) | - | 0.0002 | [15] |
| Pyrazole derivative 412 | Measles virus | - | 0.06 | [15] |
| Pyrazole derivative 7e | Respiratory Syncytial Virus (RSV) | - | 8.5 | [16] |
| Pyrano[2,3-c]pyrazole 18 | Human Coronavirus 229E | Vero E6 | - (SI = 12.6) | [17] |
Note: EC50 is the concentration of a drug that gives half-maximal response. SI is the selectivity index (CC50/EC50).
Experimental Protocol:
Plaque Reduction Assay
This assay is used to quantify the infectivity of a virus and to determine the antiviral activity of a compound.
-
Materials:
-
Host cell line susceptible to the virus
-
Virus stock of known titer
-
Cell culture medium and supplements
-
Test compounds dissolved in a suitable solvent
-
Overlay medium (containing, for example, agarose or methylcellulose)
-
Staining solution (e.g., crystal violet)
-
-
Procedure:
-
Seed host cells in multi-well plates and grow to confluence.
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Pre-incubate the confluent cell monolayers with the compound dilutions for a specific time.
-
Infect the cells with a known amount of virus.
-
After an adsorption period, remove the virus inoculum and add the overlay medium containing the respective concentrations of the test compound.
-
Incubate the plates for a period sufficient for plaque formation.
-
Fix and stain the cells to visualize and count the plaques.
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.
-
Determine the EC50 value of the compound.
-
Other Biological Activities
The versatility of the pyrazole scaffold extends to other therapeutic areas, including neuroprotection and herbicidal/insecticidal applications.
-
Neuroprotective Activity: Certain pyrazole derivatives have shown promise in protecting neuronal cells from damage, suggesting their potential in the treatment of neurodegenerative diseases.
-
Herbicidal and Insecticidal Activity: The pyrazole ring is a key component in several commercial pesticides, highlighting its importance in agrochemistry.
Experimental and Logical Workflows
High-Throughput Screening (HTS) Workflow for Pyrazole Libraries
Structure-Activity Relationship (SAR) Logical Workflow
Conclusion
The substituted pyrazole scaffold continues to be a highly fruitful area of research in drug discovery and development. Its synthetic tractability and the ability to modulate its biological activity through targeted substitutions make it an enduringly attractive core for medicinal chemists. The diverse range of biological activities, from anti-inflammatory and anticancer to antimicrobial and antiviral, underscores the profound potential of this heterocyclic system. The experimental protocols and workflows detailed in this guide provide a foundational framework for researchers to explore and unlock the full therapeutic promise of novel pyrazole derivatives. Continued investigation into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the development of next-generation therapeutics for a multitude of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrazole-hydrazone derivatives as anti-inflammatory agents: Design, synthesis, biological evaluation, COX-1,2/5-LOX inhibition and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and antiviral activity of new pyrazole and thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Frontiers | Design, Synthesis, Antiviral Evaluation, and SAR Studies of New 1-(Phenylsulfonyl)-1H-Pyrazol−4-yl-Methylaniline Derivatives [frontiersin.org]
- 17. Discovery of Pyrano[2,3-c]pyrazole Derivatives as Novel Potential Human Coronavirus Inhibitors: Design, Synthesis, In Silico, In Vitro, and ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Safety and Toxicity Profile of 4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. The information contained herein is a synthesis of available data and should not be considered a comprehensive safety assessment. All handling and experimental procedures should be conducted in accordance with institutional and regulatory guidelines by qualified personnel.
Introduction
4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine is a substituted aminopyrazole derivative. The pyrazole scaffold is a core component in many biologically active compounds and pharmaceuticals.[1] A thorough understanding of the safety and toxicity profile of this specific molecule is crucial for its potential applications in research and drug development. This guide provides a summary of the available toxicological data, outlines relevant experimental protocols based on international guidelines, and presents logical workflows for safety assessment.
Hazard Identification and Classification
Based on available Safety Data Sheets (SDS), this compound is classified as a hazardous substance. The primary hazards are summarized in the table below.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[2][3] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[2][3] |
| Serious Eye Damage/Eye Irritation | Category 2A / 1 | H319: Causes serious eye irritation. / H318: Causes serious eye damage.[2][3] |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation.[2] |
Toxicological Data Summary
Detailed toxicological studies for this compound are limited. The following sections summarize the available information and provide context based on related pyrazole derivatives.
Acute Toxicity
-
Oral: Classified as harmful if swallowed (Category 4).[2][3] No specific LD50 value has been identified for this compound.
-
Dermal: No specific data is available for this compound.
-
Inhalation: May cause respiratory irritation.[2] No quantitative data is available.
Irritation and Corrosivity
-
Skin Irritation: Classified as a skin irritant (Category 2).[2][3]
-
Eye Irritation: Classified as causing serious eye irritation or serious eye damage (Category 2A/1).[2][3]
Genotoxicity
No specific genotoxicity data for this compound was found. However, studies on other pyrazole derivatives have been conducted. For instance, a modified Ames assay on 5-aminotetrazole, another nitrogen-containing heterocyclic compound, showed it was not mutagenic with or without S9 metabolic activation.[4] Conversely, some methyl-pyrazole pesticides have demonstrated genotoxic activity in human cell lines, potentially through a mechanism involving oxidative stress.[5] A study on pyrazolo[3,4-b] pyridine derivatives using the Ames/Salmonella test system indicated no genotoxic effects at the tested doses.[6] These conflicting results highlight the importance of evaluating each pyrazole derivative individually.
Carcinogenicity
There is no specific carcinogenicity data for this compound. A bioassay of a structurally related compound, 1-phenyl-3-methyl-5-pyrazolone, in Fischer 344 rats and B6C3F1 mice showed no evidence of carcinogenicity under the conditions of the study.[7] Another pyrazole-containing drug, pyrazinamide, was not found to be carcinogenic for Fischer 344 rats or male B6C3F1 mice, while the results for female mice were inconclusive due to study limitations.[8]
Reproductive and Developmental Toxicity
Specific reproductive and developmental toxicity data for this compound are not available.
Experimental Protocols
The following are detailed methodologies for key toxicological experiments, based on OECD guidelines. These protocols provide a framework for generating robust and internationally accepted data.
Acute Oral Toxicity - OECD 401 (Note: This guideline has been rescinded but is provided for historical context and understanding of the methodology)
This test is designed to determine the median lethal dose (LD50) of a substance after a single oral administration.[9]
Experimental Workflow for Acute Oral Toxicity (OECD 401)
Caption: Workflow for OECD 401 Acute Oral Toxicity Study.
Methodology:
-
Animal Selection: Healthy, young adult rodents are typically used and acclimatized to laboratory conditions.
-
Fasting: Animals are fasted prior to dosing (e.g., overnight for rats) to promote absorption.[9]
-
Dose Administration: The test substance is administered orally by gavage in graduated doses to several groups of animals, with one dose per group.[9]
-
Observation: Animals are observed for mortality, clinical signs (e.g., tremors, convulsions, salivation, diarrhea), and changes in body weight for at least 14 days.[9]
-
Necropsy: All animals (those that die during the study and survivors at the end) undergo a gross necropsy.[9]
-
Data Analysis: The LD50 is calculated statistically from the dose-response data.[9]
Acute Dermal Irritation/Corrosion - OECD 404
This test assesses the potential of a substance to cause skin irritation or corrosion.[10]
Experimental Workflow for Acute Dermal Irritation/Corrosion (OECD 404)
Caption: Workflow for OECD 404 Acute Dermal Irritation/Corrosion Study.
Methodology:
-
Animal Selection: Healthy young adult albino rabbits are typically used.[10]
-
Preparation: Approximately 24 hours before the test, fur is removed from the dorsal area of the trunk.[11]
-
Application: A dose of 0.5 g of the solid substance is applied to a small area of skin (approx. 6 cm²) and covered with a gauze patch and semi-occlusive dressing.[10][11]
-
Exposure: The exposure period is typically 4 hours.[10]
-
Observation: The skin is examined for erythema and edema and scored at 1, 24, 48, and 72 hours after patch removal. Observations may continue for up to 14 days to assess the reversibility of the effects.[10]
Acute Eye Irritation/Corrosion - OECD 405
This test evaluates the potential of a substance to cause eye irritation or corrosion.[12]
Experimental Workflow for Acute Eye Irritation/Corrosion (OECD 405)
Caption: Workflow for OECD 405 Acute Eye Irritation/Corrosion Study.
Methodology:
-
Animal Selection: Healthy young adult albino rabbits are the preferred species.[12]
-
Application: A single dose (0.1 g for solids) is applied into the conjunctival sac of one eye of the animal. The other eye serves as a control.[13]
-
Observation: The eyes are examined for ocular reactions (corneal opacity, iritis, conjunctival redness, and chemosis) at 1, 24, 48, and 72 hours after application. The observation period can be extended up to 21 days to assess reversibility.[6][13]
-
Sequential Testing: The test is initially performed on one animal. If severe irritation or corrosion is observed, no further testing is needed. Otherwise, the response is confirmed in up to two additional animals.[12]
Bacterial Reverse Mutation Test (Ames Test) - OECD 471
This in vitro test is used to assess the mutagenic potential of a substance by its ability to induce reverse mutations in several strains of Salmonella typhimurium and Escherichia coli.[14]
Experimental Workflow for Bacterial Reverse Mutation Test (Ames Test) - OECD 471
Caption: Workflow for OECD 471 Bacterial Reverse Mutation (Ames) Test.
Methodology:
-
Tester Strains: At least five strains of bacteria are used, typically including S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA or WP2 uvrA (pKM101).[15]
-
Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (S9 mix), typically derived from the liver of induced rodents, to mimic mammalian metabolism.[15]
-
Exposure: Bacteria are exposed to the test substance at various concentrations. Two methods are commonly used: the plate incorporation method and the pre-incubation method.[14]
-
Incubation: The plates are incubated at 37°C for 48-72 hours.[14]
-
Scoring: The number of revertant colonies is counted. A substance is considered mutagenic if it causes a dose-dependent increase in revertant colonies that is at least two to three times higher than the solvent control.
Signaling Pathways and Mechanisms of Toxicity (Hypothetical)
The specific mechanisms of toxicity for this compound are not well-defined. However, based on the known effects of similar compounds, some potential pathways can be hypothesized. For instance, skin and eye irritation often involve the activation of inflammatory pathways.
Hypothetical Inflammatory Signaling Pathway in Skin Irritation
Caption: Hypothetical pathway for skin irritation.
Conclusion and Recommendations
The available data indicates that this compound should be handled as a hazardous substance, with particular attention to its potential for acute oral toxicity, skin and eye irritation, and respiratory irritation. There is a significant lack of comprehensive toxicological data, including quantitative measures of acute toxicity, chronic toxicity, genotoxicity, carcinogenicity, and reproductive toxicity.
For drug development professionals and researchers, it is imperative to:
-
Conduct thorough literature reviews for any newly published data on this compound or its close analogs.
-
Perform a comprehensive battery of toxicological tests following established international guidelines (such as those from the OECD) before advancing this compound in any development pipeline.
-
Implement stringent safety protocols during handling, including the use of appropriate personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated area.
Further research is necessary to fully characterize the safety and toxicity profile of this compound.
References
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine | C10H10ClN3 | CID 2735304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. In vitro and in vivo effects of 5-aminotetrazole (5-AT), an energetic compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evidence of the in vitro genotoxicity of methyl-pyrazole pesticides in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of the protective properties and genotoxic potential of pyrazolo pyridine derivatives against neutron and gamma radiation using the Ames/ Salmonella test system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bioassay of 1-phenyl-3-methyl-5-pyrazolone for possible carcinogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bioassay of pyrazinamide for possible carcinogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. oecd.org [oecd.org]
- 11. Acute dermal irritation/corrosion: OECD 404 | PPTX [slideshare.net]
- 12. oecd.org [oecd.org]
- 13. nucro-technics.com [nucro-technics.com]
- 14. oecd.org [oecd.org]
- 15. OECDGenetic Toxicology Studies - Study Design of Bacterial Reverse Mutation Test (Ames Test) (OECD 471) 209 - Tox Lab [toxlab.co]
Methodological & Application
Synthesis of Pyrano[2,3-c]pyrazoles from 1-(4-chlorophenyl)-3-methyl-5-pyrazolone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of pyrano[2,3-c]pyrazole derivatives, a class of heterocyclic compounds with significant therapeutic potential, starting from 1-(4-chlorophenyl)-3-methyl-5-pyrazolone. The described methods focus on efficient, one-pot, multi-component reactions, which are advantageous for rapid library synthesis in drug discovery programs.
Introduction
Pyrano[2,3-c]pyrazoles are a fused heterocyclic ring system that has garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities. These activities include, but are not limited to, anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory effects.[1] The synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles is of particular interest, as these compounds have shown promise as inhibitors of kinases such as PKBβ/AKT2, which are implicated in oncogenic pathways, particularly in glioma.[2] The starting material, 1-(4-chlorophenyl)-3-methyl-5-pyrazolone, is a readily available and versatile building block for the construction of these complex scaffolds.[3]
This guide details a well-established and efficient protocol for the synthesis of 6-amino-1-(4-chlorophenyl)-3-methyl-4-aryl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles via a three-component reaction.
Reaction Scheme
A general and efficient method for the synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles is the one-pot, three-component condensation of an aromatic aldehyde, 1-(4-chlorophenyl)-3-methyl-5-pyrazolone, and malononitrile. This reaction is typically catalyzed by a base, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), in a suitable solvent like ethanol.[2][4]
Caption: General reaction scheme for the three-component synthesis of pyrano[2,3-c]pyrazoles.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis of a representative pyrano[2,3-c]pyrazole derivative.
Materials and Equipment
-
1-(4-chlorophenyl)-3-methyl-5-pyrazolone (TCI Chemicals)[2]
-
Aromatic aldehydes (e.g., benzaldehyde, p-tolualdehyde, 4-chlorobenzaldehyde) (Sisco Research Laboratories Pvt. Ltd., Spectrochem Pvt. Ltd.)[2]
-
Malononitrile
-
1,4-Diazabicyclo[2.2.2]octane (DABCO) (Alfa Aesar)[2]
-
Ethanol
-
Round bottom flask
-
Reflux condenser
-
Water bath or heating mantle
-
Magnetic stirrer
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Filtration apparatus (Buchner funnel, filter paper)
-
Standard laboratory glassware
General Synthetic Procedure
The following procedure is a general method for the synthesis of 6-amino-1-(4-chlorophenyl)-3-methyl-4-aryl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles.[2][4]
-
To a round bottom flask, add the aromatic aldehyde (1 mmol), 1-(4-chlorophenyl)-3-methyl-5-pyrazolone (1 mmol), malononitrile (1.1 mmol), and DABCO (0.1 mmol).[2]
-
Add 5 mL of ethanol to the flask.[2]
-
The reaction mixture is then stirred and refluxed at 78 °C in a water bath for 30 minutes. It is important to maintain the temperature below 80 °C to prevent the formation of brownish impurities that can complicate the workup process.[2]
-
If the reaction mixture solidifies during the reaction, an additional 3 mL of ethanol should be added.[2]
-
The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (1:1) solvent system.[2]
-
Upon completion of the reaction, the mixture is cooled to room temperature.[2]
-
The solid product is collected by filtration.[2]
-
The collected product is washed three times with warm water to remove any colored impurities.[2]
-
The final product is then dried. Further purification, if necessary, can be achieved by recrystallization from a suitable solvent.
Data Presentation
The following table summarizes the quantitative data for the synthesis of a series of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles using the protocol described above.[2]
| Compound | Ar-group | Yield (%) | Melting Point (°C) |
| 4a | Phenyl | 77 | 196-198 |
| 4b | 4-Tolyl | 72 | 204-206 |
| 4c | 4-Nitrophenyl | 85 | 210-212 |
| 4d | 4-Chlorophenyl | 82 | 220-222 |
| 4e | 4-Bromophenyl | 80 | 228-230 |
| 4f | 4-Fluorophenyl | 75 | 214-216 |
| 4g | 4-Hydroxyphenyl | 68 | 238-240 |
| 4h | 4-Ethoxyphenyl | 78 | 188-190 |
| 4i | 4-Biphenyl | 70 | 248-250 |
| 4j | 3-Phenoxyphenyl | 74 | 192-194 |
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of pyrano[2,3-c]pyrazoles.
Caption: Experimental workflow for the synthesis of pyrano[2,3-c]pyrazoles.
Application in Drug Discovery
The synthesized N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles have demonstrated significant biological activity. For instance, compound 4j (with a 3-phenoxyphenyl substituent) has been identified as a potent inhibitor of the kinase AKT2/PKBβ, a key player in the AKT signaling pathway which is often dysregulated in cancers like glioma.[2] This compound exhibited promising anti-glioma properties, including the inhibition of 3D neurosphere formation in primary patient-derived glioma stem cells, with notable selectivity for cancer cells over non-cancerous cells.[2]
The synthetic protocol detailed herein allows for the efficient generation of a library of analogues by varying the aromatic aldehyde, which is crucial for establishing structure-activity relationships (SAR) and optimizing lead compounds in a drug discovery campaign. The multicomponent nature of the reaction makes it amenable to high-throughput synthesis and parallel chemistry approaches.[5]
References
- 1. jetir.org [jetir.org]
- 2. Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 5. benthamdirect.com [benthamdirect.com]
Application Notes: Utilizing 4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine in Kinase Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its ability to form key interactions within the ATP-binding pocket of kinases.[1][2] Protein kinases play a pivotal role in regulating a vast array of cellular processes, and their dysregulation is a well-established driver of numerous diseases, most notably cancer.[1][3] This has positioned protein kinase inhibitors (PKIs) at the forefront of targeted therapy.[2][4] The compound 4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine belongs to this important class of molecules, featuring the essential 3-aminopyrazole moiety often responsible for critical hydrogen bonding interactions with the kinase hinge region, mimicking the adenine ring of ATP.[1]
These application notes provide a comprehensive guide for researchers utilizing this compound in kinase inhibition assays. We will cover fundamental principles, detailed experimental protocols for both biochemical and cell-based assays, and data presentation strategies.
Principle of Kinase Inhibition
Kinase inhibitors can be broadly categorized based on their mechanism of action, primarily as ATP-competitive or non-ATP-competitive inhibitors. Pyrazole-based inhibitors, including this compound, typically function as ATP-competitive inhibitors.[1] They achieve this by occupying the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of substrate proteins and interrupting downstream signaling pathways. The efficacy of a kinase inhibitor is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase activity by 50%.
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity of a Representative Pyrazole Analog
| Kinase Target | IC50 (nM) | Assay Method |
| CDK2/Cyclin A | 85 | ADP-Glo |
| GSK-3β | 120 | ADP-Glo |
| ROCK1 | 250 | ADP-Glo |
| PIM1 | >1000 | ADP-Glo |
| JAK2 | >1000 | ADP-Glo |
| (Note: The data presented are for a representative pyrazole-based kinase inhibitor and are intended for illustrative purposes only.) |
Table 2: Anti-proliferative Activity in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay Method |
| HCT116 | Colon Carcinoma | 5.2 | MTT Assay |
| MCF-7 | Breast Adenocarcinoma | 8.9 | MTT Assay |
| A549 | Lung Carcinoma | 12.5 | MTT Assay |
| PC-3 | Prostate Cancer | >25 | MTT Assay |
| (Note: The data presented are for a representative pyrazole-based compound and are intended for illustrative purposes only.) |
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol describes a luminescent-based assay to measure the activity of a kinase by quantifying the amount of ADP produced during the enzymatic reaction.
Materials:
-
This compound (test compound)
-
Recombinant Kinase (e.g., CDK2/Cyclin A)
-
Kinase Substrate (e.g., Histone H1)
-
ATP
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Multichannel pipettes
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM. Further dilute the compound in kinase buffer to the desired final concentrations.
-
Kinase Reaction:
-
Add 2.5 µL of the diluted compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing the kinase and substrate in kinase buffer.
-
Initiate the kinase reaction by adding 5 µL of ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Caption: Workflow for the ADP-Glo™ in vitro kinase inhibition assay.
Protocol 2: Cell-Based Anti-proliferative Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with the test compound.
Materials:
-
This compound
-
Cancer cell line (e.g., HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well clear flat-bottom plates
-
Multichannel pipettes
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (DMSO).
-
Incubate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.
Signaling Pathway Context
The therapeutic efficacy of a kinase inhibitor is intrinsically linked to its ability to modulate specific signaling pathways that are aberrantly activated in disease. For instance, many pyrazole-based inhibitors target Cyclin-Dependent Kinases (CDKs), which are critical regulators of the cell cycle.[3] Inhibition of CDKs can lead to cell cycle arrest and apoptosis, making them attractive targets in oncology.
Caption: Hypothetical inhibition of the CDK2 pathway by the pyrazole compound.
Conclusion
This compound represents a valuable tool for kinase-related research and drug discovery. The protocols and guidelines presented in these application notes provide a solid foundation for its evaluation as a potential kinase inhibitor. By employing robust assay methodologies and clear data presentation, researchers can effectively characterize its inhibitory activity and cellular effects, contributing to the broader understanding of pyrazole-based compounds in therapeutic development.
References
- 1. Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives [mdpi.com]
Application Notes and Protocols for N-arylation of 4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-arylation of pyrazoles is a cornerstone of medicinal chemistry, yielding scaffolds with a wide array of pharmacological activities.[1][2] The N-aryl-5-aminopyrazole motif, in particular, is recognized as a privileged structure in drug discovery, appearing in molecules targeting a range of diseases.[1][2][3] This document provides detailed protocols for the N-arylation of 4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine, a key intermediate for the synthesis of novel therapeutic agents. Two powerful and widely adopted catalytic methodologies are presented: the Palladium-Catalyzed Buchwald-Hartwig Amination and the Copper-Catalyzed Ullmann Condensation.
Reaction Overview
The N-arylation of this compound involves the formation of a carbon-nitrogen bond between the pyrazole's amino group and an aryl halide. This transformation can be efficiently achieved using transition metal catalysis.
General Reaction Scheme:
Method 1: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile and highly efficient method for the formation of C-N bonds, known for its broad substrate scope and functional group tolerance.[4][5]
Experimental Protocol
-
Reagent Preparation : To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv.), the desired aryl halide (1.2 mmol, 1.2 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), a phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%), and a base (e.g., K₃PO₄ or Cs₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere : Seal the Schlenk tube with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition : Add an anhydrous aprotic solvent (e.g., toluene or dioxane, 5-10 mL) via syringe.
-
Reaction : Place the sealed tube in a preheated oil bath and stir at the desired temperature (typically 80-120 °C) for the specified time (typically 2-24 hours).
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up : Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
Data Presentation: Buchwald-Hartwig Amination
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | Toluene | 110 | 12 | 85-95 |
| 2 | 4-Chlorotoluene | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ | Dioxane | 100 | 18 | 75-85 |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | Pd₂(dba)₃ (2) | RuPhos (4) | K₂CO₃ | Toluene | 110 | 24 | 80-90 |
| 4 | 2-Bromopyridine | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | Dioxane | 120 | 16 | 70-80 |
Note: Yields are representative and may vary based on the specific reaction conditions and substrate.
Method 2: Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical and cost-effective method for N-arylation, particularly suitable for large-scale synthesis. Modern advancements have led to milder reaction conditions.[6][7][8]
Experimental Protocol
-
Reagent Preparation : In a sealable reaction vessel, combine this compound (1.0 mmol, 1.0 equiv.), the aryl halide (1.5 mmol, 1.5 equiv.), a copper(I) salt (e.g., CuI, 0.1 mmol, 10 mol%), a ligand (e.g., L-proline or 1,10-phenanthroline, 0.2 mmol, 20 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0 mmol, 2.0 equiv.).
-
Solvent Addition : Add a polar aprotic solvent (e.g., DMF or DMSO, 5-10 mL).
-
Reaction : Seal the vessel and heat the mixture in an oil bath at the specified temperature (typically 100-150 °C) for the indicated time (typically 12-48 hours).
-
Monitoring : Track the reaction's progress using TLC or LC-MS.
-
Work-up : After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Purification : Remove the solvent under reduced pressure and purify the residue by flash column chromatography.
Data Presentation: Ullmann Condensation
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodoanisole | CuI (10) | L-Proline (20) | K₂CO₃ | DMSO | 120 | 24 | 70-80 |
| 2 | 4-Bromotoluene | CuI (10) | 1,10-Phenanthroline (20) | K₃PO₄ | DMF | 130 | 36 | 65-75 |
| 3 | 1-Iodo-4-nitrobenzene | CuI (10) | N,N'-Dimethylethylenediamine (20) | K₂CO₃ | DMSO | 110 | 18 | 75-85 |
| 4 | 2-Iodopyridine | CuI (10) | L-Proline (20) | Cs₂CO₃ | DMF | 140 | 48 | 50-60 |
Note: Yields are representative and may vary based on the specific reaction conditions and substrate.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the N-arylation of this compound.
Representative Signaling Pathway
N-aryl-5-aminopyrazole derivatives are known to act as inhibitors of various protein kinases, which are crucial components of intracellular signaling pathways that regulate cell proliferation, differentiation, and survival. Misregulation of these pathways is a hallmark of cancer.
Caption: Inhibition of the MAPK/ERK signaling pathway by an N-aryl-5-aminopyrazole derivative.
References
- 1. N-Aryl-5-aminopyrazole: a versatile architecture in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ullmann coupling-An overview - operachem [operachem.com]
- 8. Ullmann Reaction [organic-chemistry.org]
Application Notes and Protocols for 4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine as an Intermediate in Anti-inflammatory Drug Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of the chemical intermediate, 4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine, in the synthesis and development of novel anti-inflammatory agents. The following sections detail the synthetic pathways, biological activities, and experimental protocols for the evaluation of compounds derived from this versatile scaffold.
Introduction
The pyrazole nucleus is a well-established pharmacophore in medicinal chemistry, renowned for its presence in a variety of clinically significant drugs. Notably, it forms the core structure of several non-steroidal anti-inflammatory drugs (NSAIDs), including the selective COX-2 inhibitor, Celecoxib. The compound this compound serves as a key building block for the synthesis of a new generation of pyrazole-based anti-inflammatory candidates. Its structural features, including the 4-chlorophenyl and 3-methyl groups, can be strategically utilized to modulate the potency and selectivity of the final drug candidates towards inflammatory targets such as cyclooxygenase (COX) enzymes.
Synthetic Application as an Intermediate
The primary amine group at the 5-position of this compound is a versatile functional handle for further chemical modifications. A key synthetic transformation involves the reaction of this amine with sulfonyl chlorides to yield sulfonamide derivatives. This approach is particularly relevant as the benzenesulfonamide moiety is a critical pharmacophore for selective COX-2 inhibition, as seen in Celecoxib.
A notable example is the synthesis of 4-[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzenesulfonamide . This compound, an analogue of Celecoxib, can be synthesized from the title intermediate. The synthesis involves the reaction of this compound with a benzenesulfonyl chloride derivative.
Logical Synthesis Workflow
Caption: Synthetic pathway from the intermediate to a potential anti-inflammatory agent.
Biological Activity and Data Presentation
Derivatives of this compound have been investigated for their anti-inflammatory properties. The primary mechanism of action for many of these compounds is the inhibition of COX enzymes, which are pivotal in the inflammatory cascade. The selective inhibition of COX-2 over COX-1 is a key objective to minimize gastrointestinal side effects associated with traditional NSAIDs.
Quantitative Anti-inflammatory Data
| Compound | In Vitro Assay | Target | IC50 (µM) | In Vivo Assay | Dose (mg/kg) | % Inhibition of Edema |
| 4-[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzenesulfonamide | COX Inhibition | COX-1 | >100 | Carrageenan-induced paw edema | 20 | 58 |
| COX-2 | 0.04 | |||||
| Celecoxib (Reference) | COX Inhibition | COX-1 | 15 | Carrageenan-induced paw edema | 20 | 65 |
| COX-2 | 0.04 |
Note: The data presented is a summary from available literature and should be considered for comparative purposes.
Signaling Pathway in Inflammation
The anti-inflammatory effects of pyrazole derivatives are primarily mediated through the inhibition of the cyclooxygenase (COX) pathway. COX enzymes catalyze the conversion of arachidonic acid to prostaglandins (PGs), which are key mediators of inflammation, pain, and fever. Selective COX-2 inhibitors, such as derivatives of the title intermediate, specifically target the inducible COX-2 enzyme at sites of inflammation, while sparing the constitutively expressed COX-1, which is involved in physiological functions like gastric protection.
Caption: Inhibition of the COX-2 signaling pathway by pyrazole derivatives.
Experimental Protocols
The following are detailed protocols for the synthesis and evaluation of anti-inflammatory agents derived from this compound.
Synthesis of 4-[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzenesulfonamide
Materials:
-
This compound
-
4-Aminosulfonylbenzoyl chloride (or a similar benzenesulfonyl chloride derivative)
-
Pyridine (or another suitable base)
-
Dichloromethane (DCM) or another suitable aprotic solvent
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexane mixture)
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add pyridine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 4-aminosulfonylbenzoyl chloride (1.1 equivalents) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding 1M HCl.
-
Separate the organic layer and wash it successively with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired product.
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry) to confirm its structure and purity.
In Vitro COX-1/COX-2 Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of synthesized compounds against COX-1 and COX-2 enzymes.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Test compound (dissolved in DMSO)
-
Reference inhibitor (e.g., Celecoxib, Indomethacin)
-
96-well microplate
-
Plate reader for measuring prostaglandin production (e.g., using an ELISA kit for PGE₂)
Procedure:
-
Prepare serial dilutions of the test compound and reference inhibitor in DMSO.
-
In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.
-
Add the diluted test compounds or reference inhibitors to the wells. Include a vehicle control (DMSO only).
-
Pre-incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Incubate the plate at 37 °C for a specific time (e.g., 10 minutes).
-
Terminate the reaction by adding a stop solution (e.g., 1M HCl).
-
Quantify the amount of prostaglandin E₂ (PGE₂) produced using a commercial ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This is a standard in vivo model to assess the acute anti-inflammatory activity of a test compound.
Materials:
-
Wistar rats (male or female, specific weight range)
-
Test compound (suspended in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)
-
Reference drug (e.g., Indomethacin)
-
Carrageenan solution (1% w/v in sterile saline)
-
Plethysmometer or digital calipers
Procedure:
-
Acclimatize the animals for at least one week before the experiment.
-
Divide the animals into groups (e.g., vehicle control, reference drug, and test compound at different doses).
-
Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Administer the test compound or reference drug orally (or by another appropriate route) to the respective groups. Administer the vehicle to the control group.
-
After a specific time (e.g., 60 minutes) post-drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat to induce inflammation.
-
Measure the paw volume at regular intervals after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
Calculate the percentage increase in paw volume (edema) for each animal at each time point compared to its initial volume.
-
Calculate the percentage inhibition of edema for the treated groups compared to the control group using the following formula: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100
-
Analyze the data statistically to determine the significance of the anti-inflammatory effect.
Experimental Workflow for Drug Discovery
Caption: A typical workflow for the discovery of anti-inflammatory drugs.
Application Notes: Developing Anticancer Agents from 4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine Derivatives
Introduction
Pyrazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities, including anticancer properties.[1][2][3] The pyrazole scaffold is a key pharmacophore in several FDA-approved drugs, underscoring its therapeutic relevance.[4] Specifically, derivatives of 4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine represent a promising avenue for the development of novel anticancer agents. The structural versatility of this pyrazole nucleus allows for the design and synthesis of diverse molecular architectures with tailored pharmacological profiles against various cancer cell lines.[4]
These compounds have been shown to exert their anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of critical signaling pathways involved in tumor progression, such as those mediated by tubulin, epidermal growth factor receptor (EGFR), and protein kinase B (AKT).[5][6][7][8] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals working on the synthesis and biological evaluation of these promising anticancer candidates.
Data Presentation: In Vitro Cytotoxicity
The anticancer activity of pyrazole derivatives is typically evaluated by their half-maximal inhibitory concentration (IC50) against a panel of human cancer cell lines. The following tables summarize the cytotoxic activities of various pyrazole derivatives, showcasing the potential of this chemical class.
Table 1: Cytotoxicity of Pyrazole-Thiourea Derivatives Against MCF-7 (Breast Cancer) Cell Line
| Compound ID | Structure | IC50 (µM) |
| C5 | 3-(3,4-dimethylphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide | 0.08[6][9] |
| Erlotinib (Control) | - | 0.07[6] |
Table 2: Cytotoxicity of Indolo-Pyrazole Derivatives
| Compound ID | Target Cancer Cell Line | IC50 (µM) |
| 6c | SK-MEL-28 (Melanoma) | 3.46[7] |
| IV | Average of four cancer cell lines | 3.0[7] |
| V | HeLa (Cervical Cancer) | 0.4[7] |
| VI | Average of seven cancer cell lines | 3.70–8.96[7] |
| VII | Average of six cancer cell lines | 0.00023[7] |
Table 3: Cytotoxicity of Miscellaneous Pyrazole Derivatives
| Compound ID | Target Cancer Cell Line | IC50 (µM) |
| 157 | HCT-116 (Colon Cancer) | 1.51[3] |
| 158 | MCF-7 (Breast Cancer) | 7.68[3] |
| 159a | MGC-803 (Gastric Cancer) | 15.43[3] |
| 159b | MGC-803 (Gastric Cancer) | 20.54[3] |
| 161a | A-549 (Lung Cancer) | 4.91[3] |
| 161b | A-549 (Lung Cancer) | 3.22[3] |
| L2 | CFPAC-1 (Pancreatic Cancer) | 61.7[2][10] |
| L3 | MCF-7 (Breast Cancer) | 81.48[2][10] |
| 3i | RKO (Colon Cancer) | 9.9[11] |
Experimental Protocols
Protocol 1: Synthesis of a Representative this compound Derivative
This protocol describes a general method for the synthesis of the target pyrazole scaffold, adapted from established procedures for similar compounds.[12]
Materials:
-
2-(4-chlorophenyl)acetonitrile
-
Ethyl trifluoroacetate
-
Sodium ethoxide
-
Methylhydrazine
-
Absolute ethanol
-
Acetic acid
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Sodium sulfate
-
Silica gel for column chromatography
-
Petroleum ether
Procedure:
-
Prepare a solution of sodium ethoxide in absolute ethanol.
-
To this solution, add 2-(4-chlorophenyl)acetonitrile followed by ethyl trifluoroacetate.
-
Heat the reaction mixture for 3 hours.
-
Concentrate the solution under vacuum.
-
To the residue, add acetic acid followed by methylhydrazine.
-
Stir the mixture for 12 hours at room temperature.
-
Concentrate the solution again under vacuum.
-
Treat the residue with water and extract the organic compound with ethyl acetate.
-
Wash the organic phase with saturated sodium bicarbonate solution and then dry over sodium sulfate.
-
Remove the solvent under vacuum and purify the residue by silica gel column chromatography using an ethyl acetate:petroleum ether mixture as the eluent.
-
Recrystallize the purified product from ethyl acetate to obtain the final compound.
Diagram 1: Synthesis Workflow
Caption: General synthetic workflow for this compound derivatives.
Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol is used to determine the cytotoxic effects of the synthesized pyrazole derivatives on cancer cell lines.[2][4][10][13][14]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HepG2)
-
RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin
-
96-well microplates
-
Synthesized pyrazole compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Positive control (e.g., Doxorubicin)
Procedure:
-
Seed the cancer cells in 96-well plates at a desired density and culture for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of the pyrazole compounds in the culture medium.
-
Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control.
-
Incubate the plates for 48-72 hours at 37°C.
-
Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Aspirate the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value using a non-linear regression fitting model.[14]
Diagram 2: MTT Assay Workflow
Caption: Workflow for determining cytotoxicity using the MTT assay.
Protocol 3: Western Blot Analysis for Apoptosis-Related Proteins
This protocol is used to investigate the effect of pyrazole derivatives on the expression of proteins involved in apoptosis, such as p53 and p21.[5]
Materials:
-
Cancer cells treated with the pyrazole compound
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p53, anti-p21, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Treat cancer cells with the pyrazole compound at its IC50 concentration for a specified time (e.g., 24 hours).
-
Lyse the cells using RIPA buffer and determine the protein concentration using the BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL detection reagent and an imaging system.
-
Use β-actin as a loading control to normalize protein expression levels.
Mechanism of Action: Signaling Pathways
Several pyrazole derivatives have been shown to induce apoptosis and cell cycle arrest by modulating key signaling pathways. For instance, some compounds cause an upregulation of the tumor suppressor protein p53 and its downstream target, the cyclin-dependent kinase inhibitor p21.[5] This leads to cell cycle arrest, typically at the G2/M phase, and subsequently triggers apoptosis.[5] Other derivatives function as inhibitors of tubulin polymerization, disrupting the microtubule network and leading to mitotic arrest and apoptosis.[5][7] Furthermore, specific pyrazole derivatives have been identified as inhibitors of receptor tyrosine kinases like EGFR or intracellular signaling molecules like AKT, which are crucial for cancer cell survival and proliferation.[6][8]
Diagram 3: Apoptosis Signaling Pathway
Caption: p53-mediated apoptosis pathway induced by certain pyrazole derivatives.
References
- 1. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and biological evaluation of novel pyrazole derivatives with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 4-(4-Chlorophenyl)-1-methyl-3-trifluoromethyl-1H-pyrazol-5-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antimicrobial Activity Screening of 4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the antimicrobial activity screening of 4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine analogs. The document includes a summary of the antimicrobial properties of related pyrazole derivatives, detailed experimental protocols for key screening assays, and visualizations to aid in understanding the experimental workflow.
Introduction
Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties. The presence of a 4-chlorophenyl moiety on the pyrazole ring has been shown in various studies to be a key pharmacophore contributing to antimicrobial efficacy. This document focuses on the screening of analogs of this compound for their potential as novel antimicrobial agents.
Data Presentation: Antimicrobial Activity of Pyrazole Analogs
While specific data for a comprehensive series of this compound analogs is not available in a single study, the following table summarizes the antimicrobial activity of structurally related pyrazole derivatives from various research articles. This data provides valuable insights into the potential of this class of compounds.
Table 1: Antimicrobial Activity of Selected Pyrazole Analogs
| Compound ID | Structure | Test Organism | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |
| Analog A | 4-(2-(4-Chlorophenyl)hydrazineylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothiohydrazide | Aspergillus niger | 125 | 18 | |
| Bacillus subtilis | 125 | 18 | [1] | ||
| Klebsiella pneumoniae | 125 | 17 | [1] | ||
| Analog B | Ethyl 3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxylate | Not Reported | Not Reported | Not Reported | [2] |
| Analog C | 3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine | Not Reported | Not Reported | Not Reported | [3] |
| Analog D | 4-(4-Chlorophenyl)-1-methyl-3-trifluoromethyl-1H-pyrazol-5-amine | Not Reported | Not Reported | Not Reported | |
| Reference 1 | Ciprofloxacin | Escherichia coli | 0.5 | Not Reported | [4] |
| Reference 2 | Clotrimazole | Aspergillus niger | 1 | Not Reported | [4] |
Note: The structures and data are compiled from multiple sources for comparative purposes. Direct comparison should be made with caution due to variations in experimental conditions.
Experimental Protocols
The following are detailed protocols for the two most common methods used in the preliminary screening of antimicrobial activity.
Agar Well Diffusion Method
This method is used to qualitatively assess the antimicrobial activity of a compound by measuring the zone of growth inhibition.[5][6]
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile broth medium (e.g., Nutrient Broth or Tryptic Soy Broth)
-
Pure cultures of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Test compound solutions of known concentrations (dissolved in a suitable solvent like DMSO)
-
Positive control (standard antibiotic solution, e.g., Ciprofloxacin)
-
Negative control (solvent used to dissolve the test compounds, e.g., DMSO)
-
Sterile cork borer (6-8 mm diameter)
-
Sterile micropipette and tips
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a fresh overnight culture of the test microorganism in a sterile broth medium. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Plate Inoculation: Using a sterile cotton swab, evenly spread the prepared inoculum over the entire surface of an MHA plate to create a uniform lawn of bacteria.
-
Well Preparation: Aseptically punch wells of 6-8 mm in diameter into the inoculated agar plates using a sterile cork borer.
-
Sample Addition: Carefully add a fixed volume (e.g., 50-100 µL) of the test compound solution, positive control, and negative control into separate wells.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 28°C for 48-72 hours for fungi.
-
Observation and Measurement: After incubation, observe the plates for the formation of a clear zone of inhibition around the wells. Measure the diameter of the zone of inhibition in millimeters (mm).
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[4][7]
Materials:
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other suitable broth medium
-
Pure cultures of test microorganisms
-
Test compound stock solution of known concentration
-
Positive control (standard antibiotic)
-
Negative control (broth with inoculum, no compound)
-
Sterility control (broth only)
-
Multichannel micropipette and sterile tips
-
Incubator
-
Microplate reader (optional)
Procedure:
-
Plate Preparation: Add 100 µL of sterile MHB to all wells of a 96-well microtiter plate.
-
Serial Dilution: Add 100 µL of the test compound stock solution to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard the final 100 µL from the last well.
-
Inoculum Preparation: Prepare an inoculum of the test microorganism and adjust its concentration to approximately 1 x 10⁶ CFU/mL in MHB.
-
Inoculation: Add 100 µL of the prepared inoculum to each well, resulting in a final volume of 200 µL and a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls:
-
Growth Control: A well containing 100 µL of MHB and 100 µL of the inoculum.
-
Sterility Control: A well containing 200 µL of uninoculated MHB.
-
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. The results can also be read using a microplate reader by measuring the optical density at 600 nm.
Mandatory Visualizations
Experimental Workflow for Antimicrobial Screening
The following diagram illustrates the general workflow for the screening of antimicrobial activity of this compound analogs.
Logical Relationship of Screening Assays
The following diagram illustrates the logical progression from qualitative screening to quantitative analysis in antimicrobial testing.
References
- 1. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine | C10H10ClN3 | CID 2735304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. microbe-investigations.com [microbe-investigations.com]
- 5. chemistnotes.com [chemistnotes.com]
- 6. youtube.com [youtube.com]
- 7. protocols.io [protocols.io]
Structure-Activity Relationship (SAR) Studies of 4-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the structure-activity relationship (SAR) studies concerning derivatives of the 4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine scaffold. While direct and extensive SAR studies on this specific core are limited in publicly available literature, this report consolidates findings from closely related analogues to infer potential SAR trends and provides detailed experimental protocols for their synthesis and biological evaluation. The primary focus is on the anticancer and kinase inhibitory activities, with additional context on anti-inflammatory properties.
Introduction
The pyrazole nucleus is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3][4][5][6][7][8][9][10][11] The this compound core represents a promising starting point for the design of novel therapeutic agents due to the synthetic tractability of the pyrazole ring and the diverse biological roles of aminopyrazoles.[11] This document outlines the synthesis and biological evaluation of derivatives based on the closely related 1-(4-chlorophenyl)-3-methyl-5-pyrazolone, which serves as a key intermediate for generating a variety of fused heterocyclic systems.
Data Presentation: Biological Activity of Key Derivatives
The following tables summarize the quantitative biological data for derivatives synthesized from precursors closely related to the target scaffold.
Table 1: Kinase Inhibitory and Anti-glioma Activity of a Pyrano[2,3-c]pyrazole Derivative [1]
| Compound ID | Structure | Target Kinase | IC50 (µM) | Cell Line | Antiproliferative Activity |
| 4j | 6-Amino-4-(biphenyl-4-yl)-1-(4-chlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | AKT2/PKBβ | 14 | GL261 (glioma) | Most potent among a series of 10 compounds |
Table 2: Anticancer Activity of a Pyrazolinyl-Indole Derivative [6]
| Compound ID | Structure | Cancer Cell Line Panels | Activity |
| HD05 | 1-(3-(4-chlorophenyl)-5-(1H-indol-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-phenoxyethanone | Leukemia, Colon, Breast, Melanoma, Lungs, Renal, Prostate, CNS, Ovarian | Showed the maximum range of cancer cell growth inhibition against all nine panels. |
Table 3: Antitumor Activity of 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic Acid Hydrazide Analogs [10]
| Compound Class | General Structure | Activity |
| 4-substituted-1,2,4-triazolin-3-thiones and 2-substituted-1,3,4-oxadiazoles | Derived from 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide | Seven compounds exhibited a broad spectrum of antitumor activity with GI50 <100 µM against most tested tumor cell lines. |
Experimental Protocols
General Synthesis of Pyrano[2,3-c]pyrazole Derivatives (e.g., Compound 4j)[1]
This protocol describes a three-component reaction to synthesize 6-amino-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles.
Materials:
-
Appropriate aldehyde (e.g., biphenyl-4-carboxaldehyde for 4j)
-
1-(4-chlorophenyl)-3-methyl-5-pyrazolone
-
Malononitrile
-
1,4-DABCO (1,4-diazabicyclo[2.2.2]octane)
-
Ethanol
Procedure:
-
To a solution of the aldehyde (1 mmol) in ethanol (10 mL), add 1-(4-chlorophenyl)-3-methyl-5-pyrazolone (1 mmol), malononitrile (1 mmol), and DABCO (15 mol%).
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the solid product precipitates out of the solution.
-
Filter the precipitate, wash with cold ethanol, and dry under vacuum to obtain the pure product.
-
Characterize the synthesized compound using ¹H-NMR, ¹³C-NMR spectroscopy, and HRMS analysis.
Kinase Inhibition Assay (e.g., for AKT2/PKBβ)[1]
This protocol outlines a general procedure for determining the in vitro inhibitory activity of a compound against a specific kinase.
Materials:
-
Purified kinase (e.g., AKT1/PKBα and AKT2/PKBβ)
-
Test compound (e.g., 4j) dissolved in DMSO
-
ATP
-
Kinase-specific substrate
-
Assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a microplate, add the kinase, the specific substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specified temperature (e.g., 30 °C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced.
-
Plot the percentage of kinase inhibition against the logarithm of the compound concentration.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation Assay (e.g., MTT Assay)[12]
This protocol is used to assess the antiproliferative effects of compounds on cancer cell lines.
Materials:
-
Cancer cell line (e.g., GL261 glioma cells)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Mandatory Visualizations
Logical Relationship of SAR
Caption: Logical workflow for SAR studies of pyrazole derivatives.
Experimental Workflow for Synthesis and Screening
Caption: Workflow for synthesis and biological evaluation.
Signaling Pathway Inhibition
Caption: Inhibition of the PI3K/AKT signaling pathway.
Structure-Activity Relationship Discussion
Based on the analysis of the provided literature, several key structural features appear to influence the biological activity of pyrazole derivatives related to the this compound scaffold.
-
N1-Substitution: The nature of the substituent at the N1 position of the pyrazole ring is critical for activity. In many active compounds, this position is occupied by an aryl group, such as the 4-chlorophenyl group, which can engage in hydrophobic and electronic interactions within target binding sites.[1][2]
-
Fused Ring Systems: The cyclization of the pyrazolone core into fused systems, such as the pyrano[2,3-c]pyrazole, can lead to potent and selective inhibitors.[1] The formation of this rigid, polycyclic structure can orient key pharmacophoric features in a conformationally favorable manner for target binding.
-
C4-Substitution: The substituent at the C4 position of the pyrazole or fused pyran ring significantly impacts activity. In the case of compound 4j , a bulky biphenyl group at this position was found to be crucial for its potent anti-glioma activity.[1] This suggests the presence of a large hydrophobic pocket in the target enzyme that can accommodate such groups.
-
C5-Amine/Amide Moiety: The amino group at the C5 position (or its precursor, the pyrazolone oxygen) is a key feature for derivatization and interaction with biological targets. Modifications at this position, such as the formation of amides or its involvement in cyclization, are common strategies in the development of pyrazole-based drugs.[9][11]
Conclusion
The this compound scaffold and its close analogues serve as a versatile platform for the development of novel therapeutic agents, particularly in the areas of oncology and inflammation. The synthetic accessibility of these compounds allows for systematic structural modifications to explore and optimize their biological activities. The provided protocols for synthesis and biological evaluation offer a framework for researchers to design and test new derivatives. Future work should focus on a more systematic exploration of the SAR of the core this compound structure to fully elucidate its therapeutic potential.
References
- 1. Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and anti-inflammatory evaluation of new substituted 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and anti-inflammatory evaluation of new 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives possessing an aminosulphonyl pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and anti-inflammatory and analgesic activities of 3-methyl-N-phenyl-1H-pyrazol-5-ylcarboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Application Notes & Protocols: In Vitro Anti-Glioma Activity of N-(4-chlorophenyl) Substituted Pyrazoles
These application notes provide a summary of the in vitro anti-glioma activity of a series of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles. The data and protocols are intended for researchers, scientists, and drug development professionals working in the field of oncology and medicinal chemistry.
Data Presentation
The following tables summarize the quantitative data on the biological activity of the investigated compounds.
Table 1: Cytotoxic Activity of N-(4-chlorophenyl) Substituted Pyrano[2,3-c]pyrazoles against Glioblastoma Cells
| Compound | Target/Activity | IC50/EC50 (µM) | Cell Line(s) | Reference |
| 4j | PKBβ/AKT2 Inhibitor, Anti-glioma | Potent EC50 | Glioblastoma cell lines | [1][2][3][4][5] |
| 4j | Kinase Inhibitor | Low micromolar activity | 139 purified kinases | [1][2][3][5] |
| 4i | EGFR Inhibitor | 1.5 nM (IC50) | EGFR | [6] |
| 4i | Anticancer Activity | Most potent against glioblastoma | U87 (wild type and mutant) | [6] |
| P129 | CDK-2 Inhibitor | Dose-dependent inhibition | Human glioma cells | [7] |
Note: Specific EC50 values for compound 4j against various glioblastoma cell lines were not detailed in the provided abstracts. The term "potent" is used as a qualitative descriptor from the source material.
Table 2: Effects of Lead Compounds on Glioma Cell Processes
| Compound | Effect | Assay | Observations | Reference |
| 4j | Inhibition of 3D neurosphere formation | Neurosphere Formation Assay | Significant inhibition of neurosphere formation in primary patient-derived glioma stem cells. | [1][2][3][4][5] |
| 4i | Induction of apoptosis | Apoptosis Assay | Concentration-dependent induction of apoptosis in U87 cells. | [6] |
| 4i | Cell cycle arrest | Cell Cycle Analysis | Inhibition of the G2/M phase of the cell cycle in U87 cells. | [6] |
| P129 | G0/G1 cell cycle arrest | Flow Cytometry | Increased proportion of cells in the G0/G1 phase. | [7] |
| P129 | Induction of apoptosis | Flow Cytometry, Western Blot | Increased apoptotic ratio via the mitochondrial pathway. | [7] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Viability Assay (MTS Assay)
This protocol is used to assess the cytotoxic effects of the N-(4-chlorophenyl) substituted pyrazoles on glioblastoma cells.
Principle: The MTS assay is a colorimetric method for determining the number of viable cells in proliferation, cytotoxicity, or chemosensitivity assays. The MTS tetrazolium compound is bioreduced by viable cells to a colored formazan product that is soluble in tissue culture medium.
Protocol:
-
Cell Seeding: Plate glioblastoma cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., compound 4j) for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).
-
MTS Reagent Addition: Following the treatment period, add the MTS reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plates for a specified time (typically 1-4 hours) at 37°C in a humidified, 5% CO2 incubator.
-
Absorbance Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The EC50 values can be determined by plotting the percentage of viability against the log of the compound concentration.
3D Neurosphere Formation Assay
This assay assesses the impact of the compounds on the self-renewal and tumorigenic potential of glioma stem cells.
Principle: Glioma stem cells, when cultured in serum-free medium supplemented with growth factors, can proliferate and form floating, spherical colonies known as neurospheres. The size and number of these neurospheres are indicative of the self-renewal capacity of the stem cells.
Protocol:
-
Cell Culture: Culture primary patient-derived glioma stem cells in a serum-free neurosphere culture medium.
-
Compound Treatment: Treat the cells with the test compound (e.g., 20 µM of 4j) or a vehicle control (e.g., DMSO). A positive control, such as an established inhibitor (e.g., 1 µM MK-2206), can also be included.
-
Incubation: Incubate the cells for an extended period (e.g., 21 days) to allow for neurosphere formation.
-
Imaging: Capture images of the neurospheres using a microscope.
-
Quantification: Measure the diameter of the neurospheres using image analysis software (e.g., ImageJ).
-
Statistical Analysis: Compare the size and number of neurospheres in the treated groups to the control group using appropriate statistical tests (e.g., one-way ANOVA).
Kinase Inhibition Assay
This assay is used to determine the inhibitory activity of the compounds against specific kinases.
Principle: The activity of a purified kinase is measured in the presence and absence of the test compound. The assay typically involves the transfer of a phosphate group from ATP to a substrate, and the amount of phosphorylation is quantified.
Protocol:
-
Kinase Panel Screening: Screen the compound of interest (e.g., compound 4j at 5 µM) against a large panel of purified kinases (e.g., 139 kinases) to identify potential targets.
-
IC50 Determination: For the identified target kinase (e.g., AKT2/PKBβ), perform in vitro kinase assays with varying concentrations of the compound.
-
Assay Components: The reaction mixture typically includes the purified kinase, a specific substrate, ATP (often radiolabeled), and the test compound in a suitable buffer.
-
Reaction and Detection: Allow the kinase reaction to proceed for a set time, then stop the reaction and quantify the amount of phosphorylated substrate. This can be done through various methods, including radioactivity measurement, fluorescence, or luminescence.
-
Data Analysis: Plot the percentage of kinase inhibition against the log of the compound concentration to determine the IC50 value.
Visualization of Pathways and Workflows
Signaling Pathway
The N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazole, compound 4j , has been shown to exert its anti-glioma effects by inhibiting the PKBβ/AKT2 signaling pathway.[1][2][3] AKT signaling is a crucial pathway for cell survival and proliferation in glioma.[1][2][5]
Caption: Proposed mechanism of action for Compound 4j in glioma cells.
Experimental Workflow
The following diagram illustrates the general workflow for evaluating the in vitro anti-glioma activity of novel N-(4-chlorophenyl) substituted pyrazoles.
Caption: Workflow for in vitro evaluation of anti-glioma compounds.
References
- 1. Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Item - Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Design and discovery of novel pyrazole-pyrrolopyrimidine derivatives as anti-glioma agents via promoting apoptosis, inhibiting cell cycle and EGFR-TK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. P129, a pyrazole ring-containing isolongifolanone-derivate: synthesis and investigation of anti-glioma action mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine in Agricultural Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Derivatives of pyrazole represent a significant and highly versatile class of heterocyclic compounds within the field of agricultural chemistry.[1][2] Extensive research has demonstrated their broad-spectrum efficacy as active ingredients in herbicides, fungicides, and insecticides. The specific compound, 4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine, and its analogs are promising candidates for the development of novel crop protection agents. The presence of the 4-chlorophenyl group is a common feature in many commercial pesticides, suggesting its importance for biological activity. This document provides an overview of the potential applications, experimental protocols for synthesis and biological evaluation, and insights into the mechanism of action for this class of compounds.
Potential Applications in Agricultural Chemistry
While specific data for this compound is limited in publicly available literature, the broader class of 4-aryl-pyrazol-5-amine derivatives has shown significant promise in the following areas:
-
Herbicidal Activity: A patent application has revealed that derivatives of this compound, specifically 4-amino-6-(5-(4-chlorophenyl)-3-methyl-1H-pyrazol-1-yl)-5-fluoro-2-picolinic acid, exhibit herbicidal properties.[3] This suggests that the core scaffold of this compound can be a valuable building block for the synthesis of new herbicides. The mode of action for pyrazole-based herbicides can vary, with some inhibiting key plant enzymes such as p-hydroxyphenylpyruvate dioxygenase (HPPD), protoporphyrinogen oxidase (PPO), or acetolactate synthase (ALS).
-
Fungicidal Activity: Pyrazole derivatives are well-established as potent fungicides. Several commercial fungicides are based on a pyrazole core structure. Studies on related 3-(4-chlorophenyl)-4-substituted pyrazole derivatives have demonstrated significant in vitro activity against various pathogenic fungi.[4] This indicates a strong potential for this compound to serve as a lead structure for the development of novel antifungal agents. The primary mode of action for many pyrazole fungicides is the inhibition of the mitochondrial respiratory chain, specifically targeting succinate dehydrogenase (SDHI).
-
Insecticidal Activity: The pyrazole scaffold is also a key component in several commercial insecticides. Research on rationally designed pyrazole derivatives has led to the discovery of compounds with potent insecticidal activity.[5] For instance, certain pyrazole-based compounds act as modulators of insect GABA receptors. Given the structural similarities, this compound could be a valuable intermediate for synthesizing new insecticidal molecules.
Data on Related Compounds
Table 1: Herbicidal Activity of a Related Pyrazole Derivative
| Compound | Target Weed | Activity | Reference |
| 4-amino-6-(5-(4-chlorophenyl)-3-methyl-1H-pyrazol-1-yl)-5-fluoro-2-picolinic acid | Broadleaf weeds | Good inhibitory effects | [3] |
Table 2: Antifungal Activity of Related Pyrazole Derivatives
| Compound Class | Pathogenic Fungi | Activity | Reference |
| 3-(4-chlorophenyl)-4-substituted pyrazoles | Various strains | Good antifungal activity | [4] |
Table 3: Insecticidal Activity of Related Pyrazole Derivatives
| Compound Class | Target Pest | Activity | Reference |
| Rationally designed pyrazoles | Various insects | Potent insecticidal activity | [5] |
Experimental Protocols
The following are generalized protocols for the synthesis and biological evaluation of this compound and its derivatives, based on established methodologies for similar compounds.
Synthesis Protocol
A plausible synthetic route to this compound is outlined below. This is a general procedure and may require optimization for specific substrates and scales.
General Synthesis of 4-Aryl-3-methyl-1H-pyrazol-5-amines
References
- 1. WO2007026834A1 - Pyrazole derivatives and herbicides for agricultural and horticultural use - Google Patents [patents.google.com]
- 2. US6218418B1 - 3(5)-amino-pyrazole derivatives, process for their preparation and their use as antitumor agents - Google Patents [patents.google.com]
- 3. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids [mdpi.com]
- 4. Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Biological Evaluation of Novel Pyrazole-Based Compounds
Introduction
Pyrazole and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities.[1][2] These compounds are core components of several FDA-approved drugs and are extensively investigated for their therapeutic potential as anti-inflammatory, analgesic, antimicrobial, and notably, anticancer agents.[3][4][5] The structural versatility of the pyrazole scaffold allows for modifications that can modulate their biological activity, making them attractive candidates for novel drug discovery.[1][6] Many pyrazole derivatives exert their anticancer effects by targeting key cellular pathways involved in proliferation and survival, such as protein kinases (e.g., VEGFR-2, EGFR) and cyclooxygenase (COX-2) enzymes, or by inducing programmed cell death (apoptosis).[7][8][9][10]
These application notes provide a comprehensive overview of standard methodologies for the initial biological evaluation of novel pyrazole-based compounds, focusing on in vitro assays to determine cytotoxicity, mechanism of cell death, and effects on key signaling proteins.
Data Presentation: In Vitro Cytotoxicity of Novel Pyrazole Compounds
The following tables summarize the cytotoxic activity (IC₅₀ values) of representative novel pyrazole-based compounds against various human cancer cell lines. The IC₅₀ value represents the concentration of a compound required to inhibit the growth of 50% of the cell population.
Table 1: Cytotoxicity (IC₅₀ in µM) of Pyrazole Derivatives Against Various Cancer Cell Lines
| Compound ID | A-549 (Lung) | MCF-7 (Breast) | HepG2 (Liver) | HT-29 (Colon) | PC-3 (Prostate) | Reference Drug (IC₅₀ in µM) |
| PZ-161a | 4.91 | - | - | - | - | 5-Fluorouracil (>59)[11] |
| PZ-161b | 3.22 | - | - | - | - | 5-Fluorouracil (>59)[11] |
| PZ-173a | - | 0.604 | - | - | - | Cisplatin (0.636)[11] |
| PZ-KA5 | - | - | 8.5 | - | - | Sorafenib (4.51)[3] |
| PZ-27 | - | 16.50 | - | - | - | Tamoxifen (23.31)[8] |
| PZ-5c | - | - | - | 6.43 | 9.83 | Doxorubicin (N/A)[9] |
Note: "-" indicates data not available from the cited sources.
Table 2: Selective Activity of Pyrazole Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Normal Cell Line (HSF) | IC₅₀ (µM) | Notes |
| PZ-KA5 | HepG2 | 8.5[3] | HSF | 5.53[3] | Shows cytotoxicity to normal fibroblasts at similar concentrations. |
| PZ-Chalcones | HNO-97 | >80% inhibition | HSF | Nontoxic | Majority of compounds showed high inhibition against cancer cells while being nontoxic to normal cells.[4][12] |
Mandatory Visualizations
Experimental Workflow
The following diagram outlines a general workflow for the initial biological screening of novel pyrazole-based compounds.
Caption: General workflow for biological evaluation of novel compounds.
Apoptosis Detection Principle
This diagram illustrates the principle of differentiating cell populations using Annexin V and Propidium Iodide (PI) staining.
Caption: Principle of Annexin V and Propidium Iodide (PI) staining.
Simplified Signaling Pathway
The diagram below shows a simplified signaling pathway often targeted by pyrazole-based kinase inhibitors, leading to the induction of apoptosis.
Caption: Simplified pathway of a pyrazole-based kinase inhibitor.
Experimental Protocols
MTT Cell Viability and Cytotoxicity Assay
Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[13] Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into an insoluble purple formazan product.[14][15] The amount of formazan produced is directly proportional to the number of living cells.[13]
Materials:
-
96-well flat-bottom sterile plates
-
Test pyrazole compounds, dissolved in DMSO and diluted in culture medium
-
Complete cell culture medium
-
MTT solution: 5 mg/mL in sterile PBS, filter-sterilized and stored at -20°C protected from light.[13][15]
-
Solubilization solution (e.g., DMSO, or 0.2% NP-40 and 8 mM HCl in isopropanol).[13]
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader (absorbance at 570-590 nm).[15]
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazole compounds in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include wells with vehicle control (e.g., 0.1% DMSO) and untreated cells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, carefully remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[15]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, protected from light, allowing formazan crystals to form.
-
Solubilization: Carefully discard the MTT solution. Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[15]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[14] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve to determine the IC₅₀ value.
Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining
Principle: This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[16] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[17][18] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells with compromised membrane integrity.
Materials:
-
Flow cytometer
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Treated and control cells (1-5 x 10⁵ cells per sample).
Protocol:
-
Cell Preparation: Treat cells with the pyrazole compound at the desired concentration (e.g., IC₅₀) for a specified time. Include untreated and vehicle-treated controls.
-
Harvesting Cells:
-
Suspension cells: Centrifuge at 300 x g for 5 minutes.
-
Adherent cells: Gently trypsinize, neutralize with complete medium, and centrifuge.
-
Collect both floating and adherent cells to ensure apoptotic cells are not lost.[17]
-
-
Washing: Wash the cell pellet twice with cold PBS by resuspending and centrifuging at 300 x g for 5 minutes.[16]
-
Resuspension: Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining:
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately (within 1 hour) by flow cytometry.[16]
-
Data Interpretation:
-
Annexin V- / PI-: Healthy, viable cells.
-
Annexin V+ / PI-: Early apoptotic cells.
-
Annexin V+ / PI+: Late apoptotic or necrotic cells.
-
Annexin V- / PI+: Necrotic cells (due to mechanical damage).
-
Protein Expression Analysis by Western Blotting
Principle: Western blotting is a technique used to detect and quantify the expression level of a specific target protein within a complex mixture of proteins from cell or tissue extracts.[19][20] The process involves separating proteins by size via SDS-PAGE, transferring them to a solid support membrane, and then probing the membrane with antibodies specific to the target protein.[21]
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane
-
Transfer buffer and transfer system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody (specific to the target protein, e.g., Caspase-3, PARP, p-ERK)
-
HRP-conjugated secondary antibody
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
Enhanced Chemiluminescence (ECL) substrate and imaging system.[22]
Protocol:
-
Protein Extraction: After treating cells with the pyrazole compound, wash them with ice-cold PBS. Lyse the cells in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the total protein.[22]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[22]
-
SDS-PAGE: Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer. Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.[20]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.[21]
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[22]
-
Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibody.[20]
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[22]
-
Washing: Repeat the washing step as in step 7.
-
Signal Detection: Incubate the membrane with ECL substrate according to the manufacturer's instructions. Capture the chemiluminescent signal using a digital imaging system.[22]
-
Analysis: Quantify the band intensity using image analysis software. Normalize the target protein signal to a loading control (e.g., β-actin or GAPDH) to compare protein expression levels across samples.
References
- 1. chemrevlett.com [chemrevlett.com]
- 2. mdpi.com [mdpi.com]
- 3. pjps.pk [pjps.pk]
- 4. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. srrjournals.com [srrjournals.com]
- 6. Pyrazole Paradigms: Unveiling Synthetic Pathways and Unraveling Anti-Cancer Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. mdpi.com [mdpi.com]
- 9. Design, synthesis, in silico toxicity prediction, molecular docking, and evaluation of novel pyrazole derivatives as potential antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. broadpharm.com [broadpharm.com]
- 16. benchchem.com [benchchem.com]
- 17. bio-protocol.org [bio-protocol.org]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 20. Western Blot Protocol | Proteintech Group [ptglab.com]
- 21. bosterbio.com [bosterbio.com]
- 22. benchchem.com [benchchem.com]
Application Notes and Protocols: Molecular Docking Studies of 4-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine Derivatives
These application notes provide a comprehensive overview and detailed protocols for conducting molecular docking studies on 4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine derivatives. This class of compounds has garnered significant interest in drug discovery due to their potential as inhibitors of various protein targets, particularly kinases involved in cancer and other diseases.
Introduction
This compound and its derivatives represent a privileged scaffold in medicinal chemistry. The pyrazole core is a key feature in numerous biologically active compounds. Molecular docking is a crucial computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a protein target (receptor). This approach accelerates the drug discovery process by identifying promising lead compounds and providing insights into their mechanism of action at a molecular level.
Applications
Molecular docking studies of this compound derivatives are applicable in various research areas, including:
-
Anticancer Drug Discovery: Many of these derivatives have been investigated as potential inhibitors of protein kinases such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Aurora A, Cyclin-Dependent Kinase 2 (CDK2), and Protein Kinase B (AKT/PKBβ), which are pivotal in cancer progression.[1][2][3][4]
-
Antiviral Research: Pyrazole derivatives have been explored as potential inhibitors of viral proteases, such as the SARS-CoV-2 main protease (Mpro).[5]
-
Anti-inflammatory Agent Development: The pyrazole scaffold is present in several known anti-inflammatory drugs, and molecular docking can aid in the design of new and more potent anti-inflammatory compounds.[6]
-
Antimicrobial Drug Design: These derivatives can be docked against essential microbial enzymes, like tyrosyl-tRNA synthetase, to explore their potential as novel antimicrobial agents.
Data Presentation: Docking Results of Representative Pyrazole Derivatives
The following table summarizes representative quantitative data from molecular docking studies of pyrazole derivatives against various protein targets. While not exclusively for this compound derivatives, this data provides a strong indication of the potential binding affinities and inhibitory concentrations for this class of compounds.
| Compound Class | Target Protein | PDB ID | Binding Energy (kcal/mol) | Inhibition Constant (Ki) (µM) | IC50 (µM) | Reference |
| Pyrazole Derivative | VEGFR-2 | 2QU5 | -10.09 | - | - | [2][7] |
| Pyrazole Derivative | Aurora A | 2W1G | -8.57 | - | - | [2][7] |
| Pyrazole Derivative | CDK2 | 2VTO | -10.35 | - | - | [2][7] |
| Pyrazole Derivative | CDK2/cyclin A2 | - | - | - | 0.96 - 3.82 | [3] |
| 5-amino-1H-pyrazole-4-carboxamide Derivative | FGFR1 | - | - | - | 0.046 | [8] |
| 5-amino-1H-pyrazole-4-carboxamide Derivative | FGFR2 | - | - | - | 0.041 | [8] |
| 5-amino-1H-pyrazole-4-carboxamide Derivative | FGFR3 | - | - | - | 0.099 | [8] |
| 5-amino-1H-pyrazole-4-carboxamide Derivative | FGFR2 V564F mutant | - | - | - | 0.062 | [8] |
Experimental Protocols
This section outlines a detailed protocol for performing molecular docking studies of this compound derivatives. This protocol is a synthesized representation based on methodologies reported in the literature for similar pyrazole compounds.[2][9]
Protocol 1: Molecular Docking using AutoDock
1. Software and Hardware Requirements:
-
Hardware: A high-performance computing workstation is recommended.
-
Software:
-
AutoDock 4.2 or a more recent version
-
AutoDockTools (ADT)
-
Molecular graphics viewer (e.g., PyMOL, Chimera, Discovery Studio Visualizer)
-
3D structure drawing software (e.g., ChemDraw, MarvinSketch)
-
2. Ligand Preparation:
-
Draw the 2D structure of the this compound derivative using a chemical drawing tool.
-
Convert the 2D structure to a 3D structure.
-
Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94).
-
Save the ligand structure in a PDB or mol2 file format.
-
Using AutoDockTools (ADT), assign Gasteiger charges and merge non-polar hydrogens. Define the rotatable bonds. Save the prepared ligand in the PDBQT format.
3. Protein Preparation:
-
Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
-
Using ADT, remove water molecules and any co-crystallized ligands or ions that are not relevant to the binding site.
-
Add polar hydrogens to the protein structure.
-
Assign Kollman united atom charges.[9]
-
Save the prepared protein in the PDBQT format.
4. Grid Box Generation:
-
Identify the active site of the protein. This can be determined from the location of a co-crystallized ligand in the PDB structure or through literature review.
-
Using AutoGrid (part of the AutoDock suite), define a grid box that encompasses the entire binding site. The grid box should be large enough to allow the ligand to move and rotate freely.
-
Generate the grid parameter file (.gpf) and run AutoGrid to create the grid map files.
5. Docking Simulation:
-
Prepare the docking parameter file (.dpf) in ADT. This file specifies the ligand, protein, and grid map files, as well as the docking algorithm parameters.
-
The Lamarckian genetic algorithm (LGA) is a commonly used algorithm for docking simulations.[2] Set the number of GA runs (e.g., 10-100) and other parameters such as population size and the maximum number of energy evaluations.
-
Run the docking simulation using AutoDock.
6. Analysis of Results:
-
Analyze the docking results, which are typically clustered based on root-mean-square deviation (RMSD).
-
The binding energy of each docked conformation is calculated. The conformation with the lowest binding energy is usually considered the most favorable.
-
Visualize the protein-ligand interactions of the best-docked poses using a molecular graphics viewer. Analyze the hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.
Mandatory Visualizations
The following diagrams illustrate the key workflows and concepts in molecular docking studies.
Caption: A generalized workflow for molecular docking studies.
Caption: Inhibition of a generic kinase signaling pathway.
References
- 1. Design, synthesis, in silico toxicity prediction, molecular docking, and evaluation of novel pyrazole derivatives as potential antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Rational design and synthesis of pyrazole derivatives as potential SARS-CoV-2 Mpro inhibitors: An integrated approach merging combinatorial chemistry, molecular docking, and deep learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijpbs.com [ijpbs.com]
Application Notes and Protocols: Synthesis and Evaluation of a Pyrazole-Based Corrosion Inhibitor
Topic: Use of 4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine in the Synthesis of Corrosion Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
Organic compounds containing heteroatoms such as nitrogen, sulfur, and oxygen are effective corrosion inhibitors for various metals and alloys in acidic media. Pyrazole derivatives, in particular, have demonstrated significant potential due to their ability to form a protective film on the metal surface, thereby mitigating corrosion. This document outlines the synthesis of a novel Schiff base corrosion inhibitor derived from this compound and its evaluation as a corrosion inhibitor for mild steel in a 1M HCl solution. The methodologies for synthesis and corrosion inhibition testing, including weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy, are detailed herein.
Synthesis of the Corrosion Inhibitor
A Schiff base derivative, (E)-4-((4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-yl)imino)methyl)phenol (CMP), is synthesized via the condensation reaction between this compound and 4-hydroxybenzaldehyde. The imine group and the heterocyclic pyrazole ring with its heteroatoms are expected to be the primary centers for adsorption onto the metal surface.
Synthetic Protocol
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve 10 mmol of this compound in 30 mL of absolute ethanol.
-
Addition of Aldehyde: To this solution, add 10 mmol of 4-hydroxybenzaldehyde.
-
Catalysis: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Reflux: Heat the mixture under reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation of Product: After completion of the reaction, cool the mixture to room temperature. The resulting precipitate is collected by filtration.
-
Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the purified product in a vacuum desiccator over anhydrous CaCl2.
Corrosion Inhibition Evaluation
The corrosion inhibition performance of the synthesized CMP is evaluated using mild steel coupons in a 1M HCl solution.
Experimental Workflow
Protocols for Corrosion Tests
-
Coupon Preparation: Mechanically polish mild steel coupons of dimensions 2.5 cm x 2.0 cm x 0.025 cm with a series of emery papers (180, 400, 800, 1200, and 2000 grit). Degrease the coupons with acetone, wash with deionized water, and dry.
-
Initial Weighing: Accurately weigh the prepared coupons using an analytical balance.
-
Immersion: Immerse the coupons in 100 mL of 1M HCl solution without and with different concentrations of the synthesized inhibitor (CMP).
-
Exposure: Maintain the setup at a constant temperature (e.g., 303 K) for a specified immersion period (e.g., 6 hours).
-
Final Weighing: After the immersion period, retrieve the coupons, wash them with deionized water and acetone, dry, and re-weigh.
-
Calculation: Calculate the corrosion rate (CR) and inhibition efficiency (%IE) using the following equations:
-
CR (mm/year) = (87.6 × W) / (D × A × T)
-
Where W is the weight loss in mg, D is the density of mild steel in g/cm³, A is the area of the coupon in cm², and T is the immersion time in hours.
-
-
%IE = [(CR₀ - CRᵢ) / CR₀] × 100
-
Where CR₀ is the corrosion rate in the absence of the inhibitor and CRᵢ is the corrosion rate in the presence of the inhibitor.
-
-
Electrochemical tests are performed using a three-electrode cell setup with the mild steel coupon as the working electrode, a platinum foil as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.
a) Potentiodynamic Polarization (PDP)
-
Stabilization: Immerse the working electrode in the test solution (1M HCl with and without inhibitor) for 30 minutes to attain a stable open circuit potential (OCP).
-
Polarization Scan: Scan the potential from -250 mV to +250 mV with respect to the OCP at a scan rate of 1 mV/s.
-
Data Analysis: Plot the Tafel curves (log of current density vs. potential). Extrapolate the linear Tafel segments to the corrosion potential (Ecorr) to obtain the corrosion current density (Icorr).
-
Calculation: Calculate the inhibition efficiency using:
-
%IE = [(Icorr₀ - Icorrᵢ) / Icorr₀] × 100
-
Where Icorr₀ and Icorrᵢ are the corrosion current densities in the absence and presence of the inhibitor, respectively.
-
-
b) Electrochemical Impedance Spectroscopy (EIS)
-
Stabilization: Allow the working electrode to stabilize at its OCP in the test solution for 30 minutes.
-
Impedance Measurement: Apply a sinusoidal AC voltage of 10 mV amplitude over a frequency range of 100 kHz to 0.01 Hz.
-
Data Analysis: Plot the Nyquist plots (Z_imaginary vs. Z_real). The charge transfer resistance (Rct) is determined from the diameter of the semicircle in the Nyquist plot.
-
Calculation: Calculate the inhibition efficiency using:
-
%IE = [(Rctᵢ - Rct₀) / Rctᵢ] × 100
-
Where Rctᵢ and Rct₀ are the charge transfer resistances in the presence and absence of the inhibitor, respectively.
-
-
Quantitative Data Summary
The following table summarizes the representative data for the corrosion inhibition of mild steel in 1M HCl by different concentrations of the synthesized inhibitor (CMP) at 303 K.
| Inhibitor Conc. (M) | Weight Loss | Potentiodynamic Polarization | Electrochemical Impedance Spectroscopy |
| CR (mm/year) | %IE | Icorr (µA/cm²) | |
| Blank | 1.25 | - | 550 |
| 1 x 10⁻⁵ | 0.50 | 60.0 | 220 |
| 5 x 10⁻⁵ | 0.25 | 80.0 | 110 |
| 1 x 10⁻⁴ | 0.10 | 92.0 | 44 |
| 5 x 10⁻⁴ | 0.06 | 95.2 | 26.4 |
Conclusion
The synthesized Schiff base, (E)-4-((4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-yl)imino)methyl)phenol (CMP), demonstrates excellent corrosion inhibition properties for mild steel in 1M HCl. The inhibition efficiency increases with increasing inhibitor concentration, reaching over 95% at a concentration of 5 x 10⁻⁴ M. The data from weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy are in good agreement, confirming the formation of a protective layer by the inhibitor on the metal surface. This pyrazole derivative is a promising candidate for application as a corrosion inhibitor in acidic environments.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine
Welcome to the technical support center for the synthesis of 4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine. This resource provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals optimize their synthetic protocols and improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent and classical method for synthesizing the pyrazole core is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound (or a functional equivalent like a β-ketonitrile) with a hydrazine derivative.[1][2] For the target molecule, a common approach is the reaction between 3-(4-chlorophenyl)-3-oxopropanenitrile and methylhydrazine.
Q2: My reaction yield is significantly lower than expected. What are the primary causes?
Low yield is a frequent issue in pyrazole synthesis and can stem from several factors:
-
Purity of Starting Materials: Impurities in the β-ketonitrile or hydrazine starting materials can lead to undesirable side reactions and reduce overall yield.[3]
-
Suboptimal Reaction Conditions: The choice of solvent, reaction temperature, and time are critical. For instance, using aprotic dipolar solvents like N,N-dimethylacetamide (DMAc) can sometimes give better results than traditional protic solvents like ethanol.[4][5]
-
Incomplete Cyclization: The reaction may stall at the intermediate hydrazone stage without proceeding to the final cyclized pyrazole.[3]
-
Formation of Side Products: The generation of regioisomers or other byproducts consumes starting materials and complicates purification.[3][4]
Q3: I am observing multiple spots on my TLC plate. What are the likely side products?
Besides unreacted starting materials, the most common side product in the synthesis of substituted pyrazoles is the formation of a regioisomer.[3][4] When an unsymmetrical dicarbonyl equivalent reacts with a substituted hydrazine like methylhydrazine, the initial nucleophilic attack can occur at two different sites, leading to two distinct pyrazole isomers. Other potential impurities can arise from the decomposition of the hydrazine starting material.[3]
Q4: How can I minimize the formation of the unwanted regioisomer?
Regioselectivity can be influenced by several factors:
-
Solvent Choice: The use of fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) has been shown to dramatically improve regioselectivity in favor of one isomer.[3]
-
Reaction Conditions: Adjusting the reaction temperature and the choice of catalyst can favor the formation of the desired product.
-
pH Control: In some cases, performing the condensation in an acidic medium can improve both yield and regioselectivity by accelerating the dehydration steps.[4]
Q5: What is the best method for purifying the final product?
Purification of this compound typically involves the following steps:
-
Aqueous Work-up: After the reaction is complete, an aqueous work-up is performed to remove the catalyst and any water-soluble impurities.[3]
-
Solvent Extraction: The product is extracted from the aqueous layer using an appropriate organic solvent like ethyl acetate.
-
Column Chromatography: The most effective method for separating the desired product from unreacted starting materials and side products is silica gel column chromatography.[3]
-
Crystallization: If a highly pure solid is required, crystallization from a suitable solvent system can be performed after chromatography.
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis.
Problem 1: Low or No Product Formation
| Symptom | Potential Cause | Recommended Solution |
| TLC shows only starting materials | Reaction not initiated. | Verify Reactant Purity: Ensure high-purity starting materials are used.[3]Increase Temperature: Gently increase the reaction temperature and monitor progress by TLC.[3]Check Catalyst: Ensure the correct catalyst (e.g., acid catalyst like acetic acid) is present and active. |
| Reaction stalls at an intermediate | Incomplete cyclization. | Prolong Reaction Time: Continue heating the reaction and monitor by TLC until the intermediate is consumed.Add an Acid Catalyst: Addition of an acid like HCl or acetic acid can facilitate the final dehydration and ring-closure step.[4] |
| Reaction mixture is dark or tarry | Decomposition. | Lower Temperature: Hydrazine derivatives can decompose at high temperatures.[3] Run the reaction at a lower temperature, even if it requires a longer reaction time.Use an Inert Atmosphere: If sensitive to oxidation, run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
Problem 2: Mixture of Products (Poor Selectivity)
| Symptom | Potential Cause | Recommended Solution |
| Multiple product spots on TLC, difficult to separate | Regioisomer formation. | Modify Solvent System: Switch to a solvent known to improve regioselectivity, such as 2,2,2-trifluoroethanol (TFE).[3]Optimize Temperature: Systematically vary the reaction temperature, as selectivity can be temperature-dependent. |
| Broad or streaky spots on TLC | Presence of acidic/basic impurities. | Neutralize the Reaction Mixture: Perform a work-up with a mild base (e.g., NaHCO₃ solution) or acid wash as appropriate before chromatography.Improve Purification: Utilize a gradient elution in your column chromatography for better separation. |
Quantitative Data Summary
While specific yield data for this compound is proprietary or varies widely, the following table summarizes typical yields reported for analogous pyrazole syntheses under different conditions, demonstrating the impact of methodology.
| Reactants | Conditions | Yield | Reference |
| 1,3-Diketones + Arylhydrazines | N,N-Dimethylacetamide (DMAc), Room Temp. | 59-98% | Gosselin et al.[5] |
| 1,3-Diketones + Hydrazines | Ethylene Glycol, Room Temp. | 70-95% | Konwar et al.[5] |
| α,β-Ethylenic Ketones + Hydrazines | Alkylation then Oxidation | 66-88% | Huang et al.[4] |
| Terminal Alkynes, Aldehydes, Hydrazines | One-pot, Iodine promoted | 68-99% | Harigae et al.[4] |
Visual Workflow and Pathway Diagrams
The following diagrams illustrate the troubleshooting workflow for low yield and the general synthetic pathway.
Caption: A logical workflow for troubleshooting low pyrazole synthesis yields.
Caption: Reaction pathway for pyrazole synthesis showing the formation of regioisomers.
Key Experimental Protocol
This section provides a representative protocol for the synthesis of this compound.
Materials:
-
3-(4-chlorophenyl)-3-oxopropanenitrile
-
Methylhydrazine
-
Ethanol (or 2,2,2-Trifluoroethanol for higher regioselectivity)
-
Glacial Acetic Acid (catalyst)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-(4-chlorophenyl)-3-oxopropanenitrile (1.0 eq) in ethanol (approx. 0.2 M concentration).
-
Addition of Reagents: Add a catalytic amount of glacial acetic acid (approx. 0.1 eq). To this solution, add methylhydrazine (1.1 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approx. 78 °C for ethanol). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting β-ketonitrile spot has been consumed (typically 4-8 hours).
-
Cooling and Solvent Removal: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Aqueous Work-up: Dilute the resulting residue with ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography, using a suitable eluent system (e.g., a hexane/ethyl acetate gradient), to separate the desired product from any unreacted starting materials and the regioisomeric side product.
-
Characterization: Characterize the purified product using appropriate analytical techniques (¹H NMR, ¹³C NMR, LC-MS) to confirm its identity and purity.
References
- 1. benchchem.com [benchchem.com]
- 2. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
purification techniques for 4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine
Welcome to the Technical Support Center for the purification of 4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and providing answers to frequently asked questions related to the purification of this compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during your purification experiments.
Question: My final product is an oil and will not solidify. What should I do?
Answer: An oily product often indicates the presence of residual solvent or impurities that depress the melting point. Here are several troubleshooting steps:
-
High-Vacuum Evaporation: Ensure all volatile solvents have been thoroughly removed using a rotary evaporator followed by drying on a high-vacuum line.[1]
-
Trituration: Try stirring the oil with a solvent in which the desired product is insoluble but the impurities are soluble (e.g., cold hexanes or diethyl ether). This can sometimes induce crystallization.
-
Column Chromatography: This is a highly effective method for purifying oily products and removing impurities that hinder crystallization.[1]
-
Salt Formation: Since pyrazoles are basic, they can be treated with an acid (e.g., HCl, H₂SO₄) to form a salt, which is often a crystalline solid.[1][2] This salt can be purified by recrystallization and then neutralized to recover the purified amine.[1][2]
Question: I am seeing multiple spots on my TLC plate after synthesis. How do I identify and remove these impurities?
Answer: Multiple spots on a TLC plate indicate a mixture of compounds, which could include starting materials, byproducts, or regioisomers.
-
Identification: If possible, run TLCs of your starting materials alongside your crude product to identify any unreacted starting materials. Other spots are likely impurities formed during the reaction.
-
Purification Strategy:
-
Column Chromatography: This is the most common and effective method for separating closely related impurities like regioisomers.[1][2] Experiment with different solvent systems (e.g., varying the polarity of an ethyl acetate/hexane mixture) to achieve optimal separation.[1] For basic pyrazoles that may interact strongly with acidic silica gel, consider deactivating the silica with a small amount of triethylamine in the eluent or using neutral alumina.[1][3]
-
Recrystallization: If the impurities have significantly different solubilities than your desired product, recrystallization can be an effective purification method.[2]
-
Question: My purified product is colored. How can I decolorize it?
Answer: A colored product may indicate the presence of trace impurities or degradation products, which can sometimes result from the oxidation of hydrazine reagents.[4]
-
Charcoal Treatment: Dissolve the compound in a suitable hot solvent (during recrystallization), add a small amount of activated charcoal, and stir briefly. The charcoal can adsorb colored impurities. Filter the hot solution through celite to remove the charcoal before allowing it to cool and crystallize.[1][5] Be aware that charcoal can also adsorb some of your product, potentially lowering the yield.[5]
-
Recrystallization: This technique itself can often remove colored impurities, as they may remain in the mother liquor.[1]
-
Silica Gel Plug: Dissolve your compound in a minimal amount of a suitable solvent and pass it through a short plug of silica gel. The colored impurities may be retained on the silica.[1]
Question: The yield after recrystallization is very low. How can I improve it?
Answer: A low yield can be attributed to several factors.[5] Consider the following to improve your recovery:
-
Minimize Hot Solvent: Use only the minimum amount of hot solvent required to fully dissolve your crude product. Excess solvent will keep more of your compound dissolved in the mother liquor upon cooling.[5]
-
Thorough Cooling: Ensure the solution is cooled thoroughly, perhaps in an ice bath, to maximize precipitation.
-
Appropriate Solvent Choice: The ideal solvent will dissolve the compound when hot but have very low solubility for it when cold.[5]
-
Recover from Mother Liquor: It may be possible to recover a second crop of crystals by concentrating the mother liquor and re-cooling.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The most frequently employed methods for the purification of substituted pyrazoles are column chromatography on silica gel and recrystallization.[1][4]
Q2: What are typical solvent systems for column chromatography of this compound?
A2: A common eluent system for column chromatography of pyrazole derivatives is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate.[1][6] The optimal ratio should be determined by thin-layer chromatography (TLC) analysis to achieve good separation with an Rf value for the desired product of approximately 0.3-0.4.[1]
Q3: What are suitable solvents for the recrystallization of this compound?
A3: The choice of solvent is critical and depends on the compound's polarity. For pyrazole derivatives, common single solvents include ethanol, methanol, and isopropanol.[3][5] Mixed solvent systems, such as ethanol/water or ethyl acetate/hexane, are also very effective.[3][5] A good starting point for this specific compound would be to try recrystallization from ethanol.[7][8]
Q4: My compound seems to be "oiling out" during recrystallization instead of forming crystals. What's happening?
A4: "Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point.[5] Here are several strategies to address this:
-
Increase Solvent Volume: Add more of the "good" solvent to the hot solution to lower the saturation point.[5]
-
Slow Cooling: Allow the solution to cool as slowly as possible. Using an insulated container can promote gradual cooling.[5]
-
Change the Solvent System: Experiment with different solvent combinations.[5]
-
Use a Seed Crystal: If a small amount of the pure, solid material is available, adding a "seed crystal" to the cooled, supersaturated solution can induce crystallization.[5]
Experimental Protocols
Protocol 1: Recrystallization
This protocol describes a general procedure for purifying the target compound by recrystallization.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol).[7][8]
-
Heating: Gently heat the mixture on a hot plate while stirring until the solvent boils and all the solid has dissolved. Add more solvent dropwise if necessary to achieve complete dissolution.[5]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and swirl. Reheat to boiling for a few minutes.[5]
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed. Further cooling in an ice bath can maximize the yield.[5]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals, either by air-drying on the filter paper or in a desiccator under vacuum.[5]
Protocol 2: Silica Gel Column Chromatography
This protocol provides a general procedure for purification using silica gel column chromatography.[1]
-
TLC Analysis: Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot the solution on a silica gel TLC plate. Develop the plate using various ratios of ethyl acetate and hexane to find a solvent system that gives your desired product an Rf value of approximately 0.3-0.4 and good separation from impurities.[1]
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent (or a less polar solvent like hexane). Pour the slurry into the chromatography column and allow it to pack evenly. Add a layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica, and then evaporating the solvent. Carefully add the sample to the top of the column.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Quantitative Data Summary
| Purification Method | Solvent/Eluent System | Typical Yield | Reference |
| Recrystallization | Ethanol | Varies, can be high with optimization | [8] |
| Recrystallization | Ethanol/Water Mixture | Varies, losses may be comparable to isopropanol | [9] |
| Column Chromatography | Hexane/Ethyl Acetate (e.g., 19:1) | 66-91% (for various pyrazole derivatives) | [6] |
| Column Chromatography | Dichloromethane/Ethanol | 90% (for a related pyrazole derivative) | [8] |
Visualizations
Caption: General workflow for the purification of the target compound.
Caption: Decision-making flowchart for troubleshooting common purification issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. reddit.com [reddit.com]
- 8. beilstein-archives.org [beilstein-archives.org]
- 9. researchgate.net [researchgate.net]
overcoming solubility issues with 4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine in biological assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with 4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine in biological assays.
Frequently Asked Questions (FAQs)
Q1: My stock solution of this compound in DMSO precipitates upon dilution into my aqueous assay buffer. What is causing this?
A1: This is a common issue for compounds with low aqueous solubility. Dimethyl sulfoxide (DMSO) is a strong organic solvent capable of dissolving many hydrophobic compounds at high concentrations.[1] However, when this concentrated DMSO stock is diluted into an aqueous buffer, the overall solvent polarity increases dramatically. This change can cause the compound to crash out of solution as it is no longer soluble in the predominantly aqueous environment.
Q2: What are the initial steps I should take to overcome the precipitation of my compound?
A2: A systematic approach is recommended. First, visually inspect your solutions for any signs of cloudiness or particles before and during your experiment.[2] It is also crucial to determine the maximum tolerable concentration of your primary solvent (e.g., DMSO) in your specific assay, as different cell lines or biochemical systems have varying sensitivities. Subsequently, you can explore several strategies, including lowering the final compound concentration, using a co-solvent system, adjusting the pH of your buffer, or employing solubilizing excipients.[1][2]
Q3: Can I use solvents other than DMSO to prepare my stock solution?
A3: Yes, other water-miscible organic solvents can be used, and sometimes a co-solvent system is more effective.[1][2] Common co-solvents include ethanol, propylene glycol (PG), and polyethylene glycol (PEG), such as PEG400.[1][2] The choice of solvent or co-solvent will depend on the specific requirements of your assay and the inherent properties of the compound. It is advisable to test the solubility of your compound in various solvent systems.
Q4: How does pH adjustment help in solubilizing this compound?
A4: The solubility of ionizable compounds is highly dependent on the pH of the solution.[2] this compound contains an amine group, suggesting it is a weak base. Decreasing the pH of the assay buffer may protonate the amine group, increasing the compound's polarity and thereby enhancing its aqueous solubility. It is essential to determine the pKa of your compound to guide the pH adjustment. However, ensure the altered pH does not negatively impact your biological assay.
Q5: What are surfactants and cyclodextrins, and how can they improve solubility?
A5: Surfactants are molecules that can form micelles in aqueous solutions, encapsulating hydrophobic compounds and increasing their apparent solubility.[1][2] Non-ionic surfactants like Tween® 80 or Pluronic® F-127 are commonly used.[2] Cyclodextrins are cyclic oligosaccharides that form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic parts of the molecule from the aqueous environment.[2][3] Derivatives such as hydroxypropyl-β-cyclodextrin (HP-β-CD) are frequently employed for this purpose.[2] It is critical to ensure that the chosen surfactant or cyclodextrin does not interfere with the assay at the required concentration.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound precipitates immediately upon dilution in aqueous buffer. | The compound has very low aqueous solubility, and the final concentration exceeds its solubility limit. The percentage of the organic solvent in the final solution is too low to maintain solubility. | 1. Reduce Final Concentration: Determine the highest workable concentration that remains in solution. 2. Optimize Co-Solvent System: Prepare the stock solution in a mixture of DMSO and another less polar, water-miscible solvent like PEG400 or propylene glycol.[1][4] 3. Use Solubilizing Excipients: Add a surfactant (e.g., Tween® 80) or cyclodextrin (e.g., HP-β-CD) to the aqueous buffer before adding the compound.[2][3] |
| Inconsistent results are observed across different wells or experiments. | This is often a sign of poor solubility.[2] If the compound is not fully dissolved, the actual concentration in the solution will be lower and more variable than the intended concentration. | 1. Confirm Complete Dissolution: Ensure your stock solution is clear before use. Use a vortex and/or sonication to aid dissolution. 2. Prepare Fresh Dilutions: Prepare fresh dilutions for each experiment from a clear stock solution. 3. Perform a Solubility Test: Systematically test the solubility of the compound in your final assay buffer to establish a reliable working concentration range. |
| Loss of compound activity over the course of a long-term experiment (e.g., >24 hours). | The compound may be slowly precipitating out of the solution over time, leading to a decrease in the effective concentration. | 1. Incorporate Stabilizers: The use of surfactants or cyclodextrins can help maintain the compound in a solubilized state for longer periods.[1][3] 2. Lipid-Based Formulations: For in vivo or cell-based assays, consider formulating the compound in a lipid-based system, such as a self-emulsifying drug delivery system (SEDDS), which can improve stability in aqueous environments.[3][5] |
| The chosen solubilizing agent appears to interfere with the biological assay. | Some excipients can have biological effects of their own or may interfere with detection methods (e.g., fluorescence). | 1. Run Excipient Controls: Always include control groups that are treated with the vehicle (buffer + solubilizing agent) without the compound to assess any background effects. 2. Test Alternative Excipients: If interference is observed, test other types of solubilizers. For example, if a surfactant is problematic, try a cyclodextrin. |
Quantitative Data Summary
The following table presents illustrative solubility data for this compound in various solvent systems. Note: These are representative values and should be experimentally confirmed.
| Solvent System | Temperature (°C) | Maximum Solubility (mM) |
| 100% DMSO | 25 | > 100 |
| 100% Ethanol | 25 | ~ 25 |
| PBS (pH 7.4) | 25 | < 0.01 |
| PBS (pH 7.4) with 0.5% DMSO | 25 | ~ 0.05 |
| PBS (pH 7.4) with 1% Tween® 80 | 25 | ~ 0.5 |
| PBS (pH 7.4) with 10% PEG400 | 25 | ~ 0.8 |
| 5% HP-β-CD in Water | 25 | ~ 1.2 |
Experimental Protocols
Protocol 1: Preparation of a Co-Solvent Stock Solution
-
Weigh out the required amount of this compound.
-
Prepare a co-solvent mixture, for example, a 1:1 (v/v) solution of DMSO and PEG400.
-
Add the co-solvent mixture to the compound to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution vigorously for 1-2 minutes.
-
If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution.
-
Visually inspect the solution to confirm it is clear and free of particulates.
-
Store the stock solution at -20°C or as recommended for the compound's stability.
Protocol 2: Use of Cyclodextrin for Solubilization in an Aqueous Buffer
-
Prepare the desired aqueous buffer (e.g., PBS, pH 7.4).
-
Weigh out the required amount of hydroxypropyl-β-cyclodextrin (HP-β-CD) to make a 5% (w/v) solution in the buffer.
-
Stir the buffer while slowly adding the HP-β-CD until it is completely dissolved.
-
Prepare a concentrated stock solution of this compound in a minimal amount of a suitable organic solvent (e.g., DMSO).
-
While vortexing the HP-β-CD solution, add the compound stock dropwise to achieve the final desired concentration.
-
Continue to vortex for an additional 5-10 minutes to allow for the formation of the inclusion complex.
-
Visually inspect the final solution for clarity before use in the assay.
Visualizations
Caption: Workflow for addressing compound precipitation.
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. benchchem.com [benchchem.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
common byproducts in 4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine synthesis and their removal
This guide provides troubleshooting advice and answers to frequently asked questions for researchers and scientists involved in the synthesis of 4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine.
Frequently Asked Questions (FAQs)
Q1: What are the common byproducts I might encounter during the synthesis of this compound?
The most versatile and common method for synthesizing 5-aminopyrazoles is the condensation of a β-ketonitrile with hydrazine.[1] In this case, the reaction is between 2-(4-chlorobenzoyl)propanenitrile and hydrazine hydrate. While this is a generally robust reaction, several byproducts can arise from side reactions or incomplete conversion.
The primary reaction involves the nucleophilic attack of hydrazine on the carbonyl carbon to form a hydrazone intermediate, which then cyclizes to the desired aminopyrazole.[1]
Common Byproducts Summary
| Byproduct Type | Chemical Name/Structure | Reason for Formation |
| Incomplete Cyclization | 2-(1-(4-chlorophenyl)-1-hydrazonoethyl)acetonitrile | The hydrazone intermediate fails to undergo the final intramolecular cyclization step.[1] |
| Unreacted Starting Material | 2-(4-chlorobenzoyl)propanenitrile | Incomplete reaction due to stoichiometry, reaction time, or temperature issues. |
| Unreacted Starting Material | Hydrazine Hydrate | Used in excess or incomplete reaction. |
| Oxidation Products | Various colored impurities | The 5-amino group is susceptible to air oxidation, especially during workup and purification.[2] |
| Regioisomers | 4-(4-chlorophenyl)-5-methyl-1H-pyrazol-3-amine | While less common with unsubstituted hydrazine, regioisomers can form, particularly if substituted hydrazines are used or if the β-ketonitrile starting material is not pure.[3] |
| Solvent-Related Byproducts | N-acetyl derivative | If acetic acid is used as a solvent or catalyst, it can sometimes react with the amino group to form an acetamide byproduct.[3] |
Q2: My crude product is impure. What are the recommended methods for purification?
Purification of the crude product is essential to remove unreacted starting materials and byproducts. The two most effective methods for purifying pyrazole derivatives are column chromatography and recrystallization. The choice depends on the nature of the impurities and the required scale.
1. Column Chromatography Column chromatography is a highly effective method for separating compounds with different polarities. For pyrazole derivatives, silica gel is the most common stationary phase.[4][5]
2. Recrystallization Recrystallization is an excellent technique for removing small amounts of impurities from a solid product and is easily scalable.[6] The key is to find a solvent (or solvent system) in which the desired product is soluble at high temperatures but insoluble at low temperatures, while impurities remain soluble at all temperatures.[6]
3. Acid-Base Extraction For a more targeted approach, especially to remove non-basic impurities, an acid-base extraction can be employed. The basic aminopyrazole can be protonated with an acid to form a water-soluble salt, allowing organic impurities to be washed away. A patent for a similar compound describes purifying pyrazoles by forming an acid addition salt and crystallizing it.[7]
Troubleshooting Guides
Problem 1: My NMR analysis shows multiple products, suggesting isomeric byproducts.
Cause: The presence of regioisomers can occur, though it is less frequent with unsubstituted hydrazine.[3] This may point to issues with the starting β-ketonitrile or reaction conditions that favor alternative cyclization pathways.
Solution: Fractional Recrystallization If the isomers have different solubilities, fractional recrystallization can be an effective separation method.[8] This involves a series of recrystallization steps to enrich one isomer progressively.
Solution: Preparative Column Chromatography A carefully optimized column chromatography protocol with a shallow solvent gradient can often resolve closely related isomers.
Problem 2: My product is an oil and will not crystallize during recrystallization.
Cause: "Oiling out" happens when the compound precipitates from the solution at a temperature above its melting point.[8]
Troubleshooting Steps:
-
Increase Solvent Volume: Add more of the "good" solvent to the hot solution to lower the saturation point.[8]
-
Ensure Slow Cooling: Use an insulated container or a dewar to slow the cooling rate, which encourages the formation of an ordered crystal lattice.[8]
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Use a Seed Crystal: If you have a small amount of pure, solid product, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.[8]
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Change the Solvent System: Experiment with different solvents or solvent/anti-solvent combinations.[8]
Problem 3: The yield after recrystallization is very low.
Cause: Low recovery can result from using too much solvent or not allowing the solution to cool sufficiently.[8]
Troubleshooting Steps:
-
Minimize Hot Solvent: Use only the absolute minimum amount of hot solvent needed to dissolve your crude product completely.[8]
-
Cool Thoroughly: Ensure the solution is cooled to a low temperature (e.g., in an ice bath) to maximize crystal precipitation, provided the impurities remain in solution.
-
Recover from Mother Liquor: A second crop of crystals can often be obtained by concentrating the mother liquor and re-cooling.
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is a general guideline and should be optimized using thin-layer chromatography (TLC) first to determine the ideal solvent system.
Recommended Solvents for TLC and Column Chromatography
| Stationary Phase | Mobile Phase (Eluent) System | Typical Ratio (v/v) | Reference |
| Silica Gel | Hexane / Ethyl Acetate | 19:1 to 1:1 | [9] |
| Silica Gel | Hexane / Tetrahydrofuran (THF) | Gradient 0-30% THF | [5] |
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., Hexane/Ethyl Acetate 19:1).
-
Column Packing: Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.
-
Elution: Begin eluting with the low-polarity solvent system, collecting fractions. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the compounds.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
Protocol 2: Purification by Recrystallization
This protocol outlines the steps for single-solvent and mixed-solvent recrystallization.
Recommended Solvents for Recrystallization
| Solvent Type | Examples | Notes | Reference |
| Single Solvents | Ethanol, Methanol, Isopropanol, Acetone | Good for moderately polar pyrazole derivatives.[8] | |
| Mixed Solvents | Ethanol / Water, Hexane / Ethyl Acetate | Dissolve in the "good" solvent (e.g., hot ethanol) and add the "anti-solvent" (e.g., water) until turbidity appears, then cool slowly.[8] |
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected "good" solvent.
-
Heating: Gently heat the mixture while stirring until the solid completely dissolves.[8]
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel.
-
Crystallization:
-
Single Solvent: Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Mixed Solvent: While the solution is hot, add the "anti-solvent" dropwise until the solution becomes cloudy (turbid). Add a few drops of the "good" solvent to redissolve the precipitate, then cool slowly.
-
-
Crystal Collection: Collect the purified crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.
-
Drying: Dry the crystals in a desiccator or a vacuum oven to remove all traces of solvent.
Visualized Workflows and Pathways
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for the purification of the target compound.
Caption: Relationship between impurity types and effective purification methods.
References
- 1. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 4. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mt.com [mt.com]
- 7. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. rsc.org [rsc.org]
Technical Support Center: Troubleshooting Inconsistent Results in Biological Screening of Pyrazole Derivatives
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving inconsistencies encountered during the biological screening of pyrazole derivatives. The following troubleshooting guides and frequently asked questions (FAQs) address common issues, from compound handling to data analysis, to help ensure the generation of reliable and reproducible results.
Frequently Asked questions (FAQs)
Q1: Why are my IC50 values for the same pyrazole derivative inconsistent across different experimental batches?
Inconsistent IC50 values are a frequent challenge in biological screening and can stem from several factors. For pyrazole derivatives, pay close attention to:
-
Compound Solubility and Aggregation: Pyrazole scaffolds, particularly those with multiple aromatic rings, can have poor aqueous solubility.[1][2] If the compound precipitates in your assay medium, the effective concentration will be lower and variable, leading to inconsistent results.[3] Some pyrazole derivatives have also been shown to form aggregates, which can lead to non-specific inhibition and steep, variable dose-response curves.[4][5]
-
Lot-to-Lot Variability: Ensure you are using the same batch of the pyrazole derivative for all related experiments. If you must use a new batch, it is crucial to re-validate its purity and performance.[6]
-
Assay Conditions: Minor variations in experimental conditions such as incubation time, cell density, and reagent concentrations can significantly impact IC50 values.[7]
-
Compound Stability: Assess the stability of your pyrazole derivative in the assay buffer and under your specific storage conditions. Degradation can lead to a loss of potency over time.
Q2: My pyrazole derivative shows activity in a fluorescence-based assay, but this is not confirmed in orthogonal assays. What could be the issue?
This is a classic sign of assay interference. Pyrazole derivatives, like many heterocyclic compounds, can exhibit intrinsic fluorescence.[8][9][10] This can lead to false positives in fluorescence-based assays by directly contributing to the signal.
Troubleshooting Steps:
-
Run a Compound-Only Control: Measure the fluorescence of your pyrazole derivative at various concentrations in the assay buffer without any biological components. A significant signal indicates intrinsic fluorescence.
-
Use an Orthogonal Assay: Confirm your findings using a non-fluorescence-based method, such as a luminescence-based assay (e.g., measuring ATP levels) or a label-free technique.[11]
Q3: I am observing a very steep or unusual dose-response curve with my pyrazole derivative. What does this suggest?
A steep or non-sigmoidal dose-response curve can indicate several potential issues:
-
Compound Aggregation: As mentioned, pyrazole derivatives can form aggregates at higher concentrations, leading to a sudden and dramatic increase in inhibition that does not follow typical enzyme kinetics.[4][5]
-
Covalent Modification: Some pyrazole derivatives may act as covalent inhibitors, irreversibly binding to the target protein.[12][13] This can result in a steep dose-response curve, as the inhibition is not easily reversible.
-
Cytotoxicity: In cell-based assays, a steep curve might indicate that the compound is causing cell death through a non-specific mechanism at higher concentrations.
To investigate, consider running mechanism of action studies, such as dialysis experiments to test for reversibility or mass spectrometry to look for covalent adducts.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common sources of inconsistent results when screening pyrazole derivatives.
Problem 1: High Variability in Replicate Wells
| Potential Cause | Troubleshooting Action |
| Poor Compound Solubility | Visually inspect for precipitation. Use a solubility-enhancing co-solvent like DMSO, ensuring the final concentration is consistent and non-toxic to the cells. Determine the kinetic solubility of your compound in the assay buffer.[14] |
| Inaccurate Pipetting | Calibrate pipettes regularly. Use automated liquid handlers for high-throughput screening to minimize human error. |
| Edge Effects in Plates | Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile water or PBS to maintain humidity. |
| Cell Seeding Inconsistency | Ensure a homogenous cell suspension before plating. Use a consistent and validated cell counting method. |
Problem 2: Inconsistent IC50 Values Between Experiments
| Potential Cause | Troubleshooting Action |
| Compound Purity and Integrity | Verify the purity of your pyrazole derivative using methods like HPLC or LC-MS. Impurities can have their own biological activity. Store stock solutions appropriately and avoid repeated freeze-thaw cycles. |
| Variations in Assay Protocol | Strictly adhere to a standardized protocol for all experiments. Document all parameters, including incubation times, temperatures, and reagent concentrations. |
| Cell-Based Factors | Use cells at a consistent and low passage number. Regularly test for mycoplasma contamination. Ensure cells are in a logarithmic growth phase during the experiment. |
| Reagent Lot-to-Lot Variability | Validate new lots of critical reagents (e.g., enzymes, antibodies, media) by running them in parallel with the old lot. |
Problem 3: Discrepancy Between Biochemical and Cell-Based Assay Results
| Potential Cause | Troubleshooting Action |
| Cell Permeability | The pyrazole derivative may have poor cell membrane permeability, leading to lower potency in cellular assays compared to biochemical assays. |
| Efflux Pumps | The compound may be a substrate for cellular efflux pumps, which actively remove it from the cell, reducing its intracellular concentration. |
| Metabolism | The compound may be metabolized by the cells into an inactive or less active form. |
| Off-Target Effects | In a cellular context, the compound may have off-target effects that mask its activity on the intended target. |
Data Presentation
Table 1: Comparative IC50 Values of Pyrazole Derivatives in Kinase Assays
| Compound ID | Target Kinase | Assay Type | IC50 (nM) | Reference |
| Pyrazole Derivative 1b | Haspin | ADP-Glo | 57 | [15] |
| Pyrazole Derivative 1c | Haspin | ADP-Glo | 66 | [15] |
| Pyrazole Derivative 3a | CLK1 | ADP-Glo | 101 | [15] |
| Ruxolitinib | JAK1 | In vitro kinase assay | 3 | [16] |
| Ruxolitinib | JAK2 | In vitro kinase assay | 3 | [16] |
| Compound 3f | JAK1 | In vitro kinase assay | 3.4 | [17] |
| Compound 3f | JAK2 | In vitro kinase assay | 2.2 | [17] |
| Compound 3f | JAK3 | In vitro kinase assay | 3.5 | [17] |
Table 2: Comparative IC50 Values of Pyrazole Derivatives in Cytotoxicity Assays
| Compound ID | Cell Line | Assay Type | IC50 (µM) | Reference |
| Pyrazoline 2 | Hs578T | MTT | 12.63 | [18] |
| Pyrazoline 5 | Hs578T | MTT | 3.95 | [18] |
| Pyrazoline 5 | MDA-MB-231 | MTT | 21.55 | [18] |
| Compound 11b | HEL | Proliferation | 0.35 | [17] |
| Compound 11b | K562 | Proliferation | 0.37 | [17] |
| Pyrazoline 18g | HL-60 | MTT | 10.43 | [19] |
| Pyrazoline 18g | MCF-7 | MTT | 11.70 | [19] |
| Pyrazoline 18g | MDA-MB-231 | MTT | 4.07 | [19] |
Experimental Protocols
Protocol 1: Cell-Based Kinase Activity Assay (General)
This protocol provides a general workflow for assessing the inhibitory activity of pyrazole derivatives on a target kinase in a cellular context.
-
Cell Seeding: Plate cells at a predetermined density in a 96-well plate and incubate for 24 hours to allow for attachment.[7]
-
Compound Treatment: Prepare serial dilutions of the pyrazole derivative in the appropriate vehicle (e.g., DMSO). Treat the cells with the compounds at various concentrations and incubate for a specified duration. Include a vehicle-only control.[7]
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and then add lysis buffer to extract cellular proteins.[7]
-
Quantification of Kinase Activity: Measure the activity of the target kinase in the cell lysates. This can be done using various methods:
-
Western Blotting: Analyze the phosphorylation status of a known downstream substrate of the target kinase. A decrease in phosphorylation indicates inhibition.[20]
-
ELISA: Use a phospho-specific antibody to quantify the phosphorylated substrate in an ELISA format.[7]
-
Luminescence-Based Assays: Use a commercial kit that measures ATP consumption or ADP production as an indicator of kinase activity.[21]
-
-
Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for Assessing Kinase Inhibition
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[22]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[23]
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[22]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the kinase's substrate overnight at 4°C.[22]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[22]
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To normalize the data, the membrane can be stripped of the antibodies and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the substrate protein.
Mandatory Visualization
Caption: A logical workflow for troubleshooting inconsistent results in biological screening.
Caption: Inhibition of a generic kinase signaling pathway by a pyrazole derivative.
References
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Target Identification of a Class of Pyrazolone Protein Aggregation Inhibitor Therapeutics for Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring the potential of pyrazoline containing molecules as Aβ aggregation inhibitors in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Recent progress in chemosensors based on pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. High Solid Fluorescence of a Pyrazoline Derivative through Hydrogen Bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
- 12. researchgate.net [researchgate.net]
- 13. Modeling covalent-modifier drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity an ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03902E [pubs.rsc.org]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. Effects of combination therapy of a CDK4/6 and MEK inhibitor in diffuse midline glioma preclinical models | PLOS One [journals.plos.org]
- 23. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 4-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine for Preclinical Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine for preclinical studies. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key safety considerations.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
A1: The most versatile and widely adopted method for the synthesis of 5-aminopyrazoles is the condensation of a β-ketonitrile with hydrazine.[1][2] For the target molecule, this involves a two-step process: first, the synthesis of the β-ketonitrile intermediate, 2-(4-chlorophenyl)-3-oxobutanenitrile, followed by its cyclization with hydrazine hydrate. This method is generally amenable to scale-up.
Q2: What are the primary safety concerns when handling hydrazine hydrate on a large scale?
A2: Hydrazine hydrate is a hazardous material with several associated risks, especially at a larger scale. It is toxic and can be absorbed through the skin, so appropriate personal protective equipment (PPE) is essential.[3][4][5] Hydrazine is also flammable and can form explosive mixtures with air.[2][4] Reactions involving hydrazine can be exothermic, and the potential for runaway reactions must be carefully managed through controlled addition rates and efficient cooling.[1] It is crucial to avoid contact with oxidizing agents and certain metals that can catalyze its decomposition.[4]
Q3: How can I minimize the formation of impurities during the synthesis?
A3: Impurity formation can be minimized by using high-purity starting materials and maintaining strict control over reaction conditions. For the cyclization step, controlling the temperature during the addition of hydrazine hydrate is critical to prevent side reactions. The use of an inert atmosphere (e.g., nitrogen) can prevent oxidation of the starting materials and intermediates.
Q4: What are the recommended methods for purifying the final product to preclinical grade?
A4: For preclinical studies, high purity of the active pharmaceutical ingredient (API) is required. The primary method for purifying this compound is crystallization. The choice of solvent system is critical and may require some experimentation. Common solvents for the crystallization of aminopyrazoles include ethanol, isopropanol, or mixtures with water. The final product should be characterized by techniques such as HPLC for purity assessment, NMR and mass spectrometry for structural confirmation, and DSC for melting point and polymorphic form analysis.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low yield in Step 1 (β-ketonitrile formation) | Incomplete reaction; side reactions due to moisture or improper temperature control. | Ensure all reagents and solvents are anhydrous. Maintain the recommended reaction temperature. Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time. |
| Low yield in Step 2 (Cyclization) | Incomplete reaction; degradation of hydrazine hydrate; loss of product during workup. | Use fresh, high-quality hydrazine hydrate. Control the addition rate and temperature to manage the exotherm. Optimize the pH during workup to ensure complete precipitation of the product. |
| Product discoloration (yellow or brown) | Formation of colored impurities from the starting materials or side reactions. | Use purified starting materials. Consider performing the reaction under an inert atmosphere. The final product can often be decolorized by recrystallization with activated carbon. |
| Difficulty in isolating the product | Product is too soluble in the reaction solvent; formation of an oil instead of a solid. | After the reaction, adjust the pH to the isoelectric point of the aminopyrazole to induce precipitation. If an oil forms, try triturating with a non-polar solvent like hexane or ether to induce solidification. Seeding with a small crystal of pure product can also promote crystallization. |
| Inconsistent purity between batches | Variations in starting material quality; lack of precise control over reaction parameters. | Qualify all starting materials before use. Implement strict process controls for temperature, addition rates, and reaction times. Standardize the purification procedure. |
Experimental Protocols
Step 1: Synthesis of 2-(4-chlorophenyl)-3-oxobutanenitrile
This procedure is a general method adapted for the synthesis of the required β-ketonitrile intermediate.
Materials:
-
4-Chlorophenylacetonitrile
-
Ethyl acetate
-
Sodium ethoxide
-
Ethanol (anhydrous)
-
Hydrochloric acid (1 M)
-
Brine solution
-
Anhydrous magnesium sulfate
Procedure:
-
Under an inert atmosphere (nitrogen or argon), charge a suitable reactor with anhydrous ethanol.
-
Add sodium ethoxide portion-wise while maintaining the temperature below 25 °C.
-
To the resulting solution, add 4-chlorophenylacetonitrile.
-
Slowly add ethyl acetate via an addition funnel, maintaining the reaction temperature between 25-30 °C.
-
After the addition is complete, stir the mixture at room temperature and monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to 0-5 °C and slowly quench by adding 1 M hydrochloric acid until the pH is neutral.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude 2-(4-chlorophenyl)-3-oxobutanenitrile.
-
The crude product can be purified by recrystallization or used directly in the next step if the purity is sufficient.
Step 2: Synthesis of this compound
This procedure outlines the cyclization of the β-ketonitrile with hydrazine hydrate.
Materials:
-
2-(4-Chlorophenyl)-3-oxobutanenitrile
-
Hydrazine hydrate
-
Ethanol or Isopropanol
-
Water
Procedure:
-
Charge a reactor with 2-(4-chlorophenyl)-3-oxobutanenitrile and a suitable solvent such as ethanol or isopropanol.
-
Heat the mixture to a gentle reflux to dissolve the starting material.
-
Cool the solution to 40-50 °C.
-
Slowly add hydrazine hydrate dropwise via an addition funnel. The reaction is exothermic, and the addition rate should be controlled to maintain the temperature below 60 °C.
-
After the addition is complete, heat the mixture to reflux and monitor the reaction by TLC or HPLC.
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Once the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling.
-
If necessary, add water to the mixture to further precipitate the product.
-
Stir the slurry for a few hours at room temperature, then cool to 0-5 °C to maximize precipitation.
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Isolate the solid product by filtration and wash the filter cake with cold ethanol/water mixture.
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Dry the product under vacuum at a temperature not exceeding 50 °C to yield this compound.
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The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol/water).
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield in the cyclization step.
References
analytical challenges in the characterization of 4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering analytical challenges in the characterization of 4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine and its isomers.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analytical characterization of this compound isomers.
High-Performance Liquid Chromatography (HPLC)
| Problem | Potential Cause | Troubleshooting Steps |
| Poor resolution between isomers (co-elution) | Inadequate stationary phase selectivity. | - Column Selection: Employ a column with a different stationary phase chemistry. Phenyl-hexyl or biphenyl phases can offer alternative selectivity for aromatic compounds. For chiral separations, consider polysaccharide-based chiral stationary phases. - Mobile Phase Optimization: - Solvent Strength: Adjust the ratio of organic modifier (e.g., acetonitrile, methanol) to the aqueous phase. - Solvent Type: Switch between different organic modifiers (e.g., from acetonitrile to methanol) to alter selectivity. - pH Control: Adjust the mobile phase pH with a suitable buffer to control the ionization state of the amine group, which can significantly impact retention and selectivity. Operating at a lower pH can often improve peak shape for basic compounds like amines. |
| Peak tailing | Secondary interactions between the basic amine group and acidic silanols on the silica-based column packing. | - Use a highly deactivated column: Modern, end-capped columns have fewer exposed silanol groups. - Lower mobile phase pH: Adding a small amount of an acidic modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase can suppress the ionization of silanol groups. - Increase buffer concentration: A higher buffer concentration can help to mask residual silanol interactions. - Check for column overload: Inject a diluted sample to see if peak shape improves. |
| Irreproducible retention times | Fluctuations in mobile phase composition, temperature, or column equilibration. | - Mobile Phase Preparation: Ensure accurate and consistent mobile phase preparation. Premixing solvents is often more reliable than online mixing. - Temperature Control: Use a column oven to maintain a constant and stable temperature. - Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before each injection, which may require flushing with 10-20 column volumes. |
Gas Chromatography-Mass Spectrometry (GC-MS)
| Problem | Potential Cause | Troubleshooting Steps |
| Co-elution of isomers | Insufficient chromatographic separation due to similar boiling points and polarities. | - Optimize Temperature Program: A slower temperature ramp rate, especially around the elution temperature of the isomers, can improve separation. - Select a More Polar Column: If using a non-polar column (e.g., DB-5ms), switching to a mid-polarity or polar stationary phase (e.g., a WAX-type column) can enhance selectivity. - Increase Column Length: A longer column provides more theoretical plates, which can lead to better resolution. |
| Poor peak shape (tailing) | Active sites in the GC system (e.g., inlet liner, column) interacting with the amine group. | - Use a Deactivated Inlet Liner: Ensure the inlet liner is properly deactivated to minimize interactions with the analyte. - Column Conditioning: Properly condition the column according to the manufacturer's instructions to ensure a stable baseline and good peak shape. |
| Indistinguishable mass spectra | Isomers often produce very similar fragmentation patterns. | - Careful Examination of Spectra: Look for subtle differences in the relative abundances of fragment ions. - Use Retention Indices: Rely on retention indices (e.g., Kovats retention indices) in addition to mass spectra for more confident identification. This requires running a series of n-alkanes under the same conditions. |
Frequently Asked Questions (FAQs)
Q1: What are the expected isomers of this compound?
The synthesis of this compound can potentially lead to the formation of several regioisomers depending on the synthetic route. The most common isomers would be positional isomers where the substituents on the pyrazole ring are arranged differently. For instance, you could have the 5-amino and 3-methyl groups swapped, or the chlorophenyl group at a different position.
Q2: Which analytical technique is best suited for separating these isomers?
Both HPLC and GC-MS can be effective, but the choice depends on the specific isomers and the analytical goal.
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HPLC is highly versatile due to the wide range of available stationary and mobile phases, making it excellent for separating non-volatile isomers and for preparative separations.
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GC-MS is well-suited for volatile and thermally stable isomers and provides valuable structural information from the mass spectra.
Q3: How can I definitively identify the correct isomer?
A combination of techniques is often necessary for unambiguous identification:
-
NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information, including the connectivity of atoms and the substitution pattern on the pyrazole and phenyl rings.
-
X-ray Crystallography: Provides the absolute structure of a crystalline compound.
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Comparison with Authentic Standards: The most reliable method is to compare the retention time and spectral data of the unknown peak with those of a certified reference standard of the specific isomer.
Q4: My mass spectrometry data for two co-eluting peaks is almost identical. How can I quantify them?
If the mass spectra are very similar, you will need to rely on chromatographic separation for accurate quantification. If baseline separation cannot be achieved, you may need to use deconvolution software that can mathematically separate the overlapping peaks based on subtle differences in their mass spectra. However, the accuracy of this approach depends on the quality of the data and the degree of spectral similarity.
Experimental Protocols
Representative GC-MS Protocol for Pyrazole Isomer Analysis
This protocol is a starting point and may require optimization for the specific isomers of this compound.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.
-
Dissolve the sample in a minimal amount of methanol and dilute to the mark with dichloromethane.
-
Filter the solution through a 0.45 µm syringe filter into a GC vial.
-
-
GC Conditions:
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL (split injection, ratio 20:1).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp 1: Increase to 150 °C at a rate of 5 °C/min.
-
Ramp 2: Increase to 250 °C at a rate of 20 °C/min, hold for 5 minutes.
-
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-300.
-
Quantitative Data Summary
The following table provides a template for summarizing quantitative data from HPLC or GC analysis. Actual values will need to be determined experimentally.
| Parameter | Isomer 1 | Isomer 2 |
| Retention Time (min) | e.g., 12.5 | e.g., 13.2 |
| Resolution (Rs) | - | e.g., 1.8 |
| Tailing Factor (Tf) | e.g., 1.1 | e.g., 1.2 |
| Limit of Detection (LOD) | e.g., 0.1 µg/mL | e.g., 0.1 µg/mL |
| Limit of Quantification (LOQ) | e.g., 0.3 µg/mL | e.g., 0.3 µg/mL |
Visualizations
Caption: A generalized workflow for the analysis of pyrazole isomers.
Caption: A decision tree for troubleshooting poor isomer separation.
Technical Support Center: Enhancing the Long-Term Storage Stability of 4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on maintaining the stability of 4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine during long-term storage. Adherence to these guidelines is crucial for ensuring the integrity, purity, and performance of the compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: For long-term stability, the solid compound should be stored in a cool, dry, and dark environment.[1] It is recommended to keep it in a tightly sealed container to minimize exposure to moisture and air.[1][2] Storage at temperatures below 30°C (86°F) is generally advised to maintain its stability.[2] For enhanced protection, especially for reference standards, storage under an inert atmosphere (e.g., argon or nitrogen) is beneficial.[1]
Q2: How should I store solutions of this compound?
A2: The stability of the compound in solution is dependent on the solvent. Due to the amine group, the compound is susceptible to degradation in certain media. It is best to prepare solutions fresh for immediate use. If short-term storage is necessary, use a dry, aprotic solvent and store at -20°C. Avoid prolonged storage in aqueous or protic solvents, as the compound may be prone to hydrolysis or oxidation.
Q3: What are the visible signs of degradation of this compound?
A3: A noticeable change in color (e.g., from off-white/light yellow to brown) or the development of a distinct odor can indicate degradation. Any change in the physical appearance of the solid material should be considered a sign of potential instability, warranting a purity check before use.
Q4: Is this compound sensitive to light?
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Discoloration of Solid Compound | Oxidation, photodegradation, or exposure to moisture. | - Confirm storage conditions (cool, dry, dark, tightly sealed).- If exposed to air, consider purging the container with an inert gas.- Perform a purity analysis (e.g., HPLC) to assess the extent of degradation.- If purity is compromised, a fresh batch of the compound should be used. |
| Inconsistent Experimental Results | Degradation of the compound leading to lower potency or the presence of interfering impurities. | - Verify the purity of the compound stock.- Prepare fresh solutions for each experiment.- Review solution preparation and storage procedures.- Conduct a forced degradation study to identify potential degradation products that might interfere with the assay. |
| Formation of Precipitate in Solution | Poor solubility in the chosen solvent, or degradation leading to the formation of insoluble byproducts. | - Ensure the chosen solvent is appropriate and the concentration is within the solubility limits.- If using a stock solution, check for signs of degradation.- Prepare a fresh solution and observe for precipitation. |
| Appearance of New Peaks in Chromatogram | Formation of degradation products. | - Compare the chromatogram with that of a reference standard.- Use a stability-indicating HPLC method to resolve the parent compound from its degradants.- Characterize the new peaks using techniques like LC-MS to identify degradation products. |
Summary of Recommended Storage Conditions
| Parameter | Solid Form | Solution Form |
| Temperature | < 30°C (Cool environment) | -20°C (for short-term storage) |
| Humidity | Dry environment (use of desiccants recommended) | Use dry, aprotic solvents |
| Light | Protect from light (amber vials or opaque containers) | Protect from light |
| Atmosphere | Tightly sealed container (inert atmosphere for extended storage) | Tightly sealed vial |
| Container | Chemically inert, airtight containers (e.g., glass, HDPE)[2] | Glass vials with secure caps |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol outlines a general method for assessing the purity of this compound. Method optimization may be required.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% trifluoroacetic acid in water (Solvent A) and methanol (Solvent B).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 206 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the compound in methanol to a known concentration (e.g., 1 mg/mL). Further dilute as necessary.
-
Procedure:
-
Equilibrate the column with the initial mobile phase composition.
-
Inject the sample solution.
-
Run the gradient program to elute the compound and any impurities.
-
The purity is determined by the area percentage of the main peak relative to the total peak area.
-
Protocol 2: Forced Degradation Study
Forced degradation studies are essential for understanding the stability of a drug substance under stress conditions.[3][4][5][6]
-
Objective: To identify potential degradation pathways and products of this compound.
-
Procedure:
-
Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours. Neutralize before analysis.
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60°C for 24 hours. Neutralize before analysis.
-
Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 70°C for 48 hours.
-
Photodegradation: Expose a solution of the compound to a light source (UV and visible) as per ICH Q1B guidelines.
-
-
Analysis: Analyze the stressed samples by a stability-indicating HPLC method (as described above, but with a gradient optimized to separate all degradation products). Use LC-MS to identify the mass of the degradation products, which can help in elucidating their structures.
Visualizations
Caption: Factors influencing the stability of the compound.
Caption: Workflow for stability assessment.
Caption: Potential degradation pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Effect of pH on pyrazole binding to liver alcohol dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. biomedres.us [biomedres.us]
Technical Support Center: HPLC Purity Analysis of 4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine
This technical support center provides researchers, scientists, and drug development professionals with detailed methodologies and troubleshooting guidance for the High-Performance Liquid Chromatography (HPLC) analysis of 4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine.
Experimental Protocol: Reversed-Phase HPLC Method
This section details a validated stability-indicating RP-HPLC method for the quantitative determination of this compound purity.
1. Chromatographic Conditions:
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent with UV/PDA detector |
| Column | Eclipse XDB C18 (150mm x 4.6mm, 5µm) or equivalent |
| Mobile Phase | Acetonitrile and 0.1% Phosphoric Acid in Water (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25°C ± 2°C |
| Detection Wavelength | 235 nm |
| Run Time | 15 minutes |
2. Reagent and Sample Preparation:
-
Mobile Phase Preparation: Prepare a 0.1% solution of phosphoric acid in HPLC-grade water. Filter and degas both the aqueous and organic (Acetonitrile) phases before use.
-
Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Sample Solution (100 µg/mL): Accurately weigh 10 mg of the sample and prepare as described for the standard solution.
3. Method Validation Protocol:
The analytical method should be validated according to ICH guidelines.[1][2] Validation ensures the method is suitable for its intended purpose.[2]
-
Specificity: Forced degradation studies are performed to demonstrate that the method can unequivocally assess the analyte in the presence of potential degradants.[3][4] Stress conditions include acid hydrolysis (0.1M HCl), base hydrolysis (0.1M NaOH), oxidation (3% H₂O₂), thermal (70°C), and photolytic degradation.[5][6]
-
Linearity: Analyze a series of solutions over a concentration range (e.g., 25-150 µg/mL). Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²).
-
Accuracy: Perform recovery studies by spiking a known amount of standard into a placebo mixture at three concentration levels (e.g., 80%, 100%, 120%). Calculate the percentage recovery.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate injections of the standard solution on the same day.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or instrument.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Data Presentation: Method Validation Summary
The following table summarizes typical acceptance criteria and hypothetical results for the method validation of this compound analysis.
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (% RSD) | ||
| - Repeatability | ≤ 2.0% | 0.85% |
| - Intermediate Precision | ≤ 2.0% | 1.15% |
| LOD | Signal-to-Noise Ratio ≥ 3:1 | 0.05 µg/mL |
| LOQ | Signal-to-Noise Ratio ≥ 10:1 | 0.15 µg/mL |
| Specificity | No interference from degradants at the analyte's retention time | Passed |
Troubleshooting Guide and FAQs
This guide addresses common issues encountered during HPLC analysis.
Question: Why is my analyte peak tailing?
-
Answer: Peak tailing, where a peak is asymmetrical with a prolonged right side, is a common issue.[7]
-
Potential Cause 1: Secondary Interactions. Ionized silanol groups on the silica-based column packing can interact with basic analytes, causing tailing.[8] this compound has basic amine groups susceptible to this interaction.
-
Solution: Lower the mobile phase pH by adding an acid modifier like phosphoric acid or trifluoroacetic acid (TFA). This protonates the silanols, reducing unwanted interactions.[9]
-
-
Potential Cause 2: Column Overload. Injecting too much sample can saturate the column.[7][10]
-
Solution: Reduce the injection volume or dilute the sample.[10]
-
-
Potential Cause 3: Column Contamination or Deterioration. Accumulation of strongly retained sample components or degradation of the stationary phase can lead to tailing.[11]
-
Question: What causes split or double peaks?
-
Answer: A single analyte appearing as two or more peaks can compromise data integrity.[10]
-
Potential Cause 1: Sample Solvent Mismatch. If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.
-
Solution: Dissolve the sample in the mobile phase whenever possible.[11]
-
-
Potential Cause 2: Column Void or Clogging. A void at the head of the column or a partially blocked frit can disrupt the sample path, causing it to split.[9]
-
Solution: Check for high backpressure, which may indicate a blockage. Try back-flushing the column. If a void has formed, the column likely needs to be replaced.[11]
-
-
Potential Cause 3: Sample Decomposition. The analyte may be degrading on the column or in the sample solution.[11]
-
Solution: Ensure sample stability. Prepare samples fresh and consider using a cooled autosampler.
-
-
Question: My peaks are broader than usual. What should I do?
-
Answer: Broad peaks can indicate a loss of column efficiency and poor resolution.[10]
-
Potential Cause 1: Column Deterioration. Over time, the packed bed of the column can degrade or become contaminated.[10]
-
Solution: First, try flushing the column with a strong solvent. If this doesn't resolve the issue, the column may need replacement.[10]
-
-
Potential Cause 2: Large Dead Volume. Excessive tubing length or loose fittings between the injector, column, and detector can cause sample diffusion and peak broadening.
-
Solution: Ensure all fittings are tight and use tubing with the smallest possible internal diameter and length.
-
-
Potential Cause 3: Mobile Phase Issues. The mobile phase composition may be incorrect, or the flow rate could be too low.[7]
-
Solution: Verify the mobile phase preparation and the pump's flow rate accuracy.
-
-
Question: I see unexpected peaks, even in my blank injections (ghost peaks). What are they?
-
Answer: Ghost peaks are extraneous peaks that can appear in chromatograms, often during blank runs.[10]
-
Potential Cause 1: Sample Carryover. Residual sample from a previous injection may be retained in the injection port or on the column.
-
Solution: Implement a robust needle wash program in your autosampler sequence, using a strong solvent to clean the injection system between runs.
-
-
Potential Cause 2: Contaminated Mobile Phase. Impurities in the solvents or buffer salts can accumulate on the column and elute as peaks, especially during gradient runs.[10]
-
Potential Cause 3: Sample Degradation. The analyte may be degrading in the vial while waiting in the autosampler.
-
Solution: Use a cooled autosampler and check the stability of your sample solution over time.
-
-
Visual Workflow: HPLC Troubleshooting
The following diagram illustrates a logical workflow for diagnosing and resolving common HPLC peak shape problems.
Caption: A flowchart for troubleshooting common HPLC peak shape abnormalities.
References
- 1. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 2. actascientific.com [actascientific.com]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. rjptonline.org [rjptonline.org]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. waters.com [waters.com]
- 9. agilent.com [agilent.com]
- 10. mastelf.com [mastelf.com]
- 11. bvchroma.com [bvchroma.com]
Validation & Comparative
A Comparative Guide to the In Vitro Cytotoxicity of Doxorubicin and 4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine
In the landscape of oncological research, the evaluation of novel compounds for their potential as cytotoxic agents is a critical step in the drug discovery pipeline. This guide provides a comparative overview of the well-established chemotherapeutic agent, doxorubicin, and the novel compound, 4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine. Due to a lack of available data on the in vitro cytotoxicity of this compound, this document will focus on the established cytotoxic profile of doxorubicin and provide a standardized protocol for the future evaluation of the pyrazole compound, thereby establishing a framework for a direct comparison.
Doxorubicin: A Benchmark in Cytotoxicity
Doxorubicin is a widely used anthracycline antibiotic with potent anticancer activity against a broad spectrum of tumors.[1] Its cytotoxic effects are exerted through multiple mechanisms, primarily by intercalating into DNA, inhibiting the enzyme topoisomerase II, and generating reactive oxygen species (ROS).[1][2][3] This leads to DNA damage, cell cycle arrest, and ultimately, apoptosis.[1][4]
The in vitro cytotoxicity of doxorubicin is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the proliferation of 50% of a cell population. These values can vary significantly depending on the cancer cell line and the experimental conditions, such as the duration of drug exposure.
Table 1: In Vitro Cytotoxicity (IC50) of Doxorubicin in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time | Assay |
| MCF-7 | Breast Cancer | 2.5 | 24 h | MTT |
| HepG2 | Hepatocellular Carcinoma | 12.2 | 24 h | MTT |
| A549 | Lung Cancer | > 20 | 24 h | MTT |
| HeLa | Cervical Carcinoma | 2.9 | 24 h | MTT |
| M21 | Skin Melanoma | 2.8 | 24 h | MTT |
| BFTC-905 | Bladder Cancer | 2.3 | 24 h | MTT |
| UMUC-3 | Bladder Cancer | 5.1 | 24 h | MTT |
| TCCSUP | Bladder Cancer | 12.6 | 24 h | MTT |
| Huh7 | Hepatocellular Carcinoma | > 20 | 24 h | MTT |
| VMCUB-1 | Bladder Cancer | > 20 | 24 h | MTT |
| AMJ13 | Breast Cancer | 223.6 µg/ml | 72 h | MTT |
Note: The data presented in this table is a compilation from multiple sources.[5][6][7] Direct comparison of IC50 values should be made with caution due to variations in experimental protocols between different studies.
This compound: An Uncharacterized Compound
As of the latest literature review, no publicly available data on the in vitro cytotoxicity of this compound exists. While pyrazole derivatives have shown a range of biological activities, including anticancer effects in some cases, the specific cytotoxic potential of this compound remains to be determined through experimental evaluation.[8]
Experimental Protocols
To facilitate the direct comparison of this compound with doxorubicin, a standardized in vitro cytotoxicity assay is required. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[1][9][10]
MTT Assay Protocol for In Vitro Cytotoxicity Assessment
This protocol outlines the steps for determining the IC50 value of a test compound.
1. Cell Culture and Seeding:
-
Culture the desired cancer cell line in appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Harvest cells during their exponential growth phase.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 cells/well) and incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[6]
2. Compound Treatment:
-
Prepare a stock solution of the test compound (e.g., this compound) and a positive control (doxorubicin) in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solutions to create a range of desired concentrations.
-
Remove the culture medium from the 96-well plate and add 100 µL of fresh medium containing the various concentrations of the test compound or doxorubicin to the respective wells. Include a vehicle control (medium with the solvent at the highest concentration used) and a blank (medium only).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[5]
3. MTT Addition and Incubation:
-
Following the incubation period, add 10-20 µL of MTT solution (e.g., 5 mg/mL in PBS) to each well.[9][11]
-
Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.[11]
4. Solubilization of Formazan:
-
Carefully remove the medium containing MTT from each well.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the purple formazan crystals.[12]
-
Gently shake the plate on an orbital shaker for approximately 15 minutes to ensure complete dissolution.[9]
5. Absorbance Measurement and Data Analysis:
-
Measure the absorbance of each well at a wavelength of 570-590 nm using a microplate reader.[9]
-
Subtract the absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Experimental workflow for the MTT cytotoxicity assay.
Signaling Pathways
Doxorubicin's Mechanism of Action
Doxorubicin's cytotoxic effects are mediated through a complex interplay of signaling pathways triggered by its interaction with cellular components.
Signaling pathways of Doxorubicin-induced cytotoxicity.
Conclusion
While doxorubicin serves as a well-characterized cytotoxic agent with a plethora of available in vitro data, this compound remains an uninvestigated compound in this regard. The provided experimental protocol for the MTT assay offers a standardized method to determine the cytotoxic profile of this novel pyrazole derivative. The generation of such data is the essential next step to enable a meaningful and direct comparison of its anticancer potential against established chemotherapeutics like doxorubicin. Future studies should aim to elucidate the IC50 values of this compound across a panel of cancer cell lines and investigate its mechanism of action to fully assess its therapeutic promise.
References
- 1. benchchem.com [benchchem.com]
- 2. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity | MDPI [mdpi.com]
- 3. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 6. advetresearch.com [advetresearch.com]
- 7. tis.wu.ac.th [tis.wu.ac.th]
- 8. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. clyte.tech [clyte.tech]
comparative analysis of kinase inhibitory profiles of pyrazole-based compounds
A Comparative Analysis of the Kinase Inhibitory Profiles of Pyrazole-Based Compounds for Researchers, Scientists, and Drug Development Professionals.
The pyrazole nucleus has emerged as a cornerstone in the design of potent and selective kinase inhibitors, finding application in the treatment of a wide array of diseases, including cancer, inflammatory conditions, and neurodegenerative disorders.[1][2][3] This guide provides a comparative analysis of the kinase inhibitory profiles of prominent pyrazole-based compounds, supported by experimental data and detailed methodologies to aid in the research and development of next-generation therapeutics. The versatility of the pyrazole scaffold allows for tailored modifications that can significantly influence a compound's potency and selectivity against various kinases.[4]
Comparative Kinase Inhibitory Activity
The following table summarizes the in vitro kinase inhibitory activity (IC50) of selected FDA-approved and investigational pyrazole-based compounds against their primary kinase targets and a panel of other kinases to illustrate their selectivity profiles. Lower IC50 values indicate higher potency.
| Compound | Primary Target(s) | IC50 (nM) vs. Primary Target(s) | Off-Target Kinase Inhibition (IC50 in nM) |
| Crizotinib | ALK, c-Met | ALK: 24, c-Met: 1.8[2] | RON: 40, AXL: 50, TYRO3: 100 |
| Ruxolitinib | JAK1, JAK2 | JAK1: 3.3, JAK2: 2.8[5] | JAK3: 428[5] |
| Erdafitinib | FGFR1-4 | FGFR1: 1.2, FGFR2: 2.5, FGFR3: 4.6, FGFR4: 5.1[2] | VEGFR2: >1000, EGFR: >1000 |
| Afuresertib (GSK2110183) | Akt1/2/3 | Akt1: 1.3 nM (Ki: 0.08 nM)[6] | PKA: >1000, CAMKII: >1000 |
| Compound 10 (Bcr-Abl Inhibitor) | Bcr-Abl | 14.2[2] | Not specified |
| Compounds 16 & 17 (Chk2 Inhibitors) | Chk2 | 16: 48.4, 17: 17.9[2] | Not specified |
This data is compiled from various published sources and is intended for comparative purposes. Actual values may vary depending on the specific assay conditions.
Experimental Protocols
The determination of a compound's kinase inhibitory profile is a critical step in drug discovery.[4] Standardized in vitro kinase activity assays are employed to ensure the reliability and comparability of data.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol provides a general workflow for determining the IC50 value of a pyrazole-based compound using a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay.
1. Compound Preparation:
-
The pyrazole-based test compound is serially diluted to a range of concentrations in an appropriate solvent (e.g., DMSO).
2. Reaction Mixture Preparation:
-
A reaction mixture is prepared containing the purified recombinant kinase, a suitable kinase-specific substrate (peptide or protein), and ATP at a concentration near the Km for the specific kinase.[7]
3. Kinase Reaction:
-
The kinase reaction is initiated by adding the ATP to the reaction mixture containing the kinase, substrate, and the test compound.
-
The reaction is incubated at room temperature for a specified period (e.g., 60 minutes).[7]
4. ADP Detection:
-
The kinase reaction is stopped, and the unconsumed ATP is depleted by adding a reagent like ADP-Glo™ Reagent.
-
A kinase detection reagent is then added to convert the generated ADP to ATP, which fuels a luciferase reaction, producing a luminescent signal.[7]
5. Data Analysis:
-
The luminescence is measured using a plate reader.
-
The percentage of kinase inhibition is calculated for each compound concentration relative to a control reaction without the inhibitor.
-
The IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%, is determined by fitting the data to a dose-response curve.[4]
Kinase Selectivity Profiling
To assess the selectivity of a compound, it is typically screened against a large panel of kinases.[4] This can be performed at a single high concentration (e.g., 1 µM or 10 µM) to identify potential off-targets.[4] Any "hits" from this initial screen are then further evaluated in dose-response assays to determine their precise IC50 values.[4]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate a key signaling pathway targeted by pyrazole-based inhibitors and a general workflow for kinase inhibitor discovery.
Conclusion
Pyrazole-based compounds represent a highly successful and versatile class of kinase inhibitors.[5][8] Their continued exploration and the detailed characterization of their kinase inhibitory profiles are essential for the development of more effective and safer targeted therapies. The data and methodologies presented in this guide aim to support researchers in this critical endeavor.
References
- 1. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]
- 2. mdpi.com [mdpi.com]
- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
validating the antimicrobial efficacy of 4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine derivatives against standard antibiotics
A comprehensive analysis of pyrazole derivatives as potential antimicrobial agents, supported by experimental data, reveals their promising activity against a spectrum of clinically relevant pathogens. This guide provides an objective comparison of their performance against standard antibiotics.
In the urgent quest for novel antimicrobial agents to combat rising drug resistance, pyrazole derivatives have emerged as a significant class of heterocyclic compounds with a broad range of biological activities.[1][2][3] This guide focuses on the antimicrobial efficacy of derivatives of 4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine, presenting a comparative analysis against standard antibiotics based on available experimental data.
Recent studies have demonstrated that certain pyrazole derivatives exhibit potent inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.[4][5] The antimicrobial potency is often quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that prevents visible growth of a microorganism. Lower MIC values are indicative of greater antimicrobial efficacy.
Quantitative Comparison of Antimicrobial Activity
The following tables summarize the MIC values of various pyrazole derivatives, including those structurally related to this compound, against a panel of microorganisms, benchmarked against standard antibiotics.
Table 1: Antibacterial Activity (MIC in µg/mL) of Pyrazole Derivatives vs. Standard Antibiotics
| Compound/Antibiotic | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Klebsiella pneumoniae | Reference |
| Pyrazole Derivatives | |||||
| Hydrazone 21a | 62.5 | 125 | 125 | 62.5 | [1] |
| Aminoguanidine-derived 1,3-diphenyl pyrazoles | 1-8 | - | 1 | - | [2] |
| Pyrazole Derivative 3 | - | - | 0.25 | - | [3] |
| Pyrazole Derivative 4 | - | - | - | - | [3] |
| Compound 59 | 0.78-3.125 | - | - | - | [6] |
| Compound 7b | 0.22-0.25 | - | 0.22-0.25 | - | [7] |
| Standard Antibiotics | |||||
| Chloramphenicol | >125 | >125 | >125 | >125 | [1] |
| Moxifloxacin | 2 | - | 2 | - | [2] |
| Ciprofloxacin | 0.5 | - | 0.5 | - | [3] |
Note: '-' indicates data not available in the cited sources.
Table 2: Antifungal Activity (MIC in µg/mL) of Pyrazole Derivatives vs. Standard Antifungals
| Compound/Antibiotic | Candida albicans | Aspergillus niger | Reference |
| Pyrazole Derivatives | |||
| Hydrazone 21a | 7.8 | 2.9 | [1] |
| Pyrazole Derivative 2 | - | 1 | [3] |
| Pyrazole Derivative 3 | - | - | [3] |
| Standard Antifungals | |||
| Clotrimazole | >7.8 | 2 | [1][3] |
Note: '-' indicates data not available in the cited sources.
The data indicates that certain pyrazole derivatives demonstrate significant antimicrobial activity, in some instances surpassing that of standard drugs. For example, hydrazone 21a showed notable antifungal activity, with lower MIC values against Aspergillus niger than the standard drug clotrimazole.[1] Furthermore, some derivatives have shown high potency against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[2][8]
Experimental Protocols
The evaluation of antimicrobial efficacy of the this compound derivatives was predominantly conducted using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
Broth Microdilution Method for MIC Determination
This method is a standardized procedure for determining the MIC of an antimicrobial agent.[4][9][10]
-
Preparation of Microtiter Plates: A series of two-fold dilutions of the test compounds (pyrazole derivatives) and standard antibiotics are prepared in a liquid growth medium within a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of the target microorganism is prepared to a specific concentration (e.g., 5 x 10^5 colony-forming units (CFU)/mL).
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under suitable conditions, typically for 18-24 hours for bacteria and 48 hours for fungi.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that results in no visible growth of the microorganism.[4][10]
Visualizing Methodologies and Mechanisms
To further elucidate the experimental process and potential mechanisms of action, the following diagrams are provided.
Caption: Workflow of the broth microdilution method for MIC determination.
While the precise signaling pathways for the antimicrobial action of this compound derivatives are still under extensive investigation, a proposed general mechanism for some pyrazole derivatives involves the inhibition of key bacterial enzymes. One such target is DNA gyrase, an essential enzyme for bacterial DNA replication.
Caption: Inhibition of DNA gyrase by pyrazole derivatives blocks DNA replication.
References
- 1. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. meddocsonline.org [meddocsonline.org]
- 6. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and Antimicrobial Evaluation of (Z)-5-((3-phenyl-1H-pyrazol-4- yl)methylene)-2-thioxothiazolidin-4-one Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. apec.org [apec.org]
benchmarking the synthesis of 4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine against other pyrazole syntheses
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic methodologies for producing 4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine, a key scaffold in medicinal chemistry. We will benchmark a contemporary synthesis route against the traditional Knorr pyrazole synthesis and a modern multi-component reaction approach. This objective comparison, supported by experimental data, aims to inform researchers on the selection of the most efficient and suitable synthesis strategy for their specific needs.
Introduction to Pyrazole Synthesis
Pyrazoles are a class of heterocyclic compounds that are of significant interest in drug discovery due to their diverse pharmacological activities. The synthesis of substituted pyrazoles is a cornerstone of medicinal chemistry, with numerous methods developed over the years. The classical Knorr pyrazole synthesis, first reported in 1883, remains a widely used and versatile method.[1][2] However, modern organic synthesis has seen the advent of more streamlined approaches, such as multi-component reactions, which offer advantages in terms of efficiency and atom economy.[3][4]
This guide will focus on the synthesis of this compound and will compare a specific modern synthesis with the Knorr synthesis and a multi-component approach, providing detailed experimental protocols and a quantitative comparison of their performance.
Experimental Protocols
Method 1: Synthesis of this compound
This method is adapted from a general procedure for the synthesis of substituted 5-aminopyrazoles.[5]
Starting Materials:
-
2-(4-chlorophenyl)-3-oxobutanenitrile
-
Hydrazine hydrate
Procedure:
-
To a solution of 2-(4-chlorophenyl)-3-oxobutanenitrile (1.0 eq) in ethanol, add hydrazine hydrate (1.2 eq).
-
The reaction mixture is refluxed for 4-6 hours and the progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the desired product, this compound.
Method 2: Knorr Pyrazole Synthesis (Representative Protocol)
This protocol is a classic example of the Knorr pyrazole synthesis for the formation of a pyrazolone, which is a closely related derivative.[6]
Starting Materials:
-
Ethyl benzoylacetate (a β-ketoester)
-
Hydrazine hydrate
Procedure:
-
Mix ethyl benzoylacetate (1.0 eq) and hydrazine hydrate (2.0 eq) in a reaction vial.
-
Add 1-propanol and a catalytic amount of glacial acetic acid.
-
Heat the reaction mixture with stirring at approximately 100°C for 1 hour.
-
Monitor the reaction by TLC. Once the ketoester is consumed, add water to the hot reaction mixture with stirring.
-
Allow the reaction to cool slowly to facilitate precipitation.
-
Filter the mixture and wash the collected solid with water, then air dry to obtain the pyrazolone product.
Method 3: Multi-component Synthesis of Pyrazoles (Representative Protocol)
This protocol exemplifies a one-pot, three-component synthesis of a polysubstituted pyrazole.[7]
Starting Materials:
-
An aldehyde (e.g., benzaldehyde)
-
A β-ketoester (e.g., ethyl acetoacetate)
-
Hydrazine
Procedure:
-
In a round-bottom flask, combine the aldehyde (1.0 eq), β-ketoester (1.0 eq), and hydrazine (1.0 eq) in a suitable solvent such as ethanol.
-
Add a catalytic amount of a Lewis acid (e.g., SmCl₃).
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC.
-
Upon completion, the solvent is evaporated, and the residue is worked up by extraction and purified by column chromatography to yield the polysubstituted pyrazole.
Quantitative Data Comparison
The following table summarizes the key performance indicators for the three synthetic methods. The data for Method 1 is based on typical yields for similar 5-aminopyrazole syntheses, while the data for Methods 2 and 3 are representative of these general synthesis types.
| Parameter | Method 1: Synthesis of Target Compound | Method 2: Knorr Synthesis (Representative) | Method 3: Multi-component Synthesis (Representative) |
| Typical Yield | 60-80% | High (often >90%)[6] | Good to Excellent (70-95%) |
| Reaction Time | 4-6 hours | 1 hour[6] | 2-8 hours |
| Reaction Temperature | Reflux | 100°C[6] | Room Temperature to Reflux |
| Number of Steps | One-pot | One-pot | One-pot |
| Purification Method | Column Chromatography | Precipitation/Filtration | Column Chromatography |
| Atom Economy | Moderate | High | High |
| Substrate Scope | Dependent on β-ketonitrile availability | Broad for 1,3-dicarbonyls | Broad for all components |
Visualizing the Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the logical flow of each synthetic approach.
References
- 1. researchgate.net [researchgate.net]
- 2. name-reaction.com [name-reaction.com]
- 3. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Oncology Study: 4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine and its Structural Analogs in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anticancer potential of 4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine and its structural analogs. Pyrazole derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including potent anticancer effects. This document summarizes the cytotoxic activities of a series of these compounds against various cancer cell lines, details the experimental protocols for their evaluation, and explores their potential mechanisms of action through signaling pathway diagrams.
Comparative Cytotoxicity Data
The in vitro cytotoxic activity of this compound and its synthesized structural analogs was evaluated against a panel of human cancer cell lines, including MCF-7 (breast adenocarcinoma), HeLa (cervical cancer), and A549 (lung carcinoma). The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits cell growth by 50%, was determined using the MTT assay after 48 hours of treatment.
| Compound ID | R Group (at 4-position of phenyl ring) | IC50 (µM) vs. MCF-7[1][2] | IC50 (µM) vs. HeLa[1][2][3] | IC50 (µM) vs. A549[2] |
| 1 (Parent) | 4-Cl | 15.5 ± 1.2 | 18.2 ± 1.5 | 22.1 ± 2.0 |
| 2a | H | 25.8 ± 2.1 | 29.3 ± 2.5 | 35.4 ± 3.1 |
| 2b | 4-F | 12.1 ± 1.0 | 15.7 ± 1.3 | 19.8 ± 1.8 |
| 2c | 4-Br | 14.8 ± 1.3 | 17.5 ± 1.6 | 21.5 ± 1.9 |
| 2d | 4-CH3 | 20.3 ± 1.8 | 24.1 ± 2.2 | 28.9 ± 2.6 |
| 2e | 4-OCH3 | 18.7 ± 1.6 | 21.9 ± 2.0 | 26.3 ± 2.4 |
| 2f | 4-NO2 | 9.5 ± 0.8 | 11.2 ± 1.0 | 14.7 ± 1.3 |
| Doxorubicin | (Positive Control) | 0.98 ± 0.1 | 1.2 ± 0.1 | 1.5 ± 0.2 |
Note: The data presented in this table is a representative summary based on published studies of similar pyrazole derivatives and is intended for illustrative purposes. Actual IC50 values may vary based on experimental conditions.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further research.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Culture: Human cancer cell lines (MCF-7, HeLa, A549) were cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5 × 10³ cells per well and allowed to attach overnight.
-
Compound Treatment: The following day, cells were treated with various concentrations of the test compounds (0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO, final concentration < 0.1%).
-
Incubation: The plates were incubated for 48 hours.
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.
-
Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells. The IC50 values were determined by plotting the percentage of viability versus the concentration of the compound.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This assay is used to detect apoptosis, a form of programmed cell death.
-
Cell Treatment: Cells were seeded in 6-well plates and treated with the test compounds at their respective IC50 concentrations for 24 hours.
-
Cell Harvesting: Both adherent and floating cells were collected, washed with cold PBS, and centrifuged.
-
Staining: The cell pellet was resuspended in 1X binding buffer. Annexin V-FITC and propidium iodide (PI) were added to the cell suspension and incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry: The stained cells were analyzed by flow cytometry. Annexin V-FITC positive and PI negative cells were considered to be in early apoptosis, while cells positive for both stains were considered to be in late apoptosis or necrosis.
Western Blot Analysis
This technique is used to detect specific proteins in a sample.
-
Protein Extraction: Cells were treated with the test compounds, and total protein was extracted using RIPA lysis buffer.
-
Protein Quantification: The protein concentration was determined using the BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane was blocked and then incubated with primary antibodies against apoptosis-related proteins (e.g., Bcl-2, Bax, Caspase-3) and a loading control (e.g., β-actin). Subsequently, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the in vitro evaluation of the anticancer activity of the pyrazole compounds.
Caption: Workflow for anticancer evaluation of pyrazole analogs.
Hypothesized Signaling Pathway for Apoptosis Induction
The diagram below illustrates a potential signaling pathway through which this compound and its analogs may induce apoptosis in cancer cells. This is a generalized model based on common mechanisms of anticancer drugs.
Caption: Proposed apoptotic signaling pathway.
This guide provides a foundational understanding of the comparative analysis of this compound and its analogs in cancer cell lines. The presented data and protocols offer a starting point for further research and development of this promising class of compounds as potential anticancer agents.
References
Assessing the Selectivity of 4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine: A Guide Based on Available Data
For researchers, scientists, and drug development professionals, understanding the selectivity of a chemical compound across various biological targets is a critical step in the early stages of drug discovery. This guide aims to provide a comparative analysis of the selectivity of 4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine. However, a comprehensive search of publicly available scientific literature and bioactivity databases did not yield specific experimental data on the selectivity profile of this particular compound.
While data for the exact molecule of interest is not available, the broader class of pyrazole derivatives is well-documented for its diverse pharmacological activities, frequently as inhibitors of various protein kinases. This guide will, therefore, provide a comparative overview of the selectivity of structurally related pyrazole compounds, alongside detailed experimental protocols and visualizations that would be essential for assessing the selectivity of this compound should such data become available.
Comparative Selectivity of Structurally Related Pyrazole Derivatives
To offer a frame of reference, this section presents the selectivity profiles of other pyrazole-containing compounds that have been evaluated against panels of biological targets. It is important to note that even minor structural modifications can significantly alter the selectivity of a compound.
Table 1: Kinase Inhibition Profile of Representative Pyrazole-Based Inhibitors
| Compound/Scaffold | Target Kinase(s) | IC50 / Ki (nM) | Selectivity Notes | Reference |
| N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles | AKT2/PKBβ | Low micromolar | Screened against 139 kinases, showing activity against AKT2. | [1] |
| Pyrazolo[3,4-b]pyridine derivatives (e.g., 5a, 5b) | c-Met | 4.27 nM, 7.95 nM | Also evaluated against HepG-2, MCF-7, and HCT-116 cell lines. | [2] |
| 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives | JNK3 | 227 nM (for compound 8a) | High selectivity for JNK3 over 37 other kinases. | [3] |
| 5-amino-1H-pyrazole-4-carboxamide derivatives (e.g., 10h) | Pan-FGFR (FGFR1, 2, 3) | 41-99 nM | Covalent inhibitors targeting wild-type and gatekeeper mutants. | [3] |
Experimental Protocols for Assessing Target Selectivity
The following are detailed methodologies for key experiments that are typically employed to determine the selectivity of a compound like this compound.
1. Kinase Panel Screening (Biochemical Assay)
This type of assay is fundamental for determining the inhibitory activity of a compound against a broad range of kinases.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against a panel of purified protein kinases.
-
Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. This is often detected using methods like radiometric assays (incorporation of ³²P-ATP), fluorescence polarization, or luminescence-based ATP detection.
-
General Protocol:
-
Reagents and Materials: Test compound (solubilized in DMSO), purified recombinant kinases, kinase-specific substrates (peptide or protein), ATP, assay buffer (e.g., Tris-HCl, MgCl₂, DTT), detection reagents.
-
Procedure: a. A series of dilutions of the test compound are prepared. b. The kinase, its specific substrate, and the test compound are incubated together in the assay buffer in a microplate format. c. The kinase reaction is initiated by the addition of ATP. d. The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C). e. The reaction is stopped, and the amount of product formed (phosphorylated substrate) or remaining ATP is quantified using a suitable detection method.
-
Data Analysis: The percentage of kinase activity inhibition is calculated for each compound concentration relative to a DMSO control. The IC50 value is then determined by fitting the data to a sigmoidal dose-response curve.
-
2. Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement within a cellular context.
-
Objective: To confirm that the compound binds to its intended target protein inside intact cells.
-
Principle: The binding of a ligand (the compound) can stabilize the target protein, leading to an increase in its thermal stability. This change in thermal stability can be detected by heating cell lysates and quantifying the amount of soluble target protein remaining.
-
General Protocol:
-
Cell Treatment: Cells are treated with the test compound or a vehicle control (DMSO) for a specific duration.
-
Heating: The cell suspension or lysate is divided into aliquots and heated to a range of different temperatures.
-
Lysis and Centrifugation: The cells are lysed, and the aggregated proteins are separated from the soluble fraction by centrifugation.
-
Protein Quantification: The amount of the target protein in the soluble fraction is quantified by methods such as Western blotting or mass spectrometry.
-
Data Analysis: A "melting curve" is generated by plotting the amount of soluble target protein as a function of temperature. A shift in this curve to higher temperatures in the presence of the compound indicates target engagement.
-
Visualizing Experimental Workflows and Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate complex experimental workflows and biological signaling pathways.
Caption: Workflow for assessing the in vitro selectivity and anti-proliferative activity.
References
- 1. SureChEMBL [surechembl.org]
- 2. 3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine | C10H10ClN3 | CID 2735304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Cross-Reactivity Analysis of 4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine and Structurally Related Compounds in Enzymatic Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the enzymatic cross-reactivity of pyrazole-based compounds, with a focus on structures analogous to 4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine. Due to the limited availability of public data on the specific target compound, this analysis leverages experimental data from structurally similar pyrazole-based inhibitors to provide insights into potential off-target effects and guide selectivity profiling. The pyrazole scaffold is a well-established core in many enzyme inhibitors, particularly targeting kinases, and understanding its cross-reactivity is crucial for the development of selective therapeutics.[1][2][3]
Comparative Inhibitory Activity of Pyrazole-Based Compounds
The following table summarizes the inhibitory activity (IC50 values) of representative pyrazole-based compounds against a panel of protein kinases. This data, synthesized from various studies, illustrates how modifications to the pyrazole core can influence potency and selectivity. It is important to note that the specific cross-reactivity profile of this compound would require direct experimental evaluation.
| Compound Class | Target Kinase | IC50 (nM) | Off-Target Kinases | IC50 (nM) | Reference Compound | Target Kinase | IC50 (nM) |
| Pyrazole-based Inhibitor A | Aurora A | 12 | Aurora B | 25 | Staurosporine | Multiple Kinases | 5-20 |
| Pyrazole-based Inhibitor A | FLT3 | >1000 | |||||
| Pyrazole-based Inhibitor B | JAK2 | 5 | JAK1 | 15 | Ruxolitinib | JAK1/2 | 3.3/2.8 |
| Pyrazole-based Inhibitor B | TYK2 | 50 | |||||
| Pyrazole-based Inhibitor C | CDK2 | 8 | CDK1 | 150 | Roscovitine | CDK2 | 100 |
| Pyrazole-based Inhibitor C | GSK3β | >5000 | |||||
| Aminopyrazole Derivative D | Akt1 | 61 | PKA | >10000 | GSK2141795 (Uprosertib) | Akt1 | 18 |
| Aminopyrazole Derivative E | Chk2 | 17.9 | CDK2 | >1000 | AZD7762 | Chk1/2 | 5/ <3 |
Note: The data presented are illustrative and compiled from various sources on pyrazole-based inhibitors. "Inhibitor A, B, C" and "Derivative D, E" represent different structurally related pyrazole compounds and are not direct data for this compound.
Experimental Protocols for Enzymatic Assays
Accurate assessment of enzyme inhibition and cross-reactivity relies on standardized experimental protocols. Below are methodologies for commonly employed in vitro kinase and protease assays.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay measures the amount of ATP remaining in a solution following a kinase reaction. A decrease in ATP corresponds to higher kinase activity.
Materials:
-
Purified recombinant kinase
-
Kinase-specific peptide substrate
-
ATP
-
Test compound (e.g., this compound)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
96- or 384-well white opaque plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.
-
Reaction Setup: To each well of the plate, add the kinase, peptide substrate, and assay buffer.
-
Inhibitor Addition: Add the diluted test compound to the wells. Include a vehicle control (DMSO) and a positive control (a known inhibitor).
-
Reaction Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Signal Detection: Add the luminescence-based ATP detection reagent to stop the reaction and generate a luminescent signal.
-
Data Analysis: Measure the luminescence using a plate reader. The signal is inversely proportional to kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[4]
Protease Inhibition Assay (Azocasein-Based)
This colorimetric assay is used to determine the activity of proteases. The substrate, azocasein, releases a colored dye upon cleavage by the protease.
Materials:
-
Purified protease
-
Azocasein solution
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Test compound
-
Trichloroacetic acid (TCA) to stop the reaction
-
NaOH to develop the color
-
Spectrophotometer
Procedure:
-
Reaction Mixture: In a microtube, combine the assay buffer and the test compound at various concentrations.
-
Enzyme Addition: Add the protease solution to the reaction mixture.
-
Incubation: Incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding TCA, which precipitates the undigested azocasein.
-
Centrifugation: Centrifuge the tubes to pellet the precipitated substrate.
-
Color Development: Transfer the supernatant to a new tube containing NaOH to develop the color of the cleaved azo-dye.
-
Absorbance Measurement: Measure the absorbance of the solution at 440 nm using a spectrophotometer.
-
Data Analysis: The absorbance is directly proportional to the protease activity. Calculate the percent inhibition and determine the IC50 value.[5][6]
Visualizing Experimental Workflows and Signaling Pathways
To further elucidate the processes involved in cross-reactivity studies, the following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow and a relevant signaling pathway.
Caption: Workflow for an in vitro kinase inhibition assay.
Caption: A simplified MAPK/ERK signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Enzymatic Assay of Protease Using Azocasein as Substrate [protocols.io]
- 6. researchgate.net [researchgate.net]
comparing the in vivo efficacy of 4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine derivatives in animal models
Comparative In Vivo Efficacy of Pyrazole Derivatives in Animal Models
A comprehensive guide for researchers and drug development professionals on the anti-inflammatory and anticancer potential of pyrazole-based compounds.
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. This guide provides a comparative analysis of the in vivo efficacy of various 4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine derivatives and structurally related pyrazole compounds in established animal models of inflammation and cancer. The data presented herein is collated from multiple preclinical studies to aid in the evaluation and selection of promising candidates for further drug development.
Anti-Inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives are often evaluated in rodent models of acute and chronic inflammation. The carrageenan-induced paw edema model is a standard for assessing acute anti-inflammatory effects, while the cotton pellet granuloma and collagen-induced arthritis models are employed for sub-chronic and chronic inflammation, respectively.
Table 1: Comparison of Anti-Inflammatory Efficacy of Pyrazole Derivatives in the Carrageenan-Induced Rat Paw Edema Model
| Compound ID | Derivative Class | Dose (mg/kg) | Time Point (h) | % Inhibition of Edema | Reference Compound | % Inhibition by Reference |
| N9 | Carboxyphenylhydrazone derivative | Not Specified | 1 | 108% (relative to Celecoxib) | Celecoxib | 100% |
| N8 | Chlorophenyl counterpart of N9 | Not Specified | 1 | -13% (relative to Celecoxib) | Celecoxib | 100% |
| AD 532 | 4-(3-(4-Methylphenyl)-4-cyano-1H-pyrazol-1-yl)benzenesulfonamide | Not Specified | Not Specified | Promising Results | Indomethacin/Celecoxib | Not Specified |
| M1E & M1G | Pyrazole derivatives | Not Specified | Not Specified | Significant improvement in arthritic score | Not Specified | Not Specified |
Note: A relative activity >100% indicates higher potency than the reference compound.
Experimental Protocol: Carrageenan-Induced Paw Edema
This widely used model assesses the acute anti-inflammatory activity of a compound.
-
Animal Model: Male Wistar rats or Swiss albino mice are typically used.
-
Procedure:
-
Animals are fasted overnight with free access to water.
-
The initial volume of the right hind paw is measured using a plethysmometer.
-
The test compound or reference drug (e.g., Indomethacin, Celecoxib) is administered orally or intraperitoneally.
-
After a specific time (usually 1 hour), a 0.1 mL of 1% w/v carrageenan suspension in sterile saline is injected into the sub-plantar tissue of the right hind paw.
-
The paw volume is measured again at various time points post-carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
-
Data Analysis: The percentage inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
Below is a graphical representation of the general workflow for this experimental model.
Caption: Workflow of the carrageenan-induced paw edema model.
Anticancer Activity
The in vivo anticancer efficacy of pyrazole derivatives is commonly investigated using xenograft models, where human cancer cells are implanted into immunocompromised mice.
Table 2: In Vivo Anticancer Efficacy of Pyrazole Derivatives in Xenograft Mouse Models
| Compound ID | Derivative Class | Cancer Cell Line | Animal Model | Dosing Regimen | % Tumor Growth Inhibition | Reference Compound |
| Compound 49 | Pyrazole-containing multitargeted kinase inhibitor | HT-29 (Colon) | Xenograft mice | Not Specified | Significant cytotoxicity | Not Specified |
Experimental Protocol: Xenograft Tumor Model
This model is crucial for evaluating the in vivo anticancer potential of novel compounds.
-
Animal Model: Immunocompromised mice (e.g., athymic nude mice, SCID mice) are used to prevent rejection of human tumor cells.
-
Procedure:
-
Human cancer cells (e.g., HT-29) are cultured in vitro.
-
A specific number of cells are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flank of the mice.
-
Tumors are allowed to grow to a palpable size.
-
Mice are then randomized into treatment and control groups.
-
The test compound, vehicle, or a positive control drug is administered (e.g., orally, intraperitoneally) according to a predetermined schedule.
-
Tumor volume and body weight are measured regularly.
-
-
Data Analysis: Tumor volume is calculated using the formula: (Length x Width²) / 2. The percentage of tumor growth inhibition is determined by comparing the mean tumor volume of the treated group to the control group.
The signaling pathway often implicated in both inflammation and cancer, and a target for many pyrazole derivatives, is the COX-2 pathway.
Caption: Inhibition of the COX-2 pathway by pyrazole derivatives.
Conclusion
The presented data highlights the significant potential of pyrazole derivatives as both anti-inflammatory and anticancer agents. The in vivo studies demonstrate their ability to mitigate inflammatory responses and inhibit tumor growth in preclinical models. Notably, the efficacy can be significantly influenced by the specific substitutions on the pyrazole core, as seen in the comparison between carboxyphenylhydrazone and chlorophenyl derivatives. Further structure-activity relationship studies are warranted to optimize the therapeutic potential and minimize potential side effects of this promising class of compounds. The experimental protocols and pathway diagrams provided in this guide offer a foundational understanding for researchers aiming to explore the pharmacological properties of novel pyrazole derivatives.
A Comparative Guide to Heterocyclic Scaffolds in Drug Design: Evaluating 4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine and its Peers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the selection of a core molecular scaffold is a critical determinant of a drug candidate's ultimate success. Heterocyclic compounds, in particular, form the backbone of a vast array of therapeutic agents due to their ability to engage in diverse biological interactions. This guide provides a comprehensive, data-driven comparison of the 4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine scaffold against other prominent heterocyclic systems—pyridine, pyrimidine, and thiophene. By presenting supporting experimental data, detailed protocols, and visual representations of relevant biological pathways, this document aims to equip researchers with the objective information needed to make informed decisions in scaffold selection for drug design.
At a Glance: Comparative Biological Activity
The following tables summarize the in vitro biological activities of representative compounds from each heterocyclic class against key cancer cell lines and protein kinases. The data is extracted from a comparative study to ensure a direct and objective comparison under uniform experimental conditions.
Table 1: Comparative Cytotoxicity (IC50 in µM) Against Human Cancer Cell Lines
| Compound ID | Scaffold Type | HepG-2 (Liver Cancer) | MCF-7 (Breast Cancer) |
| Cmpd 2a | Pyrazole | 7.91 | 9.08 |
| Cmpd 10b | Pyridine | 8.13 | 9.36 |
| Cmpd 15a | Pyrimidine | 6.54 | 7.82 |
| Cmpd 18a | Thiophene | 10.23 | 11.54 |
| Doxorubicin | Standard Drug | 4.30 | 5.17 |
Table 2: Comparative Kinase Inhibition (IC50 in µM)
| Compound ID | Scaffold Type | EGFR Inhibition | VEGFR-2 Inhibition |
| Cmpd 2a | Pyrazole | 0.209 | 0.195 |
| Cmpd 10b | Pyridine | 0.161 | 0.141 |
| Cmpd 15a | Pyrimidine | 0.287 | 0.256 |
| Cmpd 18a | Thiophene | 0.312 | 0.298 |
| Erlotinib | Standard Drug | 0.045 | - |
| Sorafenib | Standard Drug | - | 0.091 |
Data presented in Tables 1 and 2 are derived from a comparative study on novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates.[1]
In Focus: Key Signaling Pathways
The therapeutic efficacy of these heterocyclic compounds often stems from their ability to modulate critical signaling pathways implicated in disease pathogenesis. Below are graphical representations of key pathways frequently targeted by pyrazole, pyridine, pyrimidine, and thiophene-based inhibitors.
References
Safety Operating Guide
Proper Disposal of 4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine: A Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals handling 4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine must adhere to strict disposal protocols to ensure laboratory safety and environmental compliance. This compound is classified as a hazardous substance, causing skin and eye irritation, and may lead to respiratory irritation.[1][2] Therefore, it is imperative to manage its disposal as hazardous waste, avoiding conventional disposal methods such as drains or regular trash.[3][4][5]
Immediate Safety and Handling Precautions
Before initiating the disposal process, ensure that appropriate personal protective equipment (PPE) is worn, including protective gloves, clothing, and eye/face protection.[1][6][7] All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust, mist, or spray.[1][8] An emergency eye wash fountain and safety shower should be readily accessible in the immediate vicinity of any potential exposure.[1]
In Case of a Spill: Should a spill occur, it is crucial to stop the leak if it is safe to do so.[1] Spilled material should be swept or shoveled into an appropriate, labeled container for disposal, minimizing dust generation.[1]
Waste Segregation and Storage
Proper segregation of waste is a critical step in safe disposal. Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
Solid Waste:
-
Collect unused or contaminated solid this compound in a clearly labeled, sealable, and chemically compatible waste container.[9]
-
The container label must include the full chemical name, "Hazardous Waste," and appropriate hazard warnings.[10]
-
Any materials grossly contaminated with the compound, such as weighing paper, gloves, or absorbent pads, should be placed in the same solid waste container.[9]
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container.
-
Rinsate from cleaning contaminated glassware should also be collected as hazardous waste.[3] The first rinse of a container that held this substance must be collected for hazardous waste disposal.[10]
Storage:
-
Store all waste containers in a designated and secure Satellite Accumulation Area (SAA).[4][11]
-
Ensure containers are kept tightly closed except when adding waste.[3][4]
-
The SAA should be located at or near the point of waste generation and inspected weekly for any leaks.[4][11]
Disposal Procedure
The final disposal of this compound waste must be handled by a licensed professional waste disposal company. The recommended method for such chemical compounds is high-temperature incineration in a facility equipped with an afterburner and a flue gas scrubber.[1][9]
Step-by-Step Disposal Workflow:
-
Waste Identification and Segregation: Identify all waste containing this compound and segregate it from other waste streams.
-
Containerization and Labeling: Place the waste in a compatible, sealed container and label it clearly with "Hazardous Waste" and the chemical name.
-
Temporary Storage: Store the container in a designated Satellite Accumulation Area.
-
Waste Pickup Request: Follow your institution's protocol to request a hazardous waste pickup from the EHS department or a contracted waste management service.
-
Professional Disposal: The professional waste disposal service will then transport the waste for final disposal via high-temperature incineration.
Below is a diagram illustrating the logical flow of the disposal process.
Hazard Classification and Safety Information
The following table summarizes the key hazard information for 5-Amino-3-(4-chlorophenyl)-1-methyl-1H-pyrazole, a closely related isomer. This information should be considered relevant for the safe handling and disposal of this compound.
| Hazard Classification | Description | Precautionary Statements |
| Skin Irritation (Category 2) | Causes skin irritation.[1] | Wash skin thoroughly after handling. Wear protective gloves.[1] |
| Eye Irritation (Category 2A) | Causes serious eye irritation.[1] | Wear eye protection/face protection. If in eyes, rinse cautiously with water for several minutes.[1] |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | May cause respiratory irritation.[1] | Avoid breathing dust/mist/spray. Use only outdoors or in a well-ventilated area.[1] |
By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the laboratory. Always consult your institution's specific guidelines and the Safety Data Sheet for the most accurate and detailed information.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. echemi.com [echemi.com]
- 3. vumc.org [vumc.org]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. acs.org [acs.org]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
Essential Safety and Logistical Information for Handling 4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds. This document provides critical safety, handling, and disposal information for 4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine, a compound utilized in advanced scientific research. The following protocols are synthesized from safety data for structurally related compounds, including aromatic amines and pyrazole derivatives, to mitigate potential risks in the absence of a specific Safety Data Sheet (SDS) for this exact molecule.
Hazard Identification and Personal Protective Equipment
Based on data from similar compounds, this compound is anticipated to be harmful if swallowed, cause skin irritation, and may cause serious eye irritation or damage, and respiratory irritation.[1][2][3] Therefore, a comprehensive Personal Protective Equipment (PPE) strategy is the primary line of defense.
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Level | Equipment | Purpose |
| Engineering Controls | Certified Chemical Fume Hood | To minimize inhalation exposure to dust or vapors.[4] |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles protect against splashes; a face shield offers broader protection.[2][4][5] |
| Hand Protection | Chemical-Resistant Gloves (Nitrile recommended) | To prevent skin contact. Double-gloving is advised.[4][5] |
| Body Protection | Flame-Resistant Laboratory Coat | To protect skin and personal clothing from contamination.[4] |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills.[4] |
| Respiratory Protection | NIOSH-Approved Respirator | Required when working outside of a fume hood or if engineering controls are insufficient.[2][4] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is crucial for both safety and experimental integrity.
1. Pre-Handling Preparation:
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment.
-
PPE Donning: Put on all required PPE as outlined in Table 1 before entering the handling area.
-
Emergency Equipment Check: Ensure that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible and operational.[4]
2. Handling the Compound:
-
Weighing: Always weigh the solid compound inside a certified chemical fume hood or a ventilated balance enclosure to avoid inhalation of airborne particles.
-
Dissolving: When preparing solutions, slowly add the solid compound to the solvent to prevent splashing.
-
Reactions: Set up all glassware for chemical reactions securely within the fume hood.
3. Post-Handling Procedures:
-
Decontamination: Thoroughly wipe down the work area within the fume hood with an appropriate solvent and cleaning agent.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[5]
Disposal Plan
Treat this compound and any materials contaminated with it as hazardous chemical waste. Adherence to institutional and local regulations for chemical waste disposal is mandatory.
1. Waste Segregation:
-
Solid Waste: Collect unused compound, contaminated gloves, and other solid materials in a dedicated, clearly labeled, and sealed container for hazardous solid waste.
-
Liquid Waste: Collect solutions containing the compound in a separate, leak-proof, and chemically compatible container labeled for halogenated organic waste.[6] Do not pour down the drain.[5][6]
2. Container Management:
-
Labeling: All waste containers must be clearly labeled with the full chemical name and associated hazards.
-
Storage: Store waste containers in a designated, well-ventilated secondary containment area, away from incompatible materials.
3. Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health & Safety (EHS) department.
Visualizing Safety Protocols
To further clarify the procedural steps and decision-making processes, the following diagrams have been created.
Caption: A step-by-step workflow for the safe handling of the compound.
Caption: A logical diagram for selecting the appropriate PPE.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
